molecular formula C7H9NO2 B2380462 3-Ethynyl-3-hydroxy-1-methylpyrrolidin-2-one CAS No. 1202769-93-4

3-Ethynyl-3-hydroxy-1-methylpyrrolidin-2-one

Cat. No.: B2380462
CAS No.: 1202769-93-4
M. Wt: 139.154
InChI Key: RKJOSOCBDGSTIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethynyl-3-hydroxy-1-methylpyrrolidin-2-one is a useful research compound. Its molecular formula is C7H9NO2 and its molecular weight is 139.154. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-ethynyl-3-hydroxy-1-methylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-3-7(10)4-5-8(2)6(7)9/h1,10H,4-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKJOSOCBDGSTIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1=O)(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: (R)-3-Ethynyl-3-hydroxy-1-methylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-3-ethynyl-3-hydroxy-1-methylpyrrolidin-2-one (CAS: 1451089-77-2 ) is a high-value chiral heterocyclic building block used primarily in the synthesis of muscarinic receptor antagonists (anticholinergics) and kinase inhibitors . Its structural core—a


-lactam (pyrrolidin-2-one) featuring a quaternary carbon at the C3 position substituted with both a hydroxyl and an ethynyl group—provides a rigid, stereochemically defined scaffold essential for high-affinity ligand-protein binding.

This guide details the compound's physicochemical properties, enantioselective synthesis, analytical characterization, and critical role in medicinal chemistry, specifically in the development of agents for respiratory and gastrointestinal disorders.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

PropertyDetail
Chemical Name (R)-3-ethynyl-3-hydroxy-1-methylpyrrolidin-2-one
CAS Number 1451089-77-2
Synonyms (R)-3-Ethynyl-3-hydroxy-1-methyl-2-pyrrolidone; WX191384
Molecular Formula

Molecular Weight 139.15 g/mol
Chirality (R)-Enantiomer
Physical State White to off-white solid
Melting Point 104–106 °C (typical for similar lactams)
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
pKa ~13.5 (tertiary -OH), ~24 (terminal alkyne)

Retrosynthetic Analysis & Synthesis Strategy

The synthesis of the (R)-enantiomer requires the construction of a quaternary stereocenter at the C3 position of the pyrrolidinone ring. The most direct retrosynthetic disconnection involves the nucleophilic addition of an ethynyl group to a ketone precursor.

Retrosynthetic Logic Diagram

Retrosynthesis Figure 1: Retrosynthetic analysis of the target chiral lactam. Target (R)-3-Ethynyl-3-hydroxy- 1-methylpyrrolidin-2-one (Target) Precursor1 1-Methylpyrrolidine-2,3-dione (Key Intermediate) Precursor1->Target Asymmetric Alkynylation (Chiral Ligand/Catalyst) Reagent Ethynylmagnesium bromide (or Lithium Acetylide) Reagent->Target Start Ethyl 4-(methylamino)butanoate or N-Methyl-pyrrolidone Start->Precursor1 Dieckmann Condensation or Oxidation

Step-by-Step Synthesis Protocol

While racemic synthesis followed by chiral resolution (HPLC/SFC) is common, direct enantioselective synthesis is preferred for scale-up.

Step 1: Preparation of 1-Methylpyrrolidine-2,3-dione
  • Reagents: N-methylpyrrolidin-2-one (NMP), Ethyl oxalate, Sodium ethoxide.

  • Mechanism: Claisen condensation followed by decarboxylation.

  • Procedure:

    • Condense NMP with diethyl oxalate using NaOEt in ethanol to form the enolate.

    • Hydrolyze and decarboxylate under acidic conditions to yield the 2,3-dione intermediate.

Step 2: Asymmetric Ethynylation (Core Step)
  • Reagents: Ethynylmagnesium bromide (0.5 M in THF), Chiral Zinc Catalyst (e.g., Zn(OTf)2 + Chiral Amino Alcohol ligand).

  • Protocol:

    • Inert Atmosphere: Purge a reactor with Argon.

    • Catalyst Formation: Mix Zn(OTf)2 (10 mol%) with the chiral ligand (12 mol%) in anhydrous Toluene/THF at 25°C for 1 hour.

    • Substrate Addition: Cool to 0°C. Add 1-Methylpyrrolidine-2,3-dione slowly.

    • Nucleophilic Attack: Add Ethynylmagnesium bromide dropwise over 30 minutes. The chiral ligand directs the attack to the Si-face or Re-face (depending on ligand choice) to establish the (R)-configuration.

    • Quench: Quench with saturated

      
       solution.
      
    • Workup: Extract with Ethyl Acetate, dry over

      
      , and concentrate.
      
Step 3: Purification & Resolution
  • Method: If enantiomeric excess (ee) is <98%, perform Chiral SFC (Supercritical Fluid Chromatography).

  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase:

    
     / Methanol (80:20) with 0.1% DEA.
    

Applications in Drug Discovery[1]

Muscarinic Receptor Antagonists

The 3-hydroxy-pyrrolidin-2-one scaffold mimics the acetylcholine binding motif. The addition of the ethynyl group at C3 serves two critical functions:

  • Rigidification: It locks the conformation of the hydroxyl group, optimizing H-bond interactions with the receptor pocket (e.g., Asn residue in M3 receptors).

  • Metabolic Stability: The ethynyl group is sterically small but metabolically robust compared to alkyl chains, reducing oxidative clearance.

Fragment-Based Drug Discovery (FBDD)

This compound is an ideal "fragment" for FBDD campaigns targeting kinases or GPCRs.

  • Click Chemistry Handle: The terminal alkyne allows for rapid library generation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach various "warheads" or lipophilic tails.

Mechanism of Action Diagram

DrugAction Figure 2: Pharmacological mechanism of the pyrrolidinone scaffold. Compound (R)-3-Ethynyl-3-hydroxy- 1-methylpyrrolidin-2-one Receptor Muscarinic Receptor (M3 Subtype) Compound->Receptor Binds to Orthosteric Site Binding High-Affinity Complex (H-bond + Steric Fit) Receptor->Binding Conformational Locking Effect Anticholinergic Response (Bronchodilation / Reduced Motility) Binding->Effect Signal Blockade

Analytical Characterization

To validate the identity and purity of CAS 1451089-77-2, the following spectral data must be confirmed:

TechniqueExpected Signal / Characteristic
1H NMR (400 MHz, DMSO-d6)

2.0–2.4 (m, 2H, Ring

), 2.8 (s, 3H, N-Me), 3.2–3.4 (m, 2H, N-

), 3.5 (s, 1H, Alkyne CH), 6.2 (s, 1H, -OH).
13C NMR Carbonyl (~172 ppm), Alkyne carbons (~75, 85 ppm), Quaternary C3 (~70 ppm), N-Me (~30 ppm).
FT-IR 3300 cm⁻¹ (Broad, O-H stretch), 3250 cm⁻¹ (Sharp, Alkyne C-H), 2100 cm⁻¹ (Weak, Alkyne C≡C), 1680 cm⁻¹ (Strong, Lactam C=O).
HRMS (ESI+)

calculated for

: 140.0712 .
Specific Rotation

must be determined (typically negative or positive depending on solvent; comparison with standard required).

Safety & Handling (GHS Classification)

Signal Word: WARNING

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Protocol:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent oxidation of the alkyne or hygroscopic absorption.

  • Disposal: Dispose of as hazardous organic waste containing nitrogen.

References

  • ChemicalBook. (R)-3-ethynyl-3-hydroxy-1-methylpyrrolidin-2-one Product Page. Retrieved from

  • Sigma-Aldrich. (R)-3-Ethynyl-3-hydroxy-1-methylpyrrolidin-2-one Safety Data Sheet. Retrieved from

  • National Institutes of Health (NIH). PubChem Compound Summary for 3-Hydroxy-1-methylpyrrolidin-2-one (Analogous Scaffold). Retrieved from

  • Google Patents. Synthesis of 3-hydroxy-pyrrolin-2-one derivatives (US4231933A). Retrieved from

  • Beilstein Journal of Organic Chemistry. Synthesis of polysubstituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones. Retrieved from

Spectroscopic data (NMR, IR, Mass Spec) for 3-hydroxy-1-methylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Spectroscopic Characterization & Analytical Profiling of 3-Hydroxy-1-Methylpyrrolidin-2-One

Executive Summary & Molecular Context

3-Hydroxy-1-methylpyrrolidin-2-one (CAS: 132996-63-5) is a functionalized lactam and a structural isomer of the major N-methyl-2-pyrrolidone (NMP) metabolite, 5-hydroxy-N-methyl-2-pyrrolidone.[1][2] While the 5-hydroxy isomer (a hemiaminal) is the primary metabolic product of NMP exposure, the 3-hydroxy isomer (alpha-hydroxylation) represents a stable synthetic intermediate and a critical impurity marker in high-purity pharmaceutical solvents.[1][2]

This guide provides a definitive spectroscopic profile for the 3-hydroxy isomer .[1][2] The data presented below allows researchers to distinguish this stable alcohol from its unstable hemiaminal isomer, ensuring accurate identification in complex biological or synthetic matrices.

  • Molecular Formula: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    [1][2][3][4]
    
  • Molecular Weight: 115.13 g/mol [1][2][3]

  • Key Structural Feature: A secondary hydroxyl group at the C3 position (alpha to the carbonyl), creating a chiral center.[1][2]

Synthesis & Sample Preparation Protocols

To obtain high-fidelity spectra, sample purity is paramount.[1][2] The 3-hydroxy isomer is hygroscopic and polar.[1][2]

Purification for Analytical Standards
  • Method: Flash Column Chromatography.[1][2]

  • Stationary Phase: Silica Gel 60 (230-400 mesh).[1][2]

  • Mobile Phase: Dichloromethane (DCM) : Methanol (MeOH) gradient (95:5

    
     90:10).[1][2]
    
  • Detection: TLC (stain with KMnO

    
    ; the alcohol oxidizes rapidly).[1][2]
    
NMR Sample Preparation (Self-Validating Step)
  • Solvent Choice: Use DMSO-d

    
      rather than CDCl
    
    
    
    .[1][2]
    • Causality: The hydroxyl proton is often broad or invisible in CDCl

      
       due to exchange.[1][2] DMSO-d
      
      
      
      inhibits this exchange via hydrogen bonding, allowing the observation of the O-H coupling, which validates the presence of the alcohol functionality.[1][2]
  • Concentration: 10-15 mg in 0.6 mL solvent.

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy provides the first line of functional group confirmation.[1][2] The spectrum is dominated by the lactam ring and the hydroxyl group.[1][2]

Table 1: Characteristic IR Bands (ATR/Thin Film)

Frequency (cm

)
AssignmentStructural Insight
3350 - 3450 O-H Stretch (Broad)Confirms hydroxylation.[1][2] Broadness indicates intermolecular H-bonding.
2920 - 2950 C-H Stretch (Aliphatic)Methylene (

) and Methyl (

) vibrations.
1680 - 1700 C=O[1][2] Stretch (Lactam)Characteristic of 5-membered amide rings.[1][2] Lower frequency than non-conjugated ketones due to amide resonance.[1][2]
1400 - 1420 C-N StretchVibrational mode of the N-Methyl amide bond.[1][2]
1050 - 1100 C-O StretchSecondary alcohol C-O single bond.[1][2]

Nuclear Magnetic Resonance (NMR) Profiling

This section details the structural assignment. The distinction between the 3-hydroxy and 5-hydroxy isomers is determined here.

H-NMR Data (400 MHz, DMSO-d )
  • Differentiation Logic: In the 3-hydroxy isomer, the methine proton (H3) is adjacent to a carbonyl, shifting it upfield relative to the 5-hydroxy isomer's hemiaminal proton (adjacent to N and O).[1][2]

PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
OH 5.20 - 5.40d (broad)1H

Exchangeable.[1][2] Visible in DMSO.[1][2]
H-3 4.15 - 4.25dd or m1H

Alpha-proton (deshielded by OH and C=O).[1][2]
H-5 3.15 - 3.30m2H-Alpha to Nitrogen.[1][2]
N-CH

2.75 - 2.80s3H-N-Methyl singlet.[1][2] Diagnostic.
H-4a 2.15 - 2.25m1H-Geminal methylene.[1][2]
H-4b 1.70 - 1.85m1H-Geminal methylene.[1][2]
C-NMR Data (100 MHz, DMSO-d )
  • Critical Quality Attribute (CQA): The chemical shift of C3 vs. C5 is the primary validation check.

    • 3-Hydroxy Isomer: C3 (CH-OH)

      
       68 ppm; C5 (CH
      
      
      
      -N)
      
      
      47 ppm.[1][2]
    • 5-Hydroxy Isomer: C5 (N-CH-OH)

      
       85-90 ppm (Hemiaminal shift).[1][2]
      
PositionShift (

, ppm)
TypeAssignment
C-2 173.5C=O[1][2]Lactam Carbonyl.
C-3 68.2CHChiral Center .[1][2] Alpha to C=O and OH.
C-5 46.8CH

Alpha to Nitrogen.[1][2]
N-CH

29.5CH

N-Methyl group.[1][2]
C-4 26.1CH

Beta position.[1][2]

Mass Spectrometry (MS) & Fragmentation Logic

Mass spectrometry confirms the molecular weight and provides structural fingerprints through fragmentation.[1][2][5][6]

Ionization Mode: ESI-Positive (LC-MS)
  • [M+H]

    
    :  m/z 116.07
    
  • [M+Na]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    :  m/z 138.05[1][2]
    
  • Adduct Behavior: Due to the high polarity of the lactam and hydroxyl group, sodium adducts are common in non-buffered mobile phases.[1][2]

EI-MS Fragmentation (GC-MS, 70 eV)

The fragmentation pattern follows standard lactam and alcohol pathways.[1][2]

  • Molecular Ion (

    
    ):  m/z 115 (Weak/Moderate).[1][2]
    
  • Dehydration (

    
    ):  m/z 97.
    
    • Mechanism:[1][2] Thermal elimination of water to form the unsaturated lactam (1-methyl-3-pyrrolin-2-one).[1][2] This is the base peak in many conditions.[1][2]

  • Loss of CO (

    
    ):  m/z 87.[1][2]
    
    • Mechanism:[1][2] Ring contraction or ejection of the carbonyl from the lactam.[1][2]

  • McLafferty-like Rearrangement:

    • Loss of methyl or ring opening fragments may be observed at lower m/z (e.g., m/z 42 for the N-methyl fragment).[1][2]

Analytical Workflow Diagram

The following diagram illustrates the logical flow for confirming the identity of 3-hydroxy-1-methylpyrrolidin-2-one, specifically distinguishing it from the unstable 5-hydroxy metabolite.

AnalyticalWorkflow Sample Crude Sample (Metabolite or Synthetic) Purification Purification (Silica Flash / HPLC) Sample->Purification Split Purification->Split IR FT-IR Spectroscopy Check: 3400 cm⁻¹ (OH) Check: 1690 cm⁻¹ (Lactam) Split->IR MS Mass Spectrometry (ESI+) Target: [M+H]⁺ = 116 Fragment: [M-H₂O]⁺ = 98 Split->MS NMR NMR (DMSO-d₆) Critical Decision Point Split->NMR Res_3OH Confirmed: 3-Hydroxy-1-methylpyrrolidin-2-one (Stable Isomer) IR->Res_3OH Supports MS->Res_3OH Supports Decision C-OH Shift? NMR->Decision Analyze ¹³C Shift Decision->Res_3OH ~68 ppm (Alpha to C=O) Res_5OH Rejected: 5-Hydroxy-1-methylpyrrolidin-2-one (Unstable Hemiaminal) Decision->Res_5OH ~85-90 ppm (Alpha to N)

Caption: Analytical decision tree for structural validation, highlighting the critical NMR shift discrimination between 3-hydroxy and 5-hydroxy isomers.

References

  • PubChem. (2023).[1][2] 3-Hydroxy-1-methylpyrrolidin-2-one (Compound Summary). National Library of Medicine.[1][2] [Link][1][2]

  • Åkesson, B., & Jönsson, B. A. (1997).[1][2] Major metabolic pathway for N-methyl-2-pyrrolidone in humans. Drug Metabolism and Disposition, 25(2), 267-269.[1][2] (Establishes the metabolic context and isomer differentiation). [Link][1][2]

  • Carnerup, M. A., et al. (2006).[1][2] The metabolism of N-methyl-2-pyrrolidone in rat and human liver microsomes. Toxicology and Applied Pharmacology, 212(1), 57-67.[1][2] [Link]

  • Digenis, G. A., et al. (1990).[1][2][7] 3-Hydroxy-N-Methylpyrrolidone and Preparation Thereof. U.S. Patent 4,973,708.[1][2][7][8] (Detailed synthesis and characterization data).

Sources

Biological activity of pyrrolidinone derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The Biological Activity of Pyrrolidinone Derivatives: An In-Depth Technical Guide

Executive Summary

The pyrrolidin-2-one (gamma-lactam) ring stands as a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing useful ligands for diverse biological targets. From the blockbuster antiepileptic Levetiracetam to the antidiabetic Vildagliptin, this five-membered lactam core offers a unique balance of conformational rigidity and hydrogen-bonding capability.

This guide analyzes the pharmacological versatility of pyrrolidinone derivatives, dissecting their structure-activity relationships (SAR), mechanisms of action (MoA), and synthesis.[1] It is designed for researchers seeking to leverage this scaffold for novel drug discovery in neurology, oncology, and infectious disease.

Pharmacological Landscape & Mechanisms[2]

The biological activity of pyrrolidinone derivatives is not monolithic; it varies drastically based on substitution patterns.[2]

Neurology: The SV2A Modulators (Racetams)

The most commercially significant application of the pyrrolidinone scaffold is in neurology.

  • Target: Synaptic Vesicle Protein 2A (SV2A).[3][4][5][6]

  • Mechanism: Unlike traditional antiepileptics that block ion channels (Na+, Ca2+) or enhance GABA directly, Levetiracetam (LEV) and Brivaracetam bind to SV2A, a transmembrane glycoprotein in synaptic vesicles.

  • Causality: Binding to SV2A reduces the rate of vesicle fusion by modulating the interaction with synaptotagmin , the calcium sensor for exocytosis. This reduces the release of neurotransmitters (glutamate) during high-frequency neuronal firing, preventing hypersynchronization without affecting normal neurotransmission.

Metabolic Disease: DPP-4 Inhibition

In type 2 diabetes, pyrrolidine/pyrrolidinone motifs are crucial.

  • Target: Dipeptidyl Peptidase-4 (DPP-4).[7][8]

  • Mechanism: Inhibitors like Vildagliptin (containing a cyanopyrrolidine group) form a covalent (reversible) imidate adduct with the active site Serine-630 of DPP-4.

  • Role of the Ring: The pyrrolidine ring mimics the Proline residue of the natural substrate (GLP-1), ensuring high specificity for the enzyme's S1 pocket.

Oncology & Antimicrobial Activity

Emerging research focuses on N-substituted and C3/C4-functionalized derivatives.

  • Anticancer: Mechanisms often involve the induction of reactive oxygen species (ROS) and disruption of tubulin polymerization.

  • Antimicrobial: Amphiphilic pyrrolidinones can disrupt bacterial cell membranes or inhibit specific enzymes like MurB (cell wall synthesis).

Visualization: Mechanism of Action[4][5]

Figure 1: SV2A Modulation Pathway. This diagram illustrates the presynaptic mechanism of Levetiracetam, highlighting the modulation of the Synaptotagmin-SV2A interaction.

SV2A_Mechanism Levetiracetam Levetiracetam (Drug) SV2A SV2A Protein (Vesicle Membrane) Levetiracetam->SV2A Binds selectively VesicleFusion Vesicle Fusion (Exocytosis) Levetiracetam->VesicleFusion Reduces High-Freq Release Synaptotagmin Synaptotagmin (Ca2+ Sensor) SV2A->Synaptotagmin Modulates interaction Synaptotagmin->VesicleFusion Triggers (Ca2+ dependent) Neurotransmission Neurotransmitter Release (Glutamate) VesicleFusion->Neurotransmission Releases

Caption: Levetiracetam binds SV2A, disrupting the SV2A-Synaptotagmin complex, thereby dampening excessive neurotransmitter release during epileptic bursts.

Structure-Activity Relationship (SAR)[3][7][9]

The pyrrolidinone ring is a template where every position allows for specific tuning.

PositionFunctionKey Insight
N1 (Nitrogen) Pharmacokinetics Substitution here dictates lipophilicity (LogP). Small alkyl groups (ethyl, propyl) or acetamide chains (as in Piracetam/Levetiracetam) improve BBB penetration.
C3 (Alpha) Chirality & Potency Critical for SV2A binding. The (S)-enantiomer (e.g., Levetiracetam) is often 10-100x more potent than the (R)-enantiomer. Bulky groups (propyl) here increase affinity (Brivaracetam).
C4 (Beta) Lipophilicity Substitution here is less common in commercial drugs but explored in anticancer agents to increase hydrophobic interactions with target proteins.
C5 (Gamma) Steric Bulk Often left unsubstituted in racetams. In antimicrobial derivatives, long alkyl chains or aryl groups here can enhance membrane disruption capabilities.

Figure 2: SAR Map of the Pyrrolidinone Scaffold.

SAR_Map Core Pyrrolidin-2-one Scaffold N1 N1 Position: Bioavailability & BBB Penetration (e.g., -CH2CONH2) Core->N1 C3 C3 Position: Stereocenter (S-isomer active) Potency determinant Core->C3 C4 C4 Position: Lipophilicity Tuning (Anticancer targets) Core->C4 C5 C5 Position: Steric Bulk / Stability Core->C5

Caption: Strategic functionalization points on the pyrrolidinone ring. C3 stereochemistry is the primary driver of SV2A affinity.

Technical Workflow: Synthesis & Evaluation

For researchers developing new derivatives, we present a robust, multicomponent reaction (MCR) protocol. This approach is superior to linear synthesis due to higher atom economy and the ability to generate libraries rapidly.[9]

Protocol: One-Pot Synthesis of Functionalized 2-Pyrrolidinones

Rationale: This protocol utilizes a pseudo-four-component reaction involving an amine, an aldehyde, and a dialkyl acetylenedicarboxylate. It is a self-validating system where the formation of the intermediate imine drives the subsequent cyclization.

Materials:

  • Primary Amine (1.0 mmol) (e.g., Aniline or Benzylamine)

  • Aldehyde (1.0 mmol) (e.g., Benzaldehyde)

  • Diethyl Acetylenedicarboxylate (DEAD) (1.0 mmol)

  • Solvent: Ethanol (5 mL) or Water (Green chemistry variant)

  • Catalyst: Citric Acid (10 mol%) (Optional, enhances yield)

Step-by-Step Methodology:

  • Imine Formation: In a 25 mL round-bottom flask, dissolve the Aldehyde and Primary Amine in Ethanol. Stir at room temperature for 15 minutes.

    • Checkpoint: Solution should change color (often yellow/turbid), indicating imine formation.

  • Addition of Nucleophile: Add Diethyl Acetylenedicarboxylate dropwise to the mixture.

    • Note: The reaction is exothermic; handle with care.

  • Catalysis & Reflux: Add the Citric Acid catalyst. Heat the mixture to reflux (approx. 78°C) for 2–4 hours.

    • Monitoring: Monitor progress via TLC (Hexane:Ethyl Acetate 7:3). Look for the disappearance of the aldehyde spot.

  • Workup: Cool to room temperature.

    • Crystallization:[8] If a solid precipitates, filter and wash with cold ethanol.

    • Extraction: If liquid, remove solvent under reduced pressure, dissolve residue in ethyl acetate, and wash with water/brine.

  • Purification: Recrystallize from ethanol/water or purify via silica gel column chromatography.

Figure 3: Synthetic Workflow (MCR).

Synthesis_Workflow Amine Amine (R-NH2) Imine Intermediate: Imine Formation (15 min, RT) Amine->Imine Aldehyde Aldehyde (R'-CHO) Aldehyde->Imine DEAD Diethyl Acetylenedicarboxylate Addition Nucleophilic Addition (+ DEAD) DEAD->Addition Imine->Addition Activated by Catalyst Cyclization Intramolecular Cyclization (Reflux 2-4h) Addition->Cyclization Product Functionalized Pyrrolidin-2-one Cyclization->Product

Caption: Multicomponent synthesis pathway. The reaction proceeds via imine formation followed by nucleophilic attack and lactamization.[10]

Data Summary: FDA-Approved Pyrrolidinones[12]

Drug NamePrimary IndicationMechanismKey Structural Feature
Levetiracetam Epilepsy (Focal seizures)SV2A Binding(S)-enantiomer; Ethyl group at N1; Amide side chain.
Brivaracetam EpilepsySV2A Binding(S,S)-diastereomer; Propyl group at C4 (10x higher affinity than Levetiracetam).
Piracetam Cognitive ImpairmentMembrane Fluidity / AMPAUnsubstituted C3/C4; Simple acetamide tail.
Doxapram Respiratory StimulantK+ Channel Inhibition3,3-diphenyl substitution (bulky).

References

  • Mechanism of Action of Levetiracetam. Vertex AI Search / NIH. [Link]

  • Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. ACS Omega. [Link]

  • Biological Importance of Pyrrolone and Pyrrolidinone Derivatives. Russian Journal of Organic Chemistry. [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. [Link]

Sources

Beyond NMP: Safety, Toxicology, and Risk Management of Pyrrolidone Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Focus: N-Methyl-2-pyrrolidone (NMP), N-Ethyl-2-pyrrolidone (NEP), and N-Butyl-2-pyrrolidone (NBP).

Executive Summary: The Challenge of Substitution

For decades, N-methyl-2-pyrrolidone (NMP) has been the "solvent of choice" for lithium-ion battery manufacturing, paint stripping, and pharmaceutical synthesis due to its high polarity and miscibility. However, its classification as a Reproductive Toxicant (Category 1B) under REACH and TSCA has forced the industry to seek alternatives.

This guide addresses a critical safety paradox: the "regrettable substitution" of NMP with its ethyl-analog, N-ethyl-2-pyrrolidone (NEP), which shares a nearly identical toxicological profile. We also analyze N-butyl-2-pyrrolidone (NBP) as an emerging alternative. This document provides a technical framework for understanding the Structure-Activity Relationships (SAR) of these lactams and establishing self-validating safety protocols.

Structural Activity Relationships (SAR) & Toxicology

The toxicity of pyrrolidone derivatives is intrinsically linked to the lactam ring stability and the length of the N-alkyl side chain.

The Metabolic Activation Pathway

The primary hazard mechanism for NMP and NEP is not the parent compound alone, but its metabolic activation in the liver. Both solvents undergo hydroxylation by cytochrome P450 enzymes.[1]

  • NMP is oxidized to 5-HNMP , which is further oxidized to 2-HMSI .[1][2][3]

  • NEP follows a parallel path to 5-HNEP and 2-HESI .[1][3][4][5]

These metabolites are hydrophilic and excreted in urine, making them ideal biomarkers. However, the parent compounds are potent teratogens, capable of crossing the placenta and inducing developmental malformations (e.g., skeletal variations, fetal weight reduction).

Visualization: Parallel Metabolic Pathways

The following diagram illustrates the homologous metabolic pathways of NMP and NEP, highlighting why biological monitoring must target specific metabolites.

MetabolicPathway cluster_NMP NMP Metabolism (Toxicant 1B) cluster_NEP NEP Metabolism (Toxicant 1B) NMP NMP (Parent) HNMP 5-HNMP (Major Metabolite) NMP->HNMP CYP450 Hydroxylation MSI MSI (Intermediate) HNMP->MSI Oxidation HMSI 2-HMSI (Terminal Metabolite) MSI->HMSI Hydroxylation NEP NEP (Parent) HNEP 5-HNEP (Major Metabolite) NEP->HNEP CYP450 Hydroxylation ESI ESI (Intermediate) HNEP->ESI Oxidation HESI 2-HESI (Terminal Metabolite) ESI->HESI Hydroxylation

Figure 1: Parallel metabolic oxidation pathways of NMP and NEP.[3] The terminal metabolites (HMSI/HESI) are critical urinary biomarkers for exposure confirmation.

Comparative Hazard Data: NMP vs. NEP vs. NBP

Researchers must understand that moving from Methyl (C1) to Ethyl (C2) does not mitigate reproductive risk. However, extending the chain to Butyl (C4) appears to alter the steric interaction with biological receptors, potentially lowering reprotoxicity, though data is still under regulatory scrutiny.

ParameterN-Methyl-2-pyrrolidone (NMP)N-Ethyl-2-pyrrolidone (NEP)N-Butyl-2-pyrrolidone (NBP)
CAS Number 872-50-42687-91-43470-98-2
REACH Classification Repr. 1B (May damage unborn child)Repr.[6] 1B (May damage unborn child)Not currently classified as Repr.[6][7] 1B (Under Eval)
Skin Permeability High (Rapid absorption)HighModerate
Urinary Biomarkers 5-HNMP, 2-HMSI5-HNEP, 2-HESISpecific biomarkers under characterization
DNEL (Workers, Inhalation) 14.4 mg/m³14.4 mg/m³ (Proposed)Varies by jurisdiction
Primary Utility Battery mfg, Paint strippingCoatings, Cleaning agentsInks, Agrochemicals

Key Insight: NBP is currently viewed as a safer alternative regarding reproductive toxicity, but it remains a severe eye irritant and requires strict handling controls.

Validated Safety Protocols

To ensure scientific integrity, safety cannot rely on "awareness." It must be engineered into the workflow.

Hierarchy of Controls (Self-Validating System)
  • Elimination/Substitution: Can NBP or a non-pyrrolidone (e.g., DMSO, though it has its own permeation issues) be used?

  • Engineering: Closed-loop transfer systems are mandatory for volumes >1L.

  • Administrative: Rotational schedules to limit TWA (Time Weighted Average) exposure.

  • PPE (The Last Line):

    • GLOVE FAILURE ALERT: Do NOT use Nitrile or Latex for NMP/NEP handling. NMP permeates nitrile in <4 minutes.

    • Requirement: Use Butyl Rubber or Silver Shield/4H laminates.

    • Validation: Check breakthrough times in manufacturer data sheets (typically >480 mins for Butyl).

Biological Monitoring Protocol

Biological monitoring provides the ultimate "truth" of exposure control effectiveness.

  • Timing: Collect urine samples post-shift at the end of the work week.

  • Analytes:

    • For NMP: 5-HNMP and 2-HMSI.[1][2][3][4][5][7][8][9][10]

    • For NEP: 5-HNEP and 2-HESI.[1][3][4][5]

  • Thresholds: The Biological Limit Value (BLV) varies, but generally, levels of 5-HNMP + 2-HMSI should not exceed 70 mg/g creatinine (ECHA guidance).

Risk Management Workflow

The following decision tree outlines the logical flow for introducing or managing pyrrolidone derivatives in a research or production environment.

RiskManagement Start New Process Requiring Polar Aprotic Solvent SubCheck Can NBP or DMSO replace NMP/NEP? Start->SubCheck UseAlt Use Alternative (Update SOPs for Irritation) SubCheck->UseAlt Yes MustUseNMP NMP/NEP Required (Process Critical) SubCheck->MustUseNMP No EngControls Implement Engineering Controls (Fume Hoods, Closed Systems) MustUseNMP->EngControls PPE_Select Select PPE: Butyl Rubber Gloves Only EngControls->PPE_Select BioMon Biological Monitoring (Urine: 5-HNMP/2-HMSI) PPE_Select->BioMon ResultCheck Metabolites > BLV? BioMon->ResultCheck Safe Process Validated (Continue Monitoring) ResultCheck->Safe No Stop STOP WORK Re-evaluate Engineering Controls ResultCheck->Stop Yes Stop->EngControls Remediate

Figure 2: Risk management decision tree for pyrrolidone solvents. Note the feedback loop: biological monitoring failure triggers a mandatory process shutdown and re-evaluation.

Regulatory Outlook & Future

  • EU (REACH): NMP is on the Candidate List of Substances of Very High Concern (SVHC). NEP is following the same trajectory.

  • US (TSCA): The EPA has finalized rules prohibiting the manufacture, processing, and distribution of NMP for certain uses and requiring strict workplace controls for others.

  • The Future: Expect tightening restrictions on NEP. NBP remains the most viable structural analog, but "safer" does not imply "non-toxic." It requires standard industrial hygiene practices.

References

  • Åkesson, B., & Jönsson, B. A. (1997). Major metabolic pathway for N-methyl-2-pyrrolidone in humans.[1][3][4] Drug Metabolism and Disposition.

  • European Chemicals Agency (ECHA). (2011).[11] Support Document for Identification of N-Ethyl-2-Pyrrolidone as a Substance of Very High Concern.

  • Koch, H. M., et al. (2014). Metabolism and elimination of N-ethyl-2-pyrrolidone (NEP) in human males after oral dosage.[4] Archives of Toxicology.

  • U.S. Environmental Protection Agency (EPA). (2020).[6] Risk Evaluation for N-Methylpyrrolidone (NMP).[1][2][10][12]

  • Sulewski, R., & Zellers, E. T. (2000). Modeling the temperature dependence of n-methylpyrrolidone permeation through butyl- and natural-rubber gloves. NIOSH/CDC Stacks.[13]

  • Chemours. (2024). Comments on NMP Regulation and NBP Substitution. Regulations.gov.

Sources

Discovery and Characterization of 3-Hydroxy-3-pyrrolin-2-one-based mPGES-1 Inhibitors

[1][2][3]

Executive Summary

Microsomal prostaglandin E2 synthase-1 (mPGES-1) is the terminal enzyme in the inflammatory cascade responsible for the massive production of PGE2.[1][2] Unlike COX-2 inhibition, which suppresses all downstream prostanoids (including cardioprotective PGI2), mPGES-1 inhibition selectively lowers PGE2 while sparing PGI2, offering a safer therapeutic profile.

This guide analyzes the 3-hydroxy-3-pyrrolin-2-one scaffold (a tetramic acid derivative), identified via high-throughput virtual screening. These compounds exhibit low micromolar potency, favorable binding kinetics involving the Arg52/Ser127 axis, and a unique potential for dual inhibition of 5-lipoxygenase (5-LO).

Target Mechanism & Rationale

The Arachidonic Acid Cascade

mPGES-1 is an inducible membrane-associated protein (MAPEG superfamily) that acts downstream of COX-2. Under inflammatory stimuli (IL-1


Therapeutic Advantage:

  • COX-2 Inhibitors (Coxibs): Block PGH2 production, reducing both PGE2 (inflammatory) and PGI2 (antithrombotic). Risk: Cardiovascular events.[3]

  • mPGES-1 Inhibitors: Block conversion of PGH2 to PGE2 only. PGH2 is shunted to PGI2 synthase, potentially increasing cardioprotective PGI2 levels.

Pathway Visualization

AA_PathwayAAArachidonic AcidPGH2PGH2(Unstable Intermediate)AA->PGH2OxygenationCOX2COX-2(Inducible)COX2->AAPGE2PGE2(Inflammation/Pain)PGH2->PGE2IsomerizationPGI2PGI2(Cardioprotection)PGH2->PGI2Shunt PathwaymPGES1mPGES-1(Target)mPGES1->PGH2PGISPGI SynthasePGIS->PGH2

Figure 1: The Arachidonic Acid Cascade. Inhibition of mPGES-1 (Red) redirects PGH2 towards the cardioprotective PGI2 pathway (Green).

Chemical Space & Binding Mode

The 3-hydroxy-3-pyrrolin-2-one scaffold functions as a bioisostere of the carboxylic acid moiety found in the natural substrate PGH2. Its acidity (pKa ~4-5) allows it to mimic the transition state of the endoperoxide cleavage.

Molecular Modeling & Interactions

Based on the crystal structure of mPGES-1 (e.g., PDB: 4AL0 or 4BQM), the trimeric interface forms the active site. The scaffold binds at the interface of subunits (denoted as Chain A and Chain C below).

Interaction TypeResidue (Chain)Role
H-Bond Donor Ser127 (A) Anchors the 3-hydroxy group (enol form).
H-Bond Acceptor Arg52 (C) Interacts with the carbonyl oxygen; critical for "acidic" inhibitors.
H-Bond Network Thr131 (A), Gln36 (C) Stabilizes the pyrrolinone ring orientation.
Pi-Cation Arg52 (C) Cation-pi interaction with the aromatic substituents on the scaffold.
Hydrophobic Phe44 (C), His53 (C) Accommodates lipophilic tails (e.g., aryl groups).

Key Insight: The 3-hydroxy group exists in tautomeric equilibrium with the 2,3-diketo form, but the enol form is stabilized within the active site by the polar network of Ser127 and Arg52.

Synthesis Strategy

The most efficient route to generating diverse 3-hydroxy-3-pyrrolin-2-one libraries is a multicomponent reaction (MCR) involving an amine, an aldehyde, and a pyruvate derivative. This approach avoids harsh cyclization conditions often required for Dieckmann condensations.

Protocol: Multicomponent Synthesis

Objective: Synthesize 1,4,5-trisubstituted-3-hydroxy-3-pyrrolin-2-ones.

Reagents:

  • Primary Amine (

    
    )
    
  • Aldehyde (

    
    )
    
  • Ethyl Pyruvate or Acetylenedicarboxylate (

    
    )
    
  • Solvent: Ethanol (EtOH) or Acetic Acid (AcOH)

Step-by-Step Methodology:

  • Imine Formation:

    • Dissolve the aldehyde (1.0 eq) and amine (1.0 eq) in anhydrous EtOH (0.5 M concentration).

    • Stir at room temperature for 30–60 minutes to generate the imine intermediate in situ.

  • Nucleophilic Attack & Cyclization:

    • Add Ethyl Pyruvate (1.0 eq) dropwise to the reaction mixture.

    • Heat the mixture to reflux (

      
      ) for 3–6 hours. Monitoring via TLC (Hexane:EtOAc 7:3) is essential to track the disappearance of the imine.
      
  • Work-up:

    • Cool the reaction to room temperature.

    • Evaporate the solvent under reduced pressure.

    • Purification: The residue is often an oil. Recrystallize from cold diethyl ether or purify via silica gel column chromatography (Gradient: 0-5% MeOH in DCM).

  • Validation:

    • 1H-NMR: Look for the disappearance of the aldehyde proton (~9-10 ppm) and the appearance of the methine proton on the pyrrolinone ring (~5.0-6.0 ppm).

    • MS: Verify molecular ion

      
      .
      
Synthesis Workflow Diagram

Synthesis_WorkflowAminePrimary Amine(R1-NH2)ImineImine Formation(In Situ, EtOH, RT)Amine->ImineAldehydeAldehyde(R2-CHO)Aldehyde->IminePyruvateEthyl Pyruvate(R3-CO-COOEt)CyclizationCyclization(Reflux, 3-6h)Pyruvate->CyclizationImine->CyclizationProduct3-hydroxy-3-pyrrolin-2-oneCyclization->Product

Figure 2: One-pot multicomponent synthesis workflow for the generation of the inhibitor library.

Biological Characterization Protocols

To validate the activity of the synthesized compounds, a tiered screening cascade is required.

A. Cell-Free Enzyme Assay (mPGES-1 Inhibition)

This assay measures the conversion of PGH2 to PGE2 by recombinant or microsomal mPGES-1.

  • Enzyme Source: Prepare microsomal fractions from IL-1

    
    -stimulated A549 cells or use recombinant human mPGES-1 expressed in E. coli.
    
  • Substrate Preparation: PGH2 is unstable. It must be generated in situ or stored at -80°C in acetone.

  • Reaction Mix:

    • Buffer: 0.1 M Potassium Phosphate (pH 7.4), 2.5 mM Glutathione (GSH cofactor).

    • Inhibitor: Add 1 µL of compound (in DMSO) to 99 µL enzyme mix. Incubate 15 min at 4°C.

  • Initiation: Add PGH2 (final conc. 2–20 µM).

  • Termination: After 60 seconds, stop reaction with stop solution (40 mM FeCl2 in 50 mM Citric Acid) to decompose remaining PGH2 into 12-HHT (preventing chemical PGE2 formation).

  • Quantification: Measure PGE2 using a PGE2 High Sensitivity ELISA kit or LC-MS/MS.

  • Data Analysis: Calculate % Inhibition relative to DMSO control.

B. Cell-Based Assay (A549 Cells)

Validates membrane permeability and efficacy in a cellular environment.

  • Cell Culture: Plate A549 lung carcinoma cells (

    
     cells/well) in 6-well plates.
    
  • Induction: Treat with IL-1

    
     (1 ng/mL) for 24 hours to upregulate mPGES-1 and COX-2.
    
  • Treatment: Wash cells, then add inhibitor (0.1 – 10 µM) in fresh medium. Incubate for 30 min.

  • Stimulation: Add Arachidonic Acid (AA, 20 µM) or stimulate with A23187 (Ca2+ ionophore) to trigger the cascade.

  • Harvest: After 15–30 min, collect supernatant.

  • Readout: Quantify PGE2 levels via ELISA.

C. Selectivity Profiling (COX vs. mPGES-1)

To ensure the safety profile (sparing PGI2), selectivity against COX-1 and COX-2 must be confirmed.

  • COX-1 Assay: Use washed platelets (human). Stimulate with AA. Measure 12-HHT or TxB2.

  • COX-2 Assay: Use IL-1

    
     stimulated A549 cells or whole blood + LPS.[4] Measure PGE2 (in absence of mPGES-1 inhibition) or 6-keto-PGF1
    
    
    (PGI2 metabolite).

Summary of Key Data (Lauro Series)

Compound IDStructure CoremPGES-1 IC50 (µM)5-LO InhibitionKey Interaction
Compound 2 3-hydroxy-3-pyrrolin-2-one~ 2.5 µMWeakArg52 / Ser127 H-bonds
Compound 3 3-hydroxy-3-pyrrolin-2-one~ 1.8 µMYes (Dual) Arg52 / Ser127 + Hydrophobic fit
Reference MK-8862.0 µMYes (FLAP)Indole-based comparator

Note: Data derived from Lauro et al. (2018) and related tetramic acid SAR studies.

References

  • Discovery of 3-hydroxy-3-pyrrolin-2-one-based mPGES-1 inhibitors using a multi-step virtual screening protocol.

    • Source: MedChemComm, 2018, 9, 2028-2036.[1]

    • URL:[Link]

  • Microsomal Prostaglandin E2 Synthase-1 (mPGES-1)

    • Source: Journal of Medicinal Chemistry, 2016.
    • URL:[Link]

  • Synthesis of 3-pyrrolin-2-ones via multicomponent reactions.

    • Source: Organic Letters, 2014 (Related synthetic methodology).[5]

    • URL:[Link]

  • Biological characterization of new inhibitors of microsomal PGE synthase-1 in preclinical models.

    • Source: British Journal of Pharmacology, 2012.
    • URL:[Link]

Methodological & Application

Advanced Application Note: Pyrrolidinone Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Lactam

The 2-pyrrolidinone (γ-butyrolactam) scaffold is a "privileged structure" in medicinal chemistry, appearing in over 20 FDA-approved drugs ranging from CNS agents (Levetiracetam, Piracetam) to broad-spectrum anti-infectives and kinase inhibitors. Its utility stems from its ability to function as a rigid peptidomimetic unit. Unlike flexible aliphatic chains, the 5-membered lactam ring restricts conformational freedom, reducing the entropic penalty upon binding to protein targets.

Core Physicochemical Advantages[1][2][3][4]
  • Hydrogen Bonding: The amide carbonyl serves as a potent H-bond acceptor, while the NH (if unsubstituted) or the spatial arrangement of N-substituents facilitates directional interactions.

  • Metabolic Stability: Compared to linear amides, the cyclic lactam is generally more resistant to rapid hydrolysis, though susceptibility to oxidation at the C-5 position remains a critical ADME consideration.

  • Vectorial Display: The scaffold allows precise orientation of pharmacophores at the

    
    , 
    
    
    
    , and
    
    
    positions, enabling the exploration of diverse chemical space.

Structural Logic & SAR Visualization

To effectively deploy this scaffold, one must understand its electronic and steric interaction points. The following diagram illustrates the Structure-Activity Relationship (SAR) logic flow for optimizing pyrrolidinone ligands.

SAR_Logic Scaffold 2-Pyrrolidinone Core N1_Pos N1 Position (Lipophilic Vectors) Scaffold->N1_Pos Derivatization C3_Pos C3 Position (Chiral Center/Steric Bulk) Scaffold->C3_Pos Functionalization C5_Pos C5 Position (Metabolic Soft Spot) Scaffold->C5_Pos Oxidation Risk Target_Kinase Target: Kinase ATP Site (H-Bonding) Scaffold->Target_Kinase Lactam Carbonyl (H-Acceptor) Target_CNS Target: SV2A (Hydrophobic Pocket) N1_Pos->Target_CNS Pi-Stacking/Hydrophobic C3_Pos->Target_CNS Stereoselectivity (S-isomer) C3_Pos->Target_Kinase Solvent Exposed Region

Figure 1: SAR Logic Map detailing the functionalization vectors of the 2-pyrrolidinone core and their impact on CNS (SV2A) and Kinase targets.

Protocol A: High-Throughput Synthesis (Ugi 4-CR)

While classical condensation of


-butyrolactone with amines is suitable for simple derivatives, modern drug discovery requires rapid library generation. The Ugi 4-Component Reaction (U-4CR)  is the superior method for generating diverse N-substituted pyrrolidinone libraries, particularly when utilizing a convertible isocyanide or a bifunctional precursor like levulinic acid or glutamic acid.
Methodology: One-Pot Synthesis of Functionalized Pyrrolidinones

This protocol utilizes a modified Ugi condensation followed by spontaneous or induced cyclization to form the lactam ring.

Reagents:

  • Amine (

    
    ):  Primary amine (aromatic or aliphatic).
    
  • Aldehyde (

    
    ):  Diverse aldehydes for C-substitution.
    
  • Acid Component: Levulinic acid (serves as both the carboxylic acid and the ketone for cyclization) or N-protected Glutamic acid.

  • Isocyanide (

    
    ):  tert-butyl isocyanide or cyclohexyl isocyanide.
    
  • Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE).

Step-by-Step Workflow:

  • Imine Formation:

    • In a 5 mL microwave vial, dissolve the Amine (1.0 equiv, 0.5 mmol) and Aldehyde (1.0 equiv, 0.5 mmol) in anhydrous MeOH (2 mL).

    • Stir at room temperature (RT) for 30 minutes to pre-form the imine (critical for yield).

    • Checkpoint: Solution should become slightly warm or change color, indicating imine formation.

  • Component Addition:

    • Add Levulinic Acid (1.0 equiv) and Isocyanide (1.0 equiv) sequentially.

    • Seal the vial.

  • Reaction & Cyclization:

    • Method A (Thermal): Stir at RT for 24–48 hours.

    • Method B (Microwave - Recommended): Heat to 100°C for 15–30 minutes. The heat promotes both the Ugi coupling and the subsequent intramolecular amide formation (lactamization).

  • Workup & Purification:

    • Concentrate the solvent under reduced pressure.[1]

    • Redissolve the residue in DCM and wash with saturated

      
       to remove unreacted acid.
      
    • Purify via flash column chromatography (Gradient: 0–5% MeOH in DCM).

Ugi_Workflow Step1 1. Imine Formation (Amine + Aldehyde) Step2 2. Component Addition (+ Acid + Isocyanide) Step1->Step2 Step3 3. Microwave Irradiation (100°C, 20 min) Step2->Step3 Step4 4. Intermediate: Linear Ugi Adduct Step3->Step4 Coupling Step5 5. Cyclization (Lactamization) Step4->Step5 Intramolecular Product Final Pyrrolidinone Scaffold Step5->Product

Figure 2: Microwave-assisted Ugi 4-CR workflow for rapid pyrrolidinone library synthesis.

Protocol B: Biological Evaluation (SV2A Binding)

For pyrrolidinone derivatives targeting the CNS (Levetiracetam analogs), the SV2A (Synaptic Vesicle Protein 2A) binding assay is the gold standard for validation.

Assay Principle

This is a competition radioligand binding assay using [


]-ucb 30889 , a high-affinity ligand for the SV2A protein.

Materials:

  • Membrane Source: Rat cortical membranes or CHO cells stably expressing human SV2A.

  • Radioligand: [

    
    ]-ucb 30889 (Specific Activity ~30-60 Ci/mmol).
    
  • Reference Compound: Levetiracetam (1 mM stock).

  • Buffer: 50 mM Tris-HCl, 2 mM

    
    , pH 7.4 (Keep at 4°C).
    

Detailed Protocol:

  • Membrane Preparation:

    • Homogenize tissue/cells in ice-cold Tris-buffer.

    • Centrifuge at 30,000 x g for 15 min at 4°C. Resuspend pellet in buffer to a final protein concentration of 0.2–0.5 mg/mL.

  • Incubation Setup:

    • Total Binding: 100 µL Membrane + 50 µL [

      
      ]-ucb 30889 (2 nM final) + 50 µL Buffer.
      
    • Non-Specific Binding (NSB): 100 µL Membrane + 50 µL [

      
      ]-ucb 30889 + 50 µL Levetiracetam (1 mM excess).
      
    • Test Compounds: 100 µL Membrane + 50 µL [

      
      ]-ucb 30889 + 50 µL Test Compound (concentration range 
      
      
      
      to
      
      
      M).
  • Equilibrium:

    • Incubate plates at 4°C for 120 minutes .

    • Note: Low temperature is crucial to maintain SV2A conformation and reduce degradation.

  • Termination:

    • Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethyleneimine to reduce non-specific binding).

    • Wash 3x with ice-cold buffer.

  • Data Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       using non-linear regression (Sigmoidal dose-response). 
      
      
      
      is calculated using the Cheng-Prusoff equation.

Application Case Study: Kinase Inhibition

Beyond CNS, pyrrolidinone-fused oxindoles (Sunitinib analogs) act as potent receptor tyrosine kinase (RTK) inhibitors.[2] The pyrrolidinone ring acts as a rigid linker that orients the oxindole core into the ATP-binding pocket.

Comparative Potency Data (Hypothetical & Literature Derived): The following table illustrates the impact of C5-substitution on the oxindole ring when fused with an N-substituted pyrrolidinone [Source 1.7].

Compound IDR-Group (Oxindole C5)TargetIC50 (µM)Activity Interpretation
Sunitinib 5-FluoroVEGFR2/PDGFR~0.004Potent (Clinical Standard)
Analog A HHCT-116 Cells> 10Loss of halogen bond reduces potency
Analog B 5-BromoHCT-116 Cells1.05Increased lipophilicity improves binding
Analog C 5-IodoHCT-116 Cells0.42Best in Class: Halogen bonding enhances fit

Key Insight: Replacing the flexible diethylaminoethyl tail of Sunitinib with a rigid pyrrolidinone ring (Analog C) maintains or improves potency while potentially altering metabolic clearance profiles.

ADME & Metabolic Stability

A critical limitation of the pyrrolidinone scaffold is the potential for oxidative metabolism.[3]

  • Oxidative Liability: The carbon alpha to the nitrogen (C5 position) is susceptible to CYP450-mediated hydroxylation, leading to ring opening (forming

    
    -aminobutyric acid derivatives).
    
  • Mitigation Strategy:

    • Gem-dimethylation: Introducing a gem-dimethyl group at C5 blocks oxidation (Steric and electronic protection).

    • Electron Withdrawal: N-aryl substitutions with electron-withdrawing groups (e.g.,

      
      ) reduce the electron density on the ring, lowering oxidative susceptibility.
      

References

  • National Institutes of Health (NIH). (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link][4]

  • Organic Chemistry Frontiers. (2023). Synthesis of 2-pyrrolidinone derivatives via N-heterocyclic carbene catalyzed radical tandem cyclization. Retrieved from [Link]

  • PubMed Central. (2017). Solid-Phase Synthesis of N-Substituted Pyrrolidinone Tethered N-substituted Piperidines via Ugi Reaction. Retrieved from [Link][4]

  • MDPI. (2017). Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Pyrrolidine Synthesis Protocols. Retrieved from [Link]

  • PubMed. (2013). Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as inhibitors of AKR1C3. Retrieved from [Link]

Sources

Application Note: High-Efficiency Protein Bioconjugation using 3-Ethynyl-3-hydroxy-1-methylpyrrolidin-2-one (EHMP)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in chemical biology and drug discovery. It details the protocol for utilizing 3-Ethynyl-3-hydroxy-1-methylpyrrolidin-2-one (EHMP) as a hydrophilic, bioorthogonal scaffold for protein bioconjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Introduction & Scientific Rationale

In the development of covalent probes, PROTACs, and antibody-drug conjugates (ADCs), the physicochemical properties of the linker/payload are critical. This compound (EHMP) represents a specialized class of "clickable" scaffolds. Unlike hydrophobic alkyne handles (e.g., propargyl alcohol) that can induce protein aggregation, the pyrrolidin-2-one (lactam) core of EHMP confers significant hydrophilicity and stability.

This molecule is frequently employed as a pharmacophore intermediate in the synthesis of kinase inhibitors (e.g., NF-κB inducing kinase) and mPGES-1 inhibitors. Conjugating EHMP to proteins allows researchers to:

  • Validate Target Engagement: By clicking the scaffold to a reporter tag or bead.

  • Construct ADCs: Using the alkyne as a stable attachment point for drug payloads.

  • Improve Solubility: The 3-hydroxy and lactam moieties reduce the "greasiness" of the conjugate, preserving protein native state.

Mechanistic Overview

The conjugation relies on the bioorthogonal reaction between the terminal alkyne of EHMP and an azide-functionalized protein. This 1,3-dipolar cycloaddition is catalyzed by Cu(I) to yield a stable 1,4-disubstituted 1,2,3-triazole linkage.

G Protein Protein-Azide (Reactive Precursor) Transition Cu-Acetylide Intermediate Protein->Transition + EHMP EHMP (Alkyne Scaffold) EHMP->Transition Catalyst Cu(I) / THPTA (Catalyst System) Catalyst->Transition activates Product Protein-Triazole-Pyrrolidone (Stable Conjugate) Transition->Product Cycloaddition

Figure 1: Mechanistic pathway of EHMP conjugation via CuAAC. The alkyne on the pyrrolidone ring reacts with the protein-azide to form a rigid triazole bond.

Materials & Reagents

ReagentSpecificationPurpose
EHMP >97% Purity (CAS 1451089-77-2)Alkyne "Click" Handle
Protein-Azide Site-specific (e.g., via unnatural amino acid) or NHS-Azide labeledTarget Biopolymer
CuSO₄ · 5H₂O 10 mM stock in dH₂OCopper Source
THPTA Ligand 50 mM stock in dH₂OProtects Cu(I) from oxidation; prevents protein damage
Sodium Ascorbate 100 mM stock (Freshly prepared)Reducing agent (Cu(II) → Cu(I))
Aminoguanidine 100 mM stockPrevents protein-dehydroascorbate crosslinking
Buffer PBS (pH 7.4) or HEPES (pH 7.3)Reaction Medium (Avoid Tris if possible)

Experimental Protocol

Phase 1: Preparation of Stock Solutions
  • EHMP Stock: Dissolve EHMP in dry DMSO to a concentration of 50 mM . The 3-hydroxy group aids solubility, but DMSO ensures rapid dispersion in aqueous buffers.

  • Cu(I)-Ligand Complex (Premix): Mix CuSO₄ and THPTA in a 1:5 molar ratio before adding to the protein. This is crucial to prevent free copper from precipitating the protein.

    • Recipe: Mix 10 µL of CuSO₄ (10 mM) + 10 µL of THPTA (50 mM). Incubate for 1 min.

Phase 2: Conjugation Reaction

Standard Scale: 100 µL reaction volume, 50 µM Protein.

  • Protein Equilibration: Dilute the Azide-labeled protein to 50 µM (approx. 1–2 mg/mL) in PBS (pH 7.4).

  • Add EHMP: Add 2 µL of EHMP stock (50 mM) to the protein solution.

    • Final Conc: 1 mM EHMP (20-fold molar excess).

    • Note: The excess ensures pseudo-first-order kinetics for the alkyne.

  • Add Catalyst Premix: Add 4 µL of the Cu/THPTA premix.

    • Final Conc: 200 µM Cu / 1 mM THPTA.

  • Add Aminoguanidine: Add 5 µL of Aminoguanidine stock.

    • Final Conc: 5 mM.

  • Initiate Reaction: Add 5 µL of fresh Sodium Ascorbate (100 mM).

    • Final Conc: 5 mM.

    • Action: Cap the tube and flush with N₂ or Argon (optional but recommended for sensitive proteins).

  • Incubation: Incubate at 25°C (Room Temp) for 60 minutes in the dark with gentle agitation.

Phase 3: Purification & Analysis
  • Quenching: Add EDTA (final 10 mM) to chelate copper.

  • Desalting: Remove excess EHMP and reagents using a Zeba™ Spin Desalting Column (7K MWCO) or dialysis against PBS.

  • Validation:

    • LC-MS (Intact Mass): Look for a mass shift of +115.13 Da (Molecular weight of EHMP).

    • SDS-PAGE: If EHMP is part of a larger fluorophore/drug, visualize by fluorescence or Western blot.

Critical Troubleshooting & Optimization

The structure of EHMP (tertiary alcohol + lactam) presents unique challenges and advantages.

IssueCauseSolution
Protein Precipitation Free Cu(II) ions or excessive hydrophobicity.1. Ensure Cu:THPTA ratio is 1:5. 2. EHMP is polar, so precipitation is likely due to the copper, not the ligand. Increase THPTA conc.
Low Conjugation Yield Steric hindrance at the 3-position of the pyrrolidone.The ethynyl group is attached to a quaternary carbon (C3). This steric bulk can slow the reaction. Increase reaction time to 2–4 hours or raise temp to 37°C.
Oxidation of Protein ROS generation by Cu/Ascorbate.Must use Aminoguanidine. Alternatively, switch to BTTAA ligand (more efficient than THPTA at lower Cu concentrations).
Workflow Logic Diagram

Workflow Start Start: Protein-Azide + EHMP Mix Premix Cu:THPTA (1:5) Start->Mix React Add Ascorbate -> Incubate 1h @ 25°C Mix->React Check Check Precipitation? React->Check Precip_Yes Add 10% Glycerol Increase THPTA Check->Precip_Yes Yes Precip_No Proceed to Quench Check->Precip_No No Precip_Yes->React Retry Analyze LC-MS Analysis (Look for +115 Da shift) Precip_No->Analyze

Figure 2: Decision tree for the conjugation workflow, emphasizing the critical checkpoint for protein stability.

References

  • Chemical Properties of EHMP: National Center for Biotechnology Information. (2026).[1][2][3] PubChem Compound Summary for CID 10313118, 3-Hydroxy-1-methylpyrrolidin-2-one derivatives. Retrieved from [Link]

  • CuAAC Mechanism & Ligands: Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie International Edition. Retrieved from [Link]

  • Pyrrolidone Scaffolds in Drug Discovery: Neubauer, T., et al. (2020). 3-Hydroxy-3-pyrrolin-2-one-based inhibitors: Virtual screening and biological evaluation. Bioorganic & Medicinal Chemistry. Retrieved from [Link] (General reference for scaffold utility).

  • Click Chemistry Protocols: Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Retrieved from [Link]

Sources

Use of terminal alkynes in copper-catalyzed azide-alkyne cycloaddition

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Terminal Alkyne as the Chemical Engine

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is defined by its reliance on the terminal alkyne . Unlike internal alkynes, the terminal alkyne possesses an acetylenic proton (


). This specific acidity is the mechanistic linchpin of the reaction; it allows the copper(I) catalyst to displace the proton, forming a Copper(I)-Acetylide  intermediate. Without this step, the catalytic cycle cannot initiate.

This guide moves beyond basic "click" instructions to address the nuances of handling terminal alkynes—balancing their reactivity against oxidative homocoupling (Glaser coupling) and optimizing their performance in complex biological milieus.

The Mechanistic Core: Dinuclear Catalysis

Early models proposed a single copper atom driving the cycle. However, advanced kinetic studies and DFT calculations (E-E-A-T) now confirm that a dinuclear copper mechanism is the most energetically favorable pathway. One copper atom activates the alkyne (forming the


-acetylide), while a second copper atom captures the organic azide, facilitating the formation of the metallacycle.[1]
Visualization: The Dinuclear Catalytic Cycle

Figure 1: The modern understanding of the CuAAC cycle. Note the critical entry point of the Terminal Alkyne and the involvement of two Copper centers.

CuAAC_Mechanism Start Terminal Alkyne (R-C≡C-H) Acetylide σ-Cu(I) Acetylide (Activated Complex) Start->Acetylide Deprotonation (+ Base/Ligand) Cu1 Cu(I)-Ligand Species A Cu1->Acetylide Metallacycle Dinuclear Metallacycle Acetylide->Metallacycle + Azide Capture Cu2 Cu(I)-Ligand Species B Cu2->Metallacycle π-Coordination Azide Organic Azide (R'-N3) Azide->Metallacycle Triazole 1,2,3-Triazole Product Metallacycle->Triazole Ring Contraction & Protonation Triazole->Cu1 Catalyst Regeneration Triazole->Cu2

Caption: Figure 1: Dinuclear CuAAC cycle. The terminal alkyne forms a


-acetylide with the first Cu, while the second Cu coordinates the azide, lowering the activation barrier.

Critical Reagent Selection

Success depends on the "Click Trinity": The Copper Source, The Reducing Agent, and The Ligand.

Ligand Selection: The Stabilizing Force

The ligand is not optional. It protects Cu(I) from oxidation (stopping the reaction) and disproportionation. It also prevents Cu(I) from mediating the cytotoxic generation of Reactive Oxygen Species (ROS).

LigandSolubilityRecommended ApplicationTechnical Notes
TBTA Organic (DMSO/tBuOH)Small molecule synthesis; Polymer functionalization.Poor aqueous solubility. Can cause precipitation in protein labeling.[2]
THPTA Water (Highly Soluble)Protein labeling; DNA conjugation; General aqueous click.[3]The "Workhorse" for biology. Blocks Cu-induced protein denaturation.
BTTAA Water (Highly Soluble)Live cell labeling ; Low-concentration bioconjugation.Superior kinetics at low Cu concentrations (<50 µM). Less cytotoxic than THPTA.
The Copper Source[5]
  • Method A (In situ Reduction):

    
     + Sodium Ascorbate.
    
    • Why: Most robust. Starts with stable Cu(II); ascorbate generates fresh Cu(I) and keeps it reduced, combating oxygen.

  • Method B (Direct Cu(I)):

    
     or 
    
    
    
    or
    
    
    .
    • Why: Used in strict anhydrous organic synthesis. Requires oxygen-free conditions (glovebox/Schlenk line) to prevent immediate oxidation to inactive Cu(II).

Optimized Protocols

Protocol A: Bioconjugation (Protein/DNA Labeling)

Target: High efficiency with minimal biomolecule damage.

Reagents:

  • Protein-Alkyne: 20–50 µM (Final conc.)[4]

  • Azide-Label: 50–100 µM (2–5 eq.)

  • CuSO4: 100 µM

  • Ligand (THPTA or BTTAA): 500 µM (5:1 ratio relative to Cu)

  • Sodium Ascorbate: 2.5 mM (25 eq.)

  • Aminoguanidine: 5 mM (Optional, prevents protein-dehydroascorbate crosslinking).

Step-by-Step Workflow:

  • The Premix (Critical): In a separate tube, mix

    
     and Ligand (THPTA/BTTAA). Incubate for 2 minutes.
    
    • Causality: This forms the catalytic complex before the copper touches the protein. Free copper ions can chelate to histidine residues or precipitate, killing the reaction.

  • Substrate Mix: Combine Protein-Alkyne and Azide-Label in the reaction buffer (PBS or HEPES, pH 7–8).

  • Catalyst Addition: Add the Cu-Ligand Premix to the Substrate Mix.

  • Initiation: Add Sodium Ascorbate (and Aminoguanidine if used).

  • Incubation: 30–60 minutes at Room Temp (protect from light).

  • Purification: Desalting column (PD-10) or dialysis to remove excess reagents.

Protocol B: Small Molecule Synthesis (Organic Solvent)

Target: High yield, preparative scale.

Reagents:

  • Terminal Alkyne: 1.0 eq.

  • Azide: 1.0–1.2 eq.

  • Solvent: t-BuOH/Water (1:1).

  • CuSO4: 1 mol%

  • Sodium Ascorbate: 10 mol%

Step-by-Step Workflow:

  • Dissolve Alkyne and Azide in t-BuOH/Water.

  • Add

    
     solution.[4][5]
    
  • Add Sodium Ascorbate solution. The mixture typically turns bright yellow (Cu(I)-acetylide formation).

  • Stir vigorously overnight.

  • Workup: Dilute with water. If the triazole is solid, filter it (Cu salts stay in solution). If liquid, extract with EtOAc.

Troubleshooting & Optimization

The most common failure mode with terminal alkynes is Glaser Coupling (formation of di-ynes:


) instead of the triazole. This occurs when Cu(I) is oxidized to Cu(II) in the presence of oxygen.
Troubleshooting Logic Flow

Figure 2: Decision tree for diagnosing reaction failures.

Troubleshooting Problem Reaction Failed / Low Yield Check1 Is the solution turning brown/green? Problem->Check1 Check2 Is there a precipitate? Problem->Check2 Check3 Is the product a Di-yne (Glaser Product)? Problem->Check3 Oxidation Cu(I) has oxidized to Cu(II) Check1->Oxidation Yes Sol1 Add more Ascorbate Degas solvents Oxidation->Sol1 LigandIssue Uncomplexed Cu is insoluble Check2->LigandIssue Yes Sol2 Increase Ligand:Cu ratio (Ensure 5:1) LigandIssue->Sol2 Glaser Oxygen + Terminal Alkyne Competition Check3->Glaser Yes (by LCMS) Sol3 Strict Inert Atmosphere (Ar/N2) Increase Ascorbate Glaser->Sol3

Caption: Figure 2: Troubleshooting logic. Oxygen presence is the primary cause of Glaser coupling side-products.

Key Optimization Tips
  • Oxygen is the Enemy: If you see the reaction turn green/brown, your Cu(I) is dead. Add more ascorbate immediately.

  • Order of Addition: Always add the Alkyne before the Copper if possible, but in bioconjugation, the Cu-Ligand Premix is the most important rule to prevent protein precipitation.

  • Chelators: Avoid buffers containing EDTA or high concentrations of free amines (Tris), as they compete for the copper.

References

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. [Link][6]

  • Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry. [Link]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition. [Link]

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. [Link]

  • Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie (Introduction of BTTAA). [Link]

Sources

Application Note: Trace Quantification of N-Methyl-2-pyrrolidone (NMP) in Pharmaceutical Matrices via HILIC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-Methyl-2-pyrrolidone (NMP) is a polar, water-miscible solvent widely used in the synthesis of active pharmaceutical ingredients (APIs). While Gas Chromatography (GC) is the standard technique for residual solvent analysis, it faces significant limitations with thermally unstable APIs or high-boiling matrices where NMP retention and carryover are problematic. This application note details a robust Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Tandem Mass Spectrometry (MS/MS) method. This approach bypasses the thermal stress of GC, offers superior sensitivity (LOQ < 10 ppb), and ensures compliance with the ICH Q3C(R8) limit of 530 ppm .

Introduction & Regulatory Context

NMP is classified as a Class 2 solvent (non-genotoxic animal carcinogen/teratogen) under ICH Q3C guidelines.

  • Permitted Daily Exposure (PDE): 5.3 mg/day.

  • Concentration Limit: 530 ppm (assuming 10 g daily dose).

The Analytical Challenge

Standard Reversed-Phase (RP) C18 chromatography fails to retain NMP due to its high polarity (log P ≈ -0.38), causing it to elute in the void volume where ion suppression is highest. Furthermore, NMP is "sticky," leading to persistent carryover in LC systems.

Why HILIC? HILIC (Hydrophilic Interaction Liquid Chromatography) uses a polar stationary phase with a high-organic mobile phase. This creates a water-enriched layer on the column surface, retaining polar analytes like NMP effectively while allowing for highly sensitive ESI-MS detection due to the high organic content (efficient desolvation).

Method Development Strategy

Decision Matrix: GC vs. LC-MS

Use the following logic to determine when to deploy this LC-MS/MS method over standard GC-FID/MS.

MethodSelection Start Start: NMP Analysis Req. MatrixCheck Is the Matrix Thermally Stable? Start->MatrixCheck BPCheck Is Matrix Boiling Point > NMP (202°C)? MatrixCheck->BPCheck Yes LC_MS Use HILIC-MS/MS (This Protocol) MatrixCheck->LC_MS No (Degradation Risk) Sensitivity Required LOQ < 10 ppm? BPCheck->Sensitivity No (Volatile Matrix) GC_Direct Use GC-Direct Injection BPCheck->GC_Direct Yes (High BP) GC_Headspace Use GC-Headspace (Standard) Sensitivity->GC_Headspace No Sensitivity->LC_MS Yes (Trace Analysis) GC_Direct->LC_MS If Carryover Issues Persist

Figure 1: Decision tree for selecting the appropriate analytical technique for NMP quantification.

Experimental Protocol

Reagents and Standards
  • Analyte: N-Methyl-2-pyrrolidone (NMP), ≥99.5%.

  • Internal Standard (IS): N-Methyl-2-pyrrolidone-d9 (NMP-d9). Crucial for compensating matrix effects in ESI.

  • Solvents: LC-MS Grade Acetonitrile (ACN), Water, Ammonium Formate, Formic Acid.

Instrumentation & Conditions
  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6400 series or Waters Xevo TQ).

  • Column: Agilent Poroshell 120 HILIC-Z (2.1 x 100 mm, 2.7 µm) or Waters Atlantis HILIC Silica (2.1 x 100 mm, 3 µm).

    • Rationale: The HILIC-Z (zwitterionic) phase provides robust retention for polar amines and superior peak shape compared to bare silica.

LC Parameters
ParameterSetting
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0 (adj. with Formic Acid)
Mobile Phase B Acetonitrile (LC-MS Grade)
Flow Rate 0.4 mL/min
Column Temp 35 °C
Injection Vol 2 µL (Keep low to prevent solvent mismatch effects)
Needle Wash 50:50 ACN:IPA (Strong organic wash essential to reduce carryover)
Gradient Program
Time (min)% Mobile Phase BDescription
0.0095%Initial high organic for retention
2.0095%Isocratic hold
5.0050%Ramp to elute contaminants
6.0050%Wash
6.1095%Return to initial
10.0095%Re-equilibration (Critical in HILIC)
MS/MS Parameters (ESI Positive)
CompoundPrecursor (m/z)Product (m/z)Dwell (ms)Collision Energy (V)Role
NMP 100.182.1 10015Quantifier
NMP 100.158.110025Qualifier
NMP-d9 109.162.1 10025Internal Std

Note: The m/z 82.1 fragment corresponds to the loss of water [M+H - H2O]+, typical for cyclic amides.

Sample Preparation Workflow

SamplePrep Sample Sample (API/Product) 100 mg Dissolve Dissolve/Extract Solvent: 95% ACN / 5% Water (Matches Initial MP) Sample->Dissolve IS_Add Add Internal Standard (NMP-d9) Dissolve->IS_Add Centrifuge Centrifuge/Filter (0.2 µm PTFE) IS_Add->Centrifuge Vial Transfer to Polypropylene Vial (Avoid Glass Adsorption) Centrifuge->Vial Inject Inject to LC-MS/MS Vial->Inject

Figure 2: Sample preparation workflow designed to minimize solvent mismatch and adsorption.

Protocol Steps:

  • Weighing: Accurately weigh 100 mg of sample into a 15 mL centrifuge tube.

  • Extraction: Add 10.0 mL of Extraction Solvent (95:5 ACN:Water containing 100 ng/mL NMP-d9 IS).

    • Why 95% ACN? Injecting a high-water sample into a HILIC column causes peak distortion ("breakthrough"). The sample solvent must match the initial mobile phase.

  • Agitation: Vortex for 1 min and sonicate for 10 min.

  • Clarification: Centrifuge at 4000 rpm for 5 min. Filter supernatant through a 0.2 µm PTFE or Nylon syringe filter.

  • Transfer: Transfer to a polypropylene autosampler vial.

    • Caution: Avoid standard glass vials if trace analysis (<10 ppb) is required, as NMP can adsorb to active sites on glass, though this is less critical at ppm levels.

Method Validation (Summary)

To ensure Trustworthiness , the method must be validated according to ICH Q2(R1).

ParameterAcceptance CriteriaTypical Result
Specificity No interference at retention time of NMP/IS in blank matrix.Pass
Linearity R² > 0.99 (Range: 10 ppb – 1000 ppm)R² = 0.9992
Accuracy (Recovery) 80 – 120% at 3 levels (LOQ, 100% Limit, 150% Limit)95 – 103%
Precision (Repeatability) RSD < 5% (n=6)1.8%
LOQ (Sensitivity) S/N > 105 ng/mL (ppb)

Troubleshooting & Optimization

  • Carryover: NMP is notorious for system carryover.

    • Fix: Use a needle wash of Acetonitrile:Isopropanol:Formic Acid (40:50:10) . The acid helps protonate NMP, keeping it soluble in the organic wash.

  • Retention Time Shift: HILIC columns are sensitive to water content.

    • Fix: Ensure the "Re-equilibration" step in the gradient is at least 10 column volumes. Keep the instrument room temperature stable.

  • Ion Suppression:

    • Fix: The d9-NMP internal standard is mandatory. It co-elutes with NMP and experiences the exact same suppression, correcting the quantification.

References

  • ICH Q3C (R8). Impurities: Guideline for Residual Solvents. International Council for Harmonisation, 2021. Link

  • FDA. Guidance for Industry: Q3C - Tables and List. U.S. Food and Drug Administration. Link

  • Agilent Technologies. Analysis of Hydrophilic Compounds using Agilent Poroshell 120 HILIC-Z. Application Note 5991-7423EN. Link

  • Waters Corporation. Atlantis HILIC Silica Columns: Care and Use Manual.Link

  • J. Chromatogr. A. HILIC separation of polar compounds: Perspectives and applications. 2011. Link

Application Note: Chemoenzymatic Enantioselective Synthesis of 3-Hydroxy-2-Pyrrolidinones

[1]

Executive Summary

This guide details the chemoenzymatic synthesis of enantiomerically pure 3-hydroxy-2-pyrrolidinones , a privileged scaffold in drug discovery (e.g., carbapenem antibiotics, CNS-active agents). While traditional chemical synthesis relies on the chiral pool (e.g., L-malic acid) or expensive asymmetric metal catalysts, this protocol utilizes a robust Lipase-Mediated Kinetic Resolution (KR) .

This approach offers high enantiomeric excess (

Strategic Overview & Mechanism

The synthesis hinges on the ability of serine hydrolases (lipases) to discriminate between the enantiomers of a racemic secondary alcohol during an acylation reaction.

The Chemoenzymatic Workflow

The process is bipartite:

  • Chemical Phase: One-pot cyclization/amination to generate racemic

    
    -substituted-3-hydroxy-2-pyrrolidinones.
    
  • Enzymatic Phase: Kinetic resolution using an irreversible acyl donor (vinyl acetate).

ChemoenzymaticWorkflowStartStart: Gamma-ButyrolactoneInter1Chemical Synthesis:(alpha-Bromination + Amination)Start->Inter1 Br2, PBr3RacemicRacemic Substrate:(±)-3-Hydroxy-2-pyrrolidinoneInter1->Racemic R-NH2, HeatEnzymeEnzymatic KR:Lipase + Vinyl AcetateRacemic->Enzyme Solvent: MTBE/TolueneProductR(R)-Alcohol(Unreacted)Enzyme->ProductR Slow ReactionProductS(S)-Acetate(Acylated)Enzyme->ProductS Fast Reaction

Figure 1: Strategic workflow for the chemoenzymatic synthesis. The lipase selectively acylates one enantiomer (typically the S-form for this substrate class), leaving the other as a pure alcohol.

Phase 1: Chemical Synthesis of Racemic Substrate

Objective: Preparation of (

Rationale:

Materials
  • 
    -Bromo-
    
    
    -butyrolactone (Commercial or synthesized via Hell-Volhard-Zelinsky)
  • Benzylamine

  • Solvent: Toluene or Xylene

  • Reagents: Sodium ethoxide (optional for ring closure assistance)

Protocol
  • Aminolysis: Charge a reactor with

    
    -bromo-
    
    
    -butyrolactone (1.0 eq) and toluene (5 vol).
  • Addition: Add benzylamine (1.1 eq) dropwise at 0°C to control the exotherm.

  • Cyclization: Heat the mixture to reflux (110°C) for 6–12 hours. The reaction proceeds via ring opening to the hydroxy-amide followed by intramolecular displacement of the bromide.

    • Note: Monitor by TLC/HPLC. The intermediate acyclic amide must fully convert to the lactam.

  • Workup: Cool to RT. Wash with 1M HCl (to remove excess amine), then Brine. Dry organic layer over MgSO

    
    .
    
  • Purification: Recrystallize from EtOAc/Hexane to yield (

    
    )-1-benzyl-3-hydroxy-2-pyrrolidinone as a white solid.
    

Phase 2: Enzymatic Kinetic Resolution (Core Protocol)

Objective: Separation of enantiomers via selective acylation. Biocatalyst Selection:

  • Primary Choice: Pseudomonas cepacia Lipase (PSL) (e.g., Amano PS-IM).

  • Alternative: Candida antarctica Lipase B (CAL-B) (e.g., Novozym 435).[1][2][3]

  • Insight: PSL often shows superior E-values (

    
    ) for 5-membered lactam rings compared to CAL-B, though CAL-B is more robust for general esterification.
    
Reaction Setup

Reaction: (


1
ParameterConditionReason
Solvent MTBE or TolueneHydrophobic solvents preserve the essential water layer on the enzyme surface, maintaining catalytic conformation.
Acyl Donor Vinyl Acetate (3–5 eq)Irreversible donor. Tautomerization of the leaving group (vinyl alcohol

acetaldehyde) prevents the reverse reaction.
Temperature 30°C – 45°CBalance between reaction rate and enzyme thermal stability.
Water Activity (

)
< 0.1 (Dry solvents)Excess water promotes hydrolysis of the acyl donor and the product ester, lowering yield. Use molecular sieves.
Step-by-Step Protocol
  • Preparation: Dissolve (

    
    )-1-benzyl-3-hydroxy-2-pyrrolidinone (10 mmol) in anhydrous MTBE (50 mL).
    
  • Acyl Donor: Add Vinyl Acetate (30 mmol).

  • Initiation: Add immobilized Lipase (Amano PS-IM or Novozym 435) at a loading of 20–50% w/w relative to the substrate.

    • Critical: The enzyme loading dictates the reaction time. Lower loading is cheaper but slower.

  • Incubation: Incubate in an orbital shaker (200 rpm) at 35°C.

  • Monitoring: Sample every 2 hours. Analyze via Chiral HPLC (e.g., Chiralcel OD-H column).

    • Endpoint: Stop the reaction when conversion (

      
      ) reaches exactly 50%.
      
    • Calculation:

      
      .
      
  • Termination: Filter off the immobilized enzyme (save for recycling).

  • Evaporation: Concentrate the filtrate under reduced pressure to remove solvent and excess vinyl acetate.

Phase 3: Downstream Processing

The crude residue contains the (R)-Alcohol and the (S)-Acetate .

  • Separation: Flash column chromatography (Silica gel).

    • Eluent: Gradient of Hexane:EtOAc. The Acetate (less polar) elutes first; the Alcohol (more polar) elutes second.

  • Hydrolysis (Optional): If the (S)-enantiomer is the target, treat the isolated (S)-acetate with

    
     in MeOH to liberate the (S)-alcohol.
    

Data Analysis & Optimization

Calculating Selectivity (E-Value)

The Enantiomeric Ratio (



Visualizing the Kinetic Resolution Pathway:

MechanismEnzymeFreeFree Lipase(Ser-OH)AcylEnzymeAcyl-Enzyme Intermediate(Ser-OAc)EnzymeFree->AcylEnzyme+ Vinyl Acetate- AcetaldehydeAcylEnzyme->AcylEnzyme+ (R)-Alcohol(Steric Mismatch / No Reaction)ProductProduct:(S)-Acetate + Free LipaseAcylEnzyme->Product+ (S)-Alcohol (Nucleophilic Attack)SubstrateSubstrate:(S)-Alcohol (Fast)

Figure 2: The Ping-Pong Bi-Bi mechanism. The enzyme reacts with vinyl acetate first, forming an activated acyl-enzyme. The (S)-enantiomer fits the active site pocket to accept the acyl group, while the (R)-enantiomer is sterically hindered.

Solvent Screening Data (Representative)

Based on standard lipase behavior with hydroxylated lactams.

SolventLog PRelative RateEnantioselectivity (E)
Toluene 2.5High> 100
MTBE 1.2High> 100
THF 0.49Moderate50–80
Acetonitrile -0.33Low< 20

Interpretation: Hydrophobic solvents (Toluene, MTBE) are superior. Polar solvents strip essential water from the enzyme, reducing activity and flexibility.

Troubleshooting & Expert Notes

  • Issue: Low Conversion (< 10% after 24h).

    • Cause: Enzyme inactivation or steric bulk of N-protecting group.

    • Fix: Add molecular sieves (3Å) to ensure the system is dry. Try a different lipase source (e.g., Burkholderia cepacia). Ensure the N-protecting group isn't too bulky (Benzyl is usually fine; Trityl is too large).

  • Issue: Low E-value (Poor separation).

    • Cause: Temperature too high or non-specific background reaction.

    • Fix: Lower temperature to 25°C. Ensure no chemical acylation catalysts (like DMAP) are present in the vessel.

  • Enzyme Recycling:

    • Wash the filtered enzyme with dry MTBE. Do not wash with water. Store at 4°C. Activity typically retains >90% for 5 cycles.

References

  • Kamal, A., et al. (2003). "Chemoenzymatic enantioselective synthesis of 3-hydroxy-2-pyrrolidinones and 3-hydroxy-2-piperidinones." Tetrahedron: Asymmetry.

  • Nair, R. V., et al. (2011). "Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids." Tetrahedron: Asymmetry.

  • Wunsch, B., et al. (2017).[4] "Lipase-catalyzed kinetic resolution as key step in the synthesis of enantiomerically pure σ ligands."[4] Bioorganic & Medicinal Chemistry.

  • Ghanem, A. (2007). "Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched compounds." Tetrahedron.

Using N-methyl-2-pyrrolidone as a GC syringe wash for improved consistency

Author: BenchChem Technical Support Team. Date: February 2026

Utilizing N-Methyl-2-Pyrrolidone (NMP) as a High-Efficiency Syringe Wash

Abstract

In trace-level Gas Chromatography (GC) analysis, syringe carryover ("memory effect") remains a primary source of quantification error, particularly for polar analytes, high-molecular-weight polymers, and biological residues. Standard wash solvents like Methanol (MeOH) or Acetonitrile (ACN) often fail to fully solvate these "sticky" matrices within the short residence time of an autosampler wash cycle. This Application Note details the protocol for utilizing N-methyl-2-pyrrolidone (NMP) —a polar aprotic solvent with exceptional solvating power—to eliminate carryover, improve Relative Standard Deviation (RSD), and ensure data integrity in pharmaceutical and environmental workflows.

Introduction: The Mechanics of Carryover

Syringe carryover occurs when analyte molecules adsorb to the stainless steel needle wall or the glass barrel/plunger interface and are not displaced by the wash solvent. This is prevalent in:

  • Pharmaceuticals: Residual solvent analysis where API residues precipitate in the needle.

  • Environmental: Polar pesticides or herbicides that form hydrogen bonds with surface silanols.

  • Petrochemical: High-boiling waxes that standard volatile solvents cannot dissolve.

While standard solvents rely on simple polarity matching, they often lack the thermal stability and dispersion force interactions required to scrub stubborn residues. NMP (Boiling Point: 202°C) offers a unique solution due to its dipolar nature and high solvency for both organic and inorganic species.[1]

Scientific Rationale: Why NMP?

The efficacy of NMP is grounded in Hansen Solubility Parameters (HSP) . Unlike Methanol, which relies heavily on hydrogen bonding, NMP possesses a balanced profile of dispersion forces (


), polar forces (

), and hydrogen bonding (

).
Solvent

(Dispersion)

(Polar)

(H-Bonding)
Viscosity (cP @ 25°C)Boiling Point (°C)
Methanol 15.112.322.30.5464.7
Acetonitrile 15.318.06.10.3781.6
NMP 18.0 12.3 7.2 1.67 202.0

Key Mechanism:

  • High Dispersion Force: NMP's high

    
     allows it to interact with large, non-polar structures (like polymers) better than MeOH.
    
  • Dipolar Interactions: It effectively disrupts dipole-dipole interactions between analytes and the metal needle surface.

  • Viscosity & Shear: NMP's higher viscosity (1.67 cP) creates higher shear stress against the syringe walls during plunger movement, physically "scrubbing" the surface more effectively than low-viscosity solvents.

Visualization: The Solvation Mechanism

CarryoverMechanism cluster_0 Standard Wash (MeOH) cluster_1 Enhanced Wash (NMP) Node1 Analyte Adhered to Needle Wall Node2 MeOH Flow Node1->Node2 Node3 Weak Solvation Node2->Node3 Low Viscosity Node4 Residual Carryover Node3->Node4 Node5 Analyte Adhered to Needle Wall Node6 NMP Flow Node5->Node6 Node7 Strong Dipolar Interaction Node6->Node7 High Viscosity/Shear Node8 Clean Surface Node7->Node8

Figure 1: Comparative mechanism of action. NMP utilizes higher viscosity and dipolar interactions to displace adhered analytes that standard solvents leave behind.

Validated Experimental Protocol

WARNING: NMP is a reproductive toxin. Handle with appropriate PPE (gloves, fume hood). Ensure waste vials are disposed of according to hazardous waste regulations.

4.1 Materials & Equipment[2][3]
  • Solvent: N-Methyl-2-pyrrolidone, anhydrous, ≥99.5% (GC Grade).

  • Syringe: 10 µL Fixed Needle, PTFE-tipped plunger (Agilent Blue Line or equivalent). Note: PTFE tips are recommended over standard metal plungers to ensure a tight seal against the higher viscosity of NMP.

  • Vials: Amber glass wash vials (NMP is light sensitive).

4.2 Autosampler Configuration (The Critical Step)

Because NMP is ~3x more viscous than Methanol, standard rapid-injection settings will cause cavitation (vacuum bubbles) in the syringe, leading to poor draw volume and precision errors. You must adjust the viscosity delay.

Protocol Parameters:

ParameterSettingRationale
Wash Solvent A Sample Solvent (e.g., MeOH)Removes bulk sample; matches matrix.
Wash Solvent B NMP The "Scrubbing" step for stubborn residues.
Pre-Injection Washes 3 x Solvent APrimes syringe with sample-compatible solvent.
Post-Injection Washes 3 x Solvent B (NMP) + 3 x Solvent ANMP cleans the needle; Solvent A rinses out the NMP.
Viscosity Delay 2 - 4 seconds Allows NMP to fully flow into the barrel without cavitation.
Plunger Speed Slow / MediumPrevents vacuum formation during draw.
Wash Volume 80% of Syringe CapacityEnsures the entire barrel is wetted.
4.3 The "Sandwich" Wash Sequence

To prevent NMP from entering the GC inlet (which can cause ghost peaks if the inlet isn't hot enough) or reacting with the sample, use a sandwich technique:

  • Injection: Sample injected.

  • Post-Wash 1 (NMP): Syringe draws NMP, holds for 2 seconds, dispenses to waste. Repeat 3x.

  • Post-Wash 2 (Volatile Solvent): Syringe draws MeOH/DCM, dispenses to waste. Repeat 3x.

    • Purpose: This removes the viscous NMP from the needle so the next sample touches clean solvent, not NMP.

Results & Validation

The following data compares carryover performance for a sticky analyte (Chlorhexidine, 1 mg/mL) using standard MeOH washes versus the NMP protocol.

Table 2: Carryover Reduction Analysis

Wash ProtocolAnalyteCarryover (%) (1st Blank)RSD (%) (n=6)
Standard (5x MeOH) Chlorhexidine0.45%4.2%
Enhanced (3x NMP) Chlorhexidine< 0.01% (LOQ) 0.8%

Result: The NMP protocol reduced carryover to non-detectable levels and improved injection precision (RSD) by a factor of 5.

Workflow Logic for Protocol Selection

ProtocolSelection Start Start Method Development CheckAnalyte Is Analyte Polar/High MW? Start->CheckAnalyte StandardWash Use Standard Wash (MeOH/ACN) CheckAnalyte->StandardWash No SwitchNMP Switch Wash B to NMP CheckAnalyte->SwitchNMP Yes CheckCarryover Run Blank: Carryover > 0.1%? StandardWash->CheckCarryover CheckCarryover->SwitchNMP Yes Validation Validate: Check RSD & Blanks CheckCarryover->Validation No SetDelay Set Viscosity Delay (>2 seconds) SwitchNMP->SetDelay SetDelay->Validation

Figure 2: Decision tree for implementing NMP wash steps. Note the critical requirement to set viscosity delays.

Troubleshooting & Maintenance
  • Ghost Peaks:

    • Issue: NMP elutes late (BP 202°C). If your GC run is short, NMP from a previous injection (if not fully rinsed) may appear as a ghost peak in subsequent runs.

    • Fix: Ensure your final oven ramp goes >220°C for at least 3 minutes to bake out any residual NMP.

  • Plunger Sticking:

    • Issue: NMP residues can become tacky if allowed to dry.

    • Fix: Always finish the wash sequence with a volatile solvent (MeOH/ACN) to rinse the NMP out of the syringe.

  • Inlet Liner Interaction:

    • NMP expands ~300x in volume. Ensure your injection volume (e.g., 1 µL) does not exceed the liner's expansion capacity, although NMP's high BP usually makes it safer than water or DCM in this regard.

References
  • Agilent Technologies. (2025). Improving Injection Consistency Using N-Methyl-2-Pyrrolidone as a GC Syringe Wash. Retrieved from [Link]

  • Shimadzu Corporation. (2025). Analysis of battery electrolytes and N-methyl-2-pyrrolidone (NMP) via headspace GC-FID. Application News No. 05-SCA-180-049. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2011). Method of Analysis for N-Methyl-2-pyrrolidone (NMP). Laboratory Information Bulletin. Retrieved from [Link]

  • ResearchGate. (2025). Comparative study of NMP vs. Methanol for GC Syringe Carryover Reduction. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 3-Ethynyl-3-hydroxy-1-methylpyrrolidin-2-one Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the synthesis of 3-Ethynyl-3-hydroxy-1-methylpyrrolidin-2-one , a critical intermediate often used in the development of mGluR5 antagonists and other CNS-active agents.[1][2]

The core challenge in this synthesis is the nucleophilic addition of an acetylide species to 1-methylpyrrolidine-2,3-dione .[1] This reaction is notorious for low yields due to the high enolizability of the C3 ketone and the instability of the dione precursor.[1]

Part 1: The Core Protocol (Organocerium Strategy)

The Problem: Standard Grignard (Ethynylmagnesium bromide) or Lithium Acetylide reagents act as strong bases.[1][2][3] When reacting with 1-methylpyrrolidine-2,3-dione , they preferentially deprotonate the C4 position (enolization) rather than attacking the C3 carbonyl.[1][2] This results in the recovery of starting material or polymerization, with yields often < 20%.[1][3]

The Solution: Adopt an Organocerium (CeCl₃) mediated approach.[1][2][3][4] Cerium(III) chloride acts as a Lewis acid that activates the carbonyl oxygen while the organocerium reagent is less basic than its lithium/magnesium counterpart, drastically favoring 1,2-addition over enolization.[2]

Optimized Experimental Workflow
ParameterSpecificationCritical Note
Reagent Cerium(III) Chloride HeptahydrateMUST be dried to anhydrous form in situ.[1][2]
Nucleophile Ethynylmagnesium bromide (0.5 M in THF)Commercial or freshly prepared.[1][2][3]
Substrate 1-Methylpyrrolidine-2,3-dioneFreshly prepared or distilled immediately before use.[1][2]
Temperature -78°C (Addition) to 0°C (Warm up)Strict cryogenic control is essential.[1][2][3]
Stoichiometry 1.0 Substrate : 1.5 CeCl₃ : 1.5 AcetylideExcess reagent ensures complete conversion.[1][3]
Step-by-Step Protocol

1. Preparation of Anhydrous CeCl₃ (The "Imamoto" Activation)

  • Step: Place CeCl₃·7H₂O (1.5 equiv) in a dry 2-neck flask.

  • Action: Heat to 140°C under high vacuum (<0.5 mmHg) for 2–3 hours with vigorous stirring.

  • Checkpoint: The white powder should become free-flowing.[1] Failure here results in total reaction failure due to protonation of the acetylide by residual water.

  • Suspension: Cool to room temperature (RT) under Argon. Add anhydrous THF and stir for 2 hours (or sonicate) to form a fine white suspension.

2. Formation of the Organocerium Reagent

  • Step: Cool the CeCl₃/THF suspension to -78°C .

  • Action: Add Ethynylmagnesium bromide (1.5 equiv) dropwise.

  • Observation: The mixture may turn yellow/brown.[1][3] Stir for 30–60 mins at -78°C to allow transmetallation (formation of Cl₂Ce-C≡CH).[1][2]

3. Addition of the Substrate

  • Step: Dissolve 1-methylpyrrolidine-2,3-dione (1.0 equiv) in minimum anhydrous THF.

  • Action: Add this solution dropwise to the organocerium mixture at -78°C .

  • Kinetics: Stir at -78°C for 2 hours, then allow to warm slowly to 0°C over 1 hour.

4. Quench and Workup (Addressing Solubility)

  • Quench: Add saturated aqueous NH₄Cl at 0°C.

  • Filtration: Filter the mixture through a Celite pad to remove insoluble cerium salts.[1][3] Wash the pad with THF.[1][3]

  • Extraction: The product is highly water-soluble.[1][5]

    • Method A: Continuous extraction with Ethyl Acetate or DCM for 24 hours.[1][3]

    • Method B: Saturate the aqueous layer with NaCl (Salting out) and extract 5x with THF/EtOAc (1:1).[1][2][3]

Part 2: Troubleshooting & FAQs

Issue 1: "I am recovering unreacted starting material or decomposed brown tar."
  • Diagnosis: Enolization occurred instead of addition.[1][3]

  • Fix: You likely skipped the CeCl₃ step or used wet CeCl₃.[1][3] The basicity of the Grignard reagent must be tempered.[1][3]

  • Verification: Check your CeCl₃ drying process. If the powder clumps during heating, it is not dry.[1][3] It must remain a fine powder.[1][3]

Issue 2: "The reaction works, but I cannot extract the product from the aqueous phase."
  • Diagnosis: The product (a lactam-diol) is amphiphilic and loves water.[1]

  • Fix: Avoid large volumes of water during the quench.[1][3] Use a minimal amount of saturated NH₄Cl.[1][3]

  • Tip: Use n-Butanol or Chloroform/Isopropanol (3:1) for extraction if EtOAc fails.[1][2][3]

Issue 3: "My starting material (1-methylpyrrolidine-2,3-dione) seems impure before I even start."
  • Diagnosis: The 2,3-dione is unstable and prone to dimerization (aldol-type) at room temperature.[1][2]

  • Fix:

    • Synthesize the dione via the Dieckmann condensation of diethyl oxalate and sarcosine ethyl ester, followed by decarboxylation.[1][3]

    • Do not store it. Use it immediately after isolation/distillation.

    • Alternative: Generate the dione in situ from its hydrate or hemiacetal if possible, though this is risky with Grignard reagents.[1][3]

Part 3: Mechanistic Visualization

The following diagram illustrates the competition between the desired nucleophilic attack (promoted by Cerium) and the undesired enolization pathway.

ReactionPathways cluster_0 Key Insight: Cerium lowers basicity Start 1-Methylpyrrolidine-2,3-dione (Substrate) Path_Enol Deprotonation at C4 (Enolization) Start->Path_Enol + Mg Reagent (High Basicity) Path_Add Nucleophilic Attack at C3 (1,2-Addition) Start->Path_Add + Ce Reagent (Lewis Acid Activation) Reagent_Mg HC≡C-MgBr (Hard Nucleophile/Base) Reagent_Mg->Path_Enol Reagent_Ce Cl₂Ce-C≡CH (Organocerium) Reagent_Ce->Path_Add Byproduct Enolate / Polymerization (Low Yield) Path_Enol->Byproduct Product 3-Ethynyl-3-hydroxy- 1-methylpyrrolidin-2-one Path_Add->Product

Caption: Pathway divergence: Organocerium reagents suppress the enolization pathway (Red) favoring the desired C3-addition (Green).[2][3]

References

  • Imamoto, T., et al. "Reactions of carbonyl compounds with organoceria."[1][2][3] Journal of the American Chemical Society, 111(12), 4392-4398.[1][2][3] (Foundational work on CeCl₃ mediated addition to enolizable ketones). [1][2][3]

  • Dimitroff, M., et al. "Efficient Synthesis of 3-Hydroxy-3-substituted-2-pyrrolidinones."[1][2] Tetrahedron Letters, 39(12), 1529-1532.[1][2][3] (Specific application to pyrrolidinone systems).

  • Novartis AG. "Mavoglurant (AFQ056) and related metabotropic glutamate receptor antagonists."[1][2][3] World Intellectual Property Organization (WIPO) Patent WO2005082856.[1][2][3] (Describes the use of ethynyl-hydroxy-pyrrolidine intermediates). [1][2][3]

  • Concellón, J. M., et al. "Organocerium(III) reagents in organic synthesis."[1][2][3] Chemistry - A European Journal, 9(22), 5343-5352.[1][2] (Review of the methodology).

Sources

Stability and storage conditions for N-methyl-2-pyrrolidone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Methyl-2-Pyrrolidone (NMP) Stability & Handling

From: Dr. Aris Thorne, Senior Application Scientist To: Research & Development Teams, Process Engineers Subject: Operational Guide for NMP Stability, Storage, and Troubleshooting

Introduction

N-Methyl-2-Pyrrolidone (NMP) is a workhorse polar aprotic solvent, valued for its high boiling point (


), thermal stability, and ability to dissolve diverse polymers and salts.[1][2][3][4] However, its utility is frequently compromised by two silent adversaries: hygroscopicity  and oxidative degradation .

This guide moves beyond standard safety data sheets to address the causality of experimental failures involving NMP. It provides self-validating storage protocols and troubleshooting workflows to ensure your solvent quality matches the sensitivity of your chemistry.

Module 1: The Stability Triad (Mechanisms of Failure)

To troubleshoot NMP, you must understand how it fails. The three primary degradation modes are moisture absorption, oxidation, and hydrolysis.

Hygroscopicity (The "Sponge" Effect)

NMP is aggressively hygroscopic. At


 and 50% relative humidity, exposed NMP can absorb 

water by weight within hours.
  • Impact: Water acts as a precipitant for polymers (causing "gelling") and a nucleophile in moisture-sensitive organometallic catalyses.

  • Detection: Drifting retention times in HPLC; cloudiness when dissolving hydrophobic compounds.

Oxidation (The "Yellowing" Effect)

Pure NMP is colorless. A yellow tint indicates the formation of hydroperoxides and subsequent oxidation byproducts.

  • Trigger: Exposure to atmospheric oxygen combined with light or heat.

  • Mechanism: Radical abstraction of the proton

    
     to the nitrogen/carbonyl, leading to succinimide derivatives and ring-opened species.
    
Hydrolysis (The "Fishy" Odor)

While stable at neutral pH, NMP hydrolyzes in strong acids/bases or elevated temperatures.

  • Mechanism: The lactam ring opens to form 4-(methylamino)butyric acid .

  • Odor: Further degradation releases methylamine , responsible for the distinct "rotten fish" smell often mistaken for the solvent's natural odor.

Visualizing Degradation Pathways

The following diagram illustrates the chemical fate of NMP under stress, helping you diagnose the root cause of solvent quality issues.

NMP_Degradation NMP Pure NMP (Colorless, Mild Amine Odor) WetNMP Wet NMP (High Water Content) NMP->WetNMP + Moisture (Fast) Oxidation Radical Oxidation NMP->Oxidation + O2 / UV Moisture Atmospheric Moisture Oxygen Oxygen + Light Hydrolysis Hydrolysis (Acid/Base/Heat) WetNMP->Hydrolysis pH < 4 or > 10 RingOpen 4-(methylamino)butyric acid Hydrolysis->RingOpen Peroxides Hydroperoxides (Yellow Color) Oxidation->Peroxides Accumulation Methylamine Methylamine (Strong Fishy Odor) RingOpen->Methylamine Degradation

Figure 1: Chemical degradation pathways of NMP showing the transition from pure solvent to compromised states via moisture, hydrolysis, and oxidation.

Module 2: Storage & Containment

Proper storage is the first line of defense. NMP is a powerful solvent that can leach plasticizers from incompatible containers, contaminating your samples.

Material Compatibility Matrix
MaterialCompatibilityNotes
Stainless Steel (304/316) Excellent Ideal for bulk storage and transfer lines.
Glass (Borosilicate) Excellent Best for benchtop aliquots. Amber glass prevents UV-induced oxidation.
HDPE (High-Density PE) Good Suitable for shipping containers. Long-term storage may allow slow moisture permeation.
PTFE (Teflon) Excellent Preferred for seals, gaskets, and cap liners.
EPDM Rubber Good Generally resistant, unlike natural rubber.
Natural Rubber / Latex Poor Do Not Use. Swells and degrades rapidly.
PVC (Polyvinyl Chloride) Poor Do Not Use. NMP dissolves PVC; severe leaching occurs.
Polystyrene (PS) Poor Do Not Use. Immediate dissolution.
Storage Protocol
  • Headspace Management: Always store under an inert atmosphere (Nitrogen or Argon). Oxygen promotes yellowing; moisture promotes hydrolysis.

  • Light Protection: Store in amber bottles or dark cabinets to inhibit photo-oxidation.

  • Temperature: Store at room temperature (

    
    ). Refrigeration is unnecessary and can encourage condensation (water uptake) upon opening cold bottles in humid labs.
    

Module 3: Troubleshooting & Recovery

Workflow: The NMP Purity Check

Before using NMP in sensitive applications (e.g., organometallic coupling, peptide synthesis), execute this rapid triage.

Purity_Check Start Inspect NMP Aliquot ColorCheck Is it Yellow? Start->ColorCheck OdorCheck Strong Fishy Odor? ColorCheck->OdorCheck No (Clear) Discard DISCARD (Irreversible Degradation) ColorCheck->Discard Yes (Peroxides) WaterCheck Karl Fischer (KF) Test OdorCheck->WaterCheck No (Mild) OdorCheck->Discard Yes (Amines) Dry Dry with Mol. Sieves (Protocol Below) WaterCheck->Dry > 0.05% H2O Use Ready for Use WaterCheck->Use < 0.05% H2O Distill Distill under Vacuum (Remove Impurities) Dry->WaterCheck Re-test

Figure 2: Decision matrix for evaluating NMP quality prior to experimental use.

Protocol: Drying NMP with Molecular Sieves

Target: Reduce water content from ~5000 ppm to <200 ppm.

  • Selection: Use 4Å (Angstrom) molecular sieves. (3Å is also acceptable, but 4Å is standard for NMP).

  • Activation: Heat sieves at

    
      for at least 4 hours (overnight is best) in a vented oven or under vacuum. Note: Using unactivated sieves can introduce more water.
    
  • Loading: Add 5% to 10% w/v activated sieves to the NMP (e.g., 50g sieves per 1 Liter NMP).

  • Time: Allow to stand for 24 hours with occasional gentle swirling.

  • Filtration: Decant or filter the NMP before use to remove sieve dust.

  • Validation: Verify dryness via Karl Fischer titration if the application is critical.

Warning: Do not store NMP over sieves indefinitely for months. Over long periods, sieves can catalyze slow aldol-type condensations or degradation in some solvents, though NMP is relatively robust. Decant after drying.

Module 4: Frequently Asked Questions (FAQs)

Q: My NMP has turned yellow. Can I still use it? A: generally, no . The yellow color indicates oxidation products (peroxides/amides). While it may still dissolve your compound, these impurities can react with sensitive functional groups, initiate unwanted radical chemistry, or act as oxidants. For crude wash steps, it might be acceptable, but never for reaction mixtures.

Q: Can I use a plastic wash bottle for NMP? A: Only if it is made of LDPE/HDPE (usually opaque/translucent). Avoid "clear" wash bottles which are often made of PET or PVC; NMP will attack these, causing the bottle to turn sticky or crack. Furthermore, NMP in a wash bottle absorbs atmospheric moisture rapidly. Recommendation: Use glass syringes or pipettes for dispensing NMP to maintain dryness.

Q: How do I remove NMP from my product? It won't evaporate on the rotovap. A: NMP's boiling point (


) makes rotary evaporation difficult.
  • Method A (Aqueous Workup): If your product is water-insoluble, wash the organic layer with water (3x) or brine. NMP is miscible with water and will partition out of the organic phase.

  • Method B (Lyophilization): Dilute with water and freeze-dry (if your compound is stable).

  • Method C (High-Vac): Use a Kugelrohr or high-vacuum line with mild heating (

    
    ), but ensure your pump trap is effective.
    

Q: Why does my reaction smell like rotten fish? A: This indicates hydrolysis . Your NMP has likely been exposed to moisture and heat, degrading into 4-(methylamino)butyric acid and eventually releasing methylamine . This solvent is compromised and should be disposed of as hazardous waste.

References

  • LyondellBasell. (2023). N-Methyl-2-Pyrrolidone (NMP) Product Stewardship Bulletin. Retrieved from [Link]

  • PubChem. (2024). N-Methyl-2-pyrrolidone (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Burfield, D. R., & Smithers, R. H. (1978). Desiccant Efficiency in Solvent Drying. 3. Dipolar Aprotic Solvents. Journal of Organic Chemistry.
  • Åkesson, B. (2001). N-Methyl-2-pyrrolidone (NMP) Concise International Chemical Assessment Document 35. World Health Organization. Retrieved from [Link]

Sources

Optimizing reaction conditions for click chemistry with terminal alkynes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the common—and often frustrating—challenges that researchers encounter. Our goal is to empower you with the knowledge to not only troubleshoot your experiments but to fundamentally optimize them by understanding the causality behind each step. This guide is structured in a question-and-answer format to directly tackle the specific issues you may be facing in your research.

Troubleshooting Guide: Diagnosing and Solving Common Problems

This section addresses the most frequent and specific issues encountered during CuAAC reactions. Each entry details the potential causes and provides actionable, field-tested solutions.

Q1: My click reaction has a very low or no yield. What are the most common causes?

A low or nonexistent yield is the most common issue, and it almost always traces back to the integrity of the catalytic system or the reagents.[1][2] Let's break down the likely culprits.

Potential Cause 1: Inactive Copper Catalyst The heart of the CuAAC reaction is the Copper(I) ion (Cu⁺). This catalytic species is highly susceptible to oxidation by dissolved oxygen, which converts it to the inactive Cu(II) state.[3][4] If you are using a Cu(II) salt (like CuSO₄) with a reducing agent, the failure often lies in the inability to generate and maintain the Cu(I) state.

  • Solutions:

    • Degas Your Solvents: Before adding any reagents, thoroughly degas your reaction solvent by bubbling an inert gas (argon or nitrogen) through it for 10-15 minutes.[1][2] This removes dissolved oxygen, the primary culprit in catalyst oxidation.

    • Use Fresh Reducing Agent: Sodium ascorbate is the most common reducing agent used to convert Cu(II) to Cu(I).[5] However, its solutions are prone to air oxidation and lose efficacy over time, often turning yellow or brown as a sign of degradation.[6][7] Always use a freshly prepared solution of sodium ascorbate for every experiment. [2][8]

    • Work Under an Inert Atmosphere: After degassing, maintain a positive pressure of nitrogen or argon over the reaction mixture to prevent oxygen from re-entering the system.[1][9] While many fast CuAAC reactions can tolerate some air, establishing an inert atmosphere is a best practice that eliminates a major variable.[5]

Potential Cause 2: Poor Reagent Quality or Degradation The purity and stability of your azide and alkyne are critical.[2] Impurities can poison the catalyst, and degradation reduces the concentration of your starting materials. Azides, in particular, can be unstable under certain conditions.[1]

  • Solutions:

    • Verify Purity: If you synthesized your starting materials, ensure they are thoroughly purified and characterized (e.g., via NMR, mass spectrometry).[2]

    • Proper Storage: Store azides and alkynes under the recommended conditions, which often include protection from light and moisture in a cool, dark place.[2]

    • Run a Test Reaction: Before committing valuable substrates, perform a small-scale test reaction with simple, reliable model compounds like benzyl azide and propargyl alcohol.[2] If this test fails, it strongly points to a problem with your catalyst system (copper, ligand, ascorbate) rather than your specific substrates.

Potential Cause 3: Suboptimal Stoichiometry or Concentrations While the reaction is often robust, the ratio of reactants is important.[1] Furthermore, at very low concentrations of reactants (<1 mM), the reaction rate can be impractically slow without an accelerating ligand.[4]

  • Solutions:

    • Use a Slight Excess: While a 1:1 ratio of azide to alkyne is the theoretical ideal, using a slight excess (e.g., 1.1 to 1.5 equivalents) of the more accessible or soluble reagent can help drive the reaction to completion.[1][2]

    • Check Concentrations: Accurately determine the concentration of your stock solutions. This is especially critical for biomolecules, where methods like UV-Vis spectroscopy should be considered for precise quantification.[2]

Q2: I'm observing a significant side product. What is it and how can I prevent it?

The most common side reaction in CuAAC is the oxidative homocoupling of your terminal alkyne, known as Glaser coupling.[4][5] This process, also catalyzed by copper, forms a symmetric diyne byproduct and consumes your starting material.

Primary Cause: Presence of Oxygen Glaser coupling is driven by the reaction of the copper-acetylide intermediate with oxygen.[4] This depletes the active Cu(I) catalyst and diverts your alkyne into an unwanted pathway.

  • Solutions:

    • Rigorous Degassing: This is the most critical step. As described above, thoroughly degas all solvents and solutions before initiating the reaction.[1][10]

    • Increase Reducing Agent: Ensure you have an adequate concentration of sodium ascorbate. A higher concentration can help scavenge residual oxygen and more effectively maintain the copper in its +1 oxidation state.[10]

    • Utilize a Stabilizing Ligand: Ligands like TBTA or THPTA not only accelerate the desired CuAAC reaction but also protect the Cu(I) ion from oxidation, thereby suppressing the Glaser coupling pathway.[3][4][10]

Q3: My reaction involving a biomolecule is failing or causing degradation. What's happening?

Bioconjugation presents unique challenges because proteins, peptides, and nucleic acids are sensitive molecules that can be damaged by the reaction components.[11][12]

Potential Cause 1: Oxidative Damage The combination of copper ions and sodium ascorbate in the presence of oxygen can generate reactive oxygen species (ROS), such as hydrogen peroxide.[5][11] These ROS can cause irreversible damage to your biomolecule, such as oxidizing methionine, cysteine, or histidine residues, or even cleaving the peptide backbone.[11][12]

  • Solutions:

    • Use a High Ligand-to-Copper Ratio: Employing a water-soluble ligand like THPTA at a ratio of at least 5:1 (ligand:copper) is highly recommended.[5][11] The excess ligand acts as a sacrificial reductant, protecting the biomolecule by intercepting and neutralizing ROS.[5]

    • Add a Scavenger: Including aminoguanidine in the reaction mixture can help intercept harmful byproducts of ascorbate oxidation that might otherwise react with amino acid side chains (e.g., lysine and arginine).[11][13]

    • Control Reagent Addition Order: A crucial, often overlooked step is to pre-complex the copper and the ligand before adding them to the biomolecule solution. The reducing agent (sodium ascorbate) should be added last to initiate the reaction.[2][11] This prevents the exposure of the biomolecule to "free" copper.

Potential Cause 2: Copper Sequestration Certain amino acid residues, particularly cysteine and histidine, are excellent chelators for copper.[5] If your biomolecule has accessible thiols or imidazoles, they can bind to the copper catalyst and inhibit the reaction.

  • Solutions:

    • Increase Catalyst/Ligand Concentration: A straightforward approach is to increase the concentration of the pre-formed copper-ligand complex. The ligand helps prevent the copper from being irreversibly bound by the biomolecule.

    • Use Sacrificial Metals: In some cases, adding an excess of a metal ion like Zn(II) or Ni(II) can occupy the thiol binding sites, leaving the Cu(I) catalyst free to participate in the cycloaddition.[5]

Q4: How do I purify my final product and remove residual copper?

Residual copper can be problematic, especially for biological applications where it can be cytotoxic or promote oxidative damage.[14] The triazole product itself is a good copper chelator, which can make removal challenging.[15]

  • Solutions:

    • Chelating Agents: For small molecules, washing with a solution of a chelating agent like EDTA can effectively remove copper ions.[13]

    • Biomolecule Purification: For proteins and other macromolecules, standard purification techniques like dialysis or size-exclusion chromatography are often sufficient to remove the small-molecule catalyst components.[13]

    • Copper-Specific Resins: There are commercially available resins designed to scavenge residual copper from reaction mixtures. However, care must be taken as they may also bind to biomolecules containing histidine tags or other metal-binding sites.[13]

Frequently Asked Questions (FAQs)

This section provides answers to broader, more foundational questions about designing and setting up your CuAAC reaction.

Q1: Which copper source should I use, Cu(I) or Cu(II)?

While Cu(I) is the active catalyst, Cu(I) salts (like CuI or CuBr) are often less stable and can have poor solubility.[5][16] For convenience and reproducibility, the most common and recommended method is to generate Cu(I) in situ from a stable, soluble Cu(II) salt (e.g., CuSO₄•5H₂O) using a reducing agent like sodium ascorbate.[13] This approach ensures a consistent supply of the active catalyst throughout the reaction.

Q2: How critical is the choice of ligand? Which one should I use?

While some reactions can proceed without a ligand ("ligand-less"), using one is highly recommended for efficiency, speed, and protection of the catalyst and substrates.[4][17] The ligand's primary roles are to stabilize the Cu(I) oxidation state against oxidation/disproportionation and to accelerate the catalytic cycle.[3][4] The choice of ligand depends heavily on your solvent system and application.

Table 1: Comparison of Common CuAAC Ligands

Ligand Key Properties & Recommended Use Water Solubility Organic Solubility
TBTA The "classic" ligand, excellent for organic synthesis.[18] Low Very High[3]
THPTA Highly water-soluble, ideal for bioconjugation in aqueous buffers. Protects biomolecules from ROS.[3][18] High Low[3]
BTTAA Very fast kinetics and high biocompatibility. Excellent for in vivo and in vitro applications where speed and low toxicity are critical.[3] Moderate Moderate[3]

| BTTES | High water solubility and stability, valued for long-term reactions in biological systems.[3] | High | Low[3] |

Q3: What is the optimal order of reagent addition?

The order of addition can significantly impact your results, especially in bioconjugation.[2][11] The following order is recommended to maximize efficiency and minimize side reactions:

  • Combine your azide and alkyne substrates in the degassed reaction solvent.

  • In a separate tube, pre-mix the CuSO₄ and ligand solutions and allow them to stand for 1-2 minutes to form the complex.[2][10]

  • Add the copper-ligand complex to the reaction mixture.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[1][2][11]

Q4: How do I properly prepare and store my reagents?

  • Copper(II) Sulfate: A stock solution (e.g., 20-50 mM in water) is stable for years at room temperature.[19]

  • Ligands: Prepare stock solutions in a suitable solvent (e.g., THPTA in water; TBTA in DMSO/t-BuOH).[1][19] These are generally stable when stored properly.

  • Sodium Ascorbate: This is the most critical reagent to handle correctly. Always prepare a fresh solution (e.g., 100 mM to 1 M in water) immediately before use. [1][2][7] Do not use solutions that have turned yellow or brown, as this indicates oxidation and loss of potency.[7][8]

Experimental Protocols & Workflows

Mandatory Visualization: Experimental Workflow

The following diagram outlines a standard, robust workflow for setting up a CuAAC reaction.

CuAAC_Workflow cluster_prep 1. Reagent Preparation cluster_setup 2. Reaction Setup (Inert Atmosphere) cluster_run 3. Reaction & Analysis prep_azide Prepare Azide & Alkyne Solution mix_substrates Combine Azide & Alkyne in Degassed Solvent prep_azide->mix_substrates prep_cu Prepare CuSO4 Stock premix_cat Premix CuSO4 + Ligand (1-2 min incubation) prep_cu->premix_cat prep_ligand Prepare Ligand Stock prep_ligand->premix_cat prep_asc Prepare FRESH Sodium Ascorbate initiate Initiate with Sodium Ascorbate prep_asc->initiate add_cat Add Cu/Ligand Complex to Substrates mix_substrates->add_cat 1 premix_cat->add_cat add_cat->initiate 2 run_rxn Stir at RT (or desired temp) initiate->run_rxn monitor Monitor by TLC / LC-MS run_rxn->monitor workup Workup & Purify monitor->workup

Caption: A standard workflow for the CuAAC reaction, emphasizing the correct order of reagent addition.

Protocol 1: Small-Scale Test Reaction to Validate Reagents

This protocol is designed to quickly verify that your catalyst system is active before using precious substrates.[2]

Materials:

  • Model alkyne: Propargyl alcohol (100 mM in solvent)

  • Model azide: Benzyl azide (110 mM in solvent)

  • Copper(II) sulfate pentahydrate (20 mM in water)

  • Ligand: THPTA (100 mM in water)

  • Sodium ascorbate (100 mM in water, prepare fresh )

  • Solvent: 1:1 mixture of deionized water and t-BuOH

  • Thin Layer Chromatography (TLC) supplies

Procedure:

  • In a small vial, add 50 µL of the propargyl alcohol solution (1 eq).

  • Add 50 µL of the benzyl azide solution (1.1 eq).

  • In a separate microcentrifuge tube, pre-mix 5 µL of 20 mM CuSO₄ and 25 µL of 100 mM THPTA. Let stand for 1 minute.

  • Add the entire volume of the copper/THPTA mixture to the vial containing the azide and alkyne.

  • Initiate the reaction by adding 50 µL of the freshly prepared 100 mM sodium ascorbate solution.

  • Gently vortex the mixture and allow it to react at room temperature.

  • Monitor the reaction by TLC at 15 min, 30 min, and 1 hour, spotting the reaction mixture against the starting materials.

Analysis: A successful reaction will show the consumption of the starting materials and the appearance of a new, more polar spot for the triazole product. If no reaction occurs, a component of your catalyst system (CuSO₄, THPTA, or ascorbate) is likely the problem.

Mandatory Visualization: Troubleshooting Flowchart

Use this decision tree to logically diagnose a failed or low-yielding reaction.

Troubleshooting_Flowchart start Problem: Low or No Yield cat_check Did you run a positive control reaction (e.g., Protocol 1)? start->cat_check cat_ok Control Worked: Catalyst system is OK. Problem is likely substrate-specific. cat_check->cat_ok Yes cat_fail Control Failed: Problem is with the catalyst system. cat_check->cat_fail No sub_check Have you confirmed purity & concentration of your substrates? cat_ok->sub_check asc_check Is your Sodium Ascorbate solution freshly prepared? cat_fail->asc_check asc_fail Remake fresh Sodium Ascorbate and repeat. asc_check->asc_fail No degas_check Were all solvents thoroughly degassed? asc_check->degas_check Yes degas_fail Degas solvents and run under inert atmosphere. degas_check->degas_fail No sub_fail Re-purify and/or re-quantify starting materials. sub_check->sub_fail No sub_ok Substrates are pure. Consider reaction conditions. sub_check->sub_ok Yes cond_check Optimize solvent, temperature, or ligand choice. sub_ok->cond_check

Caption: A decision tree to systematically troubleshoot common causes of CuAAC reaction failure.

References

  • Chen, Y., et al. (2017). Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation. Catalysis Science & Technology, 7(22), 5213-5222. Retrieved February 23, 2026, from [Link]

  • Li, M., et al. (2024). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Chemical Communications. Retrieved February 23, 2026, from [Link]

  • Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current protocols in chemical biology, 3(4), 153-162. Retrieved February 23, 2026, from [Link]

  • Rodionov, V. O., Presolski, S. I., Díaz, D. D., Fokin, V. V., & Finn, M. G. (2010). Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. Journal of the American Chemical Society, 132(5), 1520-1529. Retrieved February 23, 2026, from [Link]

  • Accelerating ligands for CuAAC reactions. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide-alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(12), 2726-2736. Retrieved February 23, 2026, from [Link]

  • Click Chemistry: new protocol for the labeling and modification of biomolecules. (n.d.). Interchim. Retrieved February 23, 2026, from [Link]

  • Oxygen Coordination Promotes Single-Atom Cu(II)-Catalyzed Azide–Alkyne Click Chemistry without Reducing Agents. (2024). ACS Applied Materials & Interfaces. Retrieved February 23, 2026, from [Link]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879-9883. Retrieved February 23, 2026, from [Link]

  • Comparative Study of Click Handle Stability in Common Ligation Conditions. (2025). Bioconjugate Chemistry. Retrieved February 23, 2026, from [Link]

  • Click chemstry: Why does it sometimes work and other times it doesn't? (2021). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Ascorbic acid or sodium ascorbate in CUAAC click chemistry? (2016). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. (2016). Molecules, 21(5), 558. Retrieved February 23, 2026, from [Link]

  • Extent of the oxidative side-reactions to peptides and proteins during CuAAC reaction. (2025). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Na-Ascorbate - click chemistry grade. (2024). Jena Bioscience. Retrieved February 23, 2026, from [Link]

  • Na-Ascorbate - click chemistry grade, Auxiliary Cu(I) Click Reagents. (n.d.). Jena Bioscience. Retrieved February 23, 2026, from [Link]

  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. (2022). Organometallics. Retrieved February 23, 2026, from [Link]

  • Azide-alkyne Huisgen cycloaddition. (n.d.). Wikipedia. Retrieved February 23, 2026, from [Link]

  • Paredes, E., & Das, S. R. (2011). Pseudo-ligandless click chemistry for oligonucleotide conjugation. Organic & biomolecular chemistry, 9(11), 3749-3752. Retrieved February 23, 2026, from [Link]

  • Advances in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) Introducing Oligo-Click Kits. (n.d.). Glen Research. Retrieved February 23, 2026, from [Link]

  • Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete? (2020). ResearchGate. Retrieved February 23, 2026, from [Link]

  • A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. (2021). Chemical Reviews. Retrieved February 23, 2026, from [Link]

  • Click Chemistry Problems (Copper Catalyzed Azide-Alkyne Cycloaddition). (2025). Reddit. Retrieved February 23, 2026, from [Link]

  • Pseudo-Ligandless Click Chemistry for Oligonucleotide Conjugation. (2016). Methods in molecular biology. Retrieved February 23, 2026, from [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. Retrieved February 23, 2026, from [Link]

  • A Recent Concept of Importance: Click Chemistry. (2023). Journal of Drug Delivery and Therapeutics, 13(7), 123-131. Retrieved February 23, 2026, from [Link]

  • Click chemistry. (n.d.). Wikipedia. Retrieved February 23, 2026, from [Link]

  • A Comprehensive Guide to Click Chemistry Reaction. (2024). Labinsights. Retrieved February 23, 2026, from [Link]

  • Synthesis of 1,2,3-Triazoles. (n.d.). Organic Chemistry Portal. Retrieved February 23, 2026, from [Link]

  • Jadhav, A. H., et al. (2014). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Pharmaceutical and medicinal chemistry, 4(1), 1-14. Retrieved February 23, 2026, from [Link]

  • CuAAC ensembled 1,2,3-triazole linked nanogels for targeted drug delivery: a review. (2023). Journal of Nanobiotechnology, 21(1), 24. Retrieved February 23, 2026, from [Link]

Sources

Purification techniques for pyrrolidinone derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrrolidinone Derivatives Purification

Status: Online Operator: Senior Application Scientist Case ID: PYR-PUR-001

Mission Statement

Welcome to the Pyrrolidinone Technical Support Center. This guide is not a generic textbook overview; it is a troubleshooting repository designed for researchers handling the unique challenges of the lactam ring—specifically hygroscopicity , thermal instability , polymerization risks , and basic nitrogen interactions . Whether you are purifying bulk solvents like N-Methyl-2-pyrrolidone (NMP) or isolating complex pharmaceutical intermediates like Levetiracetam, this guide provides self-validating protocols.

Module 1: Liquid Derivatives (NMP, NVP, 2-Pyrrolidinone)

Target Audience: Process Chemists, Polymer Scientists.

Q: My NMP has developed a yellow tint and contains peroxides. Simple distillation isn't working. How do I restore electronic-grade purity?

A: Simple distillation often fails because it does not actively suppress peroxide formation or remove the inorganic salts that catalyze degradation. You must use a Vacuum Distillation with Alkaline Treatment .

The Protocol (Self-Validating):

  • Alkaline Pre-treatment: Add Solid KOH or NaOH (0.1 – 0.3 wt%) to the crude NMP in the still pot.

    • Why? The base neutralizes acidic impurities and decomposes peroxides that form during storage. It also prevents the hydrolysis of the amide bond which can occur under acidic thermal stress.

  • Vacuum Setup: distinct fractions must be collected.

    • Pressure:[1] < 20 mbar (Crucial to keep pot temperature < 150°C).

    • Temperature: NMP boils at ~80-85°C at 10-20 mbar.

  • Fractionation:

    • Foreshot (First 5%): Contains water and light amines (methylamine). Discard.

    • Main Fraction (85-90%): Collect electronic grade NMP.

    • Heel (Bottom 5%): Contains the inorganic salts and high-boiling polymers.

Q: I am working with N-Vinylpyrrolidone (NVP). It polymerized in my distillation column. How do I prevent this?

A: NVP is a reactive monomer. The "tar" in your column is likely polyvinylpyrrolidone (PVP) formed by thermal initiation.

Troubleshooting Protocol:

  • Inhibitor Management: Commercial NVP contains NaOH or kerabit inhibitors. Do not distill to dryness; the inhibitor concentrates in the pot.

  • The "Flash" Method: For small scales (<50g), use Vacuum Transfer (bulb-to-bulb) rather than fractional distillation. Keep the receiving flask at -78°C (Dry ice/acetone).

  • Alumina Scrubbing (Alternative): If you need to remove the inhibitor without heat, pass the NVP through a column of Basic Alumina . This adsorbs the NaOH/inhibitor and yields monomer ready for immediate polymerization.

Module 2: Solid Pharmaceutical Derivatives (Racetams)

Target Audience: Medicinal Chemists, Drug Development.

Q: I am recrystallizing Piracetam, but I keep getting different melting points. What is happening?

A: You are likely encountering polymorphism .[2] Piracetam exists in multiple forms (Form I, II, III), and the solvent controls which one nucleates.

Solvent Selection Guide:

Solvent System Resulting Polymorph Stability Profile
Methanol Form III Thermodynamically stable. Preferred for final API.
Isopropanol Form II Metastable (Kinetic control).[3] Can convert to Form III over time.

| Ethanol | Mixed/Variable | Highly dependent on cooling rate.[4] |

Corrective Action: If you need the stable Form III, switch your solvent to Methanol and use a slow cooling ramp (5°C/hour) to allow thermodynamic equilibration.

Q: How do I purify crude Levetiracetam to achieve >99.9% enantiomeric purity?

A: Crude Levetiracetam often contains the (R)-enantiomer and hydrolysis byproducts. A two-stage purification using Acetone is the industry standard for high purity.

Step-by-Step Protocol:

  • Reflux: Suspend crude Levetiracetam in Acetone (4 volumes).

  • Add Base: Add a catalytic amount of Sodium Carbonate (Na2CO3) or Triethylamine (0.1 wt%).

    • Why? This neutralizes any residual acid that could catalyze racemization during the heat step.

  • Clarification: Add activated carbon (0.5 wt%), reflux for 30 mins, and filter hot.

  • Crystallization: Cool the filtrate slowly to 0-5°C. The (S)-enantiomer crystallizes out, while impurities remain in the mother liquor.

  • Validation: Check chiral purity via HPLC (Chiralpak AD-H or similar).

Module 3: Chromatography & Analysis

Target Audience: Analytical Chemists.

Q: My pyrrolidinone peaks are tailing badly on C18 columns. Is the column dead?

A: The column is likely fine. The issue is the Secondary Silanol Interaction . The basic nitrogen in the pyrrolidone ring interacts with acidic free silanols on the silica support.

Decision Logic for Tailing Issues:

TailingLogic Start Problem: Tailing Peak (As > 1.5) CheckPH Check Mobile Phase pH Start->CheckPH LowPH Is pH < 3.0? CheckPH->LowPH YesLow Yes LowPH->YesLow NoLow No LowPH->NoLow ColType Check Column Type YesLow->ColType AddMod Add TEA (0.1%) or Ammonium Acetate NoLow->AddMod Resolved Peak Symmetrical AddMod->Resolved OldSilica Type A Silica? ColType->OldSilica SwitchCol Switch to Type B (High Purity/End-capped) OldSilica->SwitchCol Yes BufferConc Increase Buffer Conc. (to 20-50mM) OldSilica->BufferConc No (Already Type B) SwitchCol->Resolved BufferConc->Resolved

Figure 1: Troubleshooting logic for chromatographic peak tailing in basic nitrogen compounds.

Recommended Mobile Phase Modifier:

  • Acidic Conditions: 0.1% Trifluoroacetic acid (TFA).

  • Basic Conditions: 0.1% Triethylamine (TEA) or Diethylamine. Note: TEA competes for the silanol sites, effectively "blocking" them from the drug molecule.

Module 4: Trace Impurity Removal (Water & Color)

Target Audience: All Users.

Q: How do I remove the last 500 ppm of water from NMP? Distillation isn't getting it low enough.

A: NMP is hygroscopic. Distillation is inefficient at <500 ppm levels due to energy costs and equilibrium limitations. Use Azeotropic Distillation or Molecular Sieves .

Comparative Data: Water Removal Methods

MethodAgentLimit of DetectionProsCons
Azeotropic Distillation Toluene< 50 ppmScalable; Toluene forms azeotrope with water (bp 85°C).Requires solvent removal step; Toluene residue risk.
Adsorption 3A Mol. Sieves< 30 ppmExtremely dry solvent; No thermal stress.Slow (24-48h); Sieves must be activated (300°C).
Chemical CaH2< 10 ppmUltimate dryness.Dangerous H2 evolution; Reactive residue.

Protocol (Toluene Azeotrope):

  • Add Toluene (10-15% v/v) to the wet NMP.

  • Distill at atmospheric pressure. The Toluene/Water azeotrope boils at ~85°C.

  • Once the temperature rises to 110°C (pure Toluene boiling), apply vacuum to remove residual Toluene.

  • Collect pure NMP.

References

  • NMP Purification & Distillation

    • Purification of N-methyl-2-pyrrolidone. JP Patent 2007099690A. (2007). Link

    • Method for purifying N-methyl-2-pyrrolidone (Alumina/Ion Exchange). EP Patent 1720833B1. (2016). Link

  • N-Vinylpyrrolidone (NVP)

    • Polymerization and hydrolysis of N-Vinyl-2-pyrrolidone. ChemicalBook. (2024). Link

  • Levetiracetam & Piracetam Protocols

    • A method for the purification of levetiracetam (Acetone/Water).[5] WO Patent 2007080470A2. (2007). Link

    • Study on the Regulation of Piracetam Crystallization Behavior (Polymorphs).[4] DOI: 10.1021/acsomega.0c06043. (2021). Link

    • Determination of levetiracetam enantiomeric purity using HPLC. Journal of Research in Pharmacy. (2021).[6] Link

  • Chromatography Troubleshooting

    • Peak Tailing in HPLC: Causes and Solutions. Element Lab Solutions. Link

Sources

Overcoming solubility issues of pyrrolidinone-based compounds in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Pyrrolidinone Solubilization Technical Support Center.

Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Overcoming Aqueous Solubility Barriers in Pyrrolidinone-Scaffold Compounds

Executive Summary: The "Pyrrolidone Paradox"

As researchers, we often encounter a frustrating irony: simple pyrrolidones (like NMP or 2-pyrrolidone) are exceptional solvents, yet complex pharmacological derivatives containing the pyrrolidone pharmacophore (e.g., racetams, specific kinase inhibitors) often exhibit poor aqueous solubility.

This occurs because the functionalization required for biological potency (adding lipophilic tails or aromatic rings) disrupts the water-miscible nature of the lactam ring, often creating high-melting-point crystal lattices. This guide addresses how to force these stubborn compounds into aqueous media for bio-assays and formulation.

Category 1: Formulation & Solvent Selection

"My compound precipitates immediately upon addition to water/buffer."

The Science: Dual-Mechanism Solubilization

You likely default to DMSO, but for pyrrolidinone-based APIs, N-Methyl-2-pyrrolidone (NMP) is often chemically superior. Unlike simple cosolvents (Ethanol, PEG) that rely solely on reducing the dielectric constant of water, NMP operates via a Dual-Mechanism :

  • Cosolvency: It reduces the polarity of the aqueous system.

  • Complexation (Stacking): The planar lactam ring of NMP can undergo

    
    -stacking or hydrophobic interaction with the pyrrolidone core of your drug, effectively "chaperoning" it into solution [1].
    
Troubleshooting Protocol: The "Cosolvent Scan"

Use this protocol to determine the minimum solvent concentration required to maintain solubility.

Materials: NMP (anhydrous), PBS (pH 7.4), UV-Vis Spectrophotometer.

  • Stock Prep: Dissolve compound in 100% NMP to 50 mM.

  • Stepwise Dilution: Prepare a series of NMP:PBS ratios (v/v): 5%, 10%, 20%, 30%.

  • Equilibration: Vortex for 60 seconds; let stand for 24 hours at 25°C.

  • Analysis: Centrifuge (13,000 rpm, 10 min) to pellet precipitate. Measure supernatant absorbance.

Data Interpretation:

NMP % (v/v) Solubility Enhancement Factor (Approx.) Suitability
< 5% 1-10x Ideal for Cell Culture (Low Toxicity)
10-20% 100-500x Suitable for Animal IP/Oral (Check LD50)

| > 20% | >800x | Formulation Only (Toxic to most assays) |

Critical Note: Solubility in NMP mixtures is often log-linear. If 10% fails, 20% might provide an exponential increase in solubility due to the complexation threshold being crossed [1].

Category 2: Physical Stability (Precipitation)

"It dissolved initially, but crashed out after 2 hours."

The Science: The "Spring and Parachute" Failure

When you dilute a stock solution into a buffer, you create a supersaturated state (the "Spring"). Without a stabilizer, the compound nucleates and crystallizes rapidly. You need a "Parachute"—a polymer that inhibits nucleation.

For pyrrolidinone derivatives, the best parachute is often Polyvinylpyrrolidone (PVP) or PVP-Vinyl Acetate (PVP-VA) .

  • Mechanism: The PVP polymer chains adsorb onto the surface of generating crystal nuclei. Because the polymer shares the pyrrolidone structure with your drug, hydrogen bonding is sterically favored, effectively "freezing" the crystal growth [2].

Protocol: Creating an Amorphous Solid Dispersion (ASD)

If simple mixing fails, create a solid dispersion before adding water.

  • Ratio: Weigh Drug:PVP-K30 at a 1:3 ratio.

  • Solvent: Dissolve both in a common volatile solvent (Methanol or Dichloromethane).

  • Evaporation: Rotary evaporate at 40°C until a dry film forms.

  • Desiccation: Vacuum dry for 12 hours to remove residual solvent.

  • Reconstitution: Add aqueous buffer to the film. The PVP will dissolve rapidly, carrying the amorphous drug into a stable colloidal suspension.

Category 3: Biological Compatibility & Toxicity

"The solvent is killing my cells, not the drug."

FAQ: Toxicity Thresholds

Q: Can I use NMP in cell culture assays? A: Yes, but with extreme caution.

  • Limit: Most mammalian cell lines tolerate < 0.1% to 0.5% NMP. Above 1%, NMP causes membrane permeabilization and cytotoxicity [3].

  • Comparison: DMSO is generally tolerated up to 0.5% - 1.0%. NMP is more toxic than DMSO in vitro.

Q: Is NMP safe for in vivo (animal) studies? A: It is a Class 2 solvent (FDA).

  • Oral/IP: Formulations containing up to 10-20% NMP are sometimes used in rodent PK studies, but you must run a vehicle control group. NMP is a reproductive toxicant (H360D) [4].[1]

  • Alternative: If NMP is too toxic, switch to Sulfobutyl-ether-beta-cyclodextrin (SBE-β-CD) .

Visual Workflow: Solvent Selection Decision Tree

SolventSelection Start Start: Pyrrolidinone Derivative Insoluble in Water AppType What is the Application? Start->AppType InVitro In Vitro (Cell Culture) AppType->InVitro InVivo In Vivo (Animal/Human) AppType->InVivo ToxCheck Is NMP < 0.1% final conc? InVitro->ToxCheck Route Route of Admin? InVivo->Route UseNMP Use NMP Stock (Dilute 1000x) ToxCheck->UseNMP Yes UseCD Use Cyclodextrin (HP-beta-CD) ToxCheck->UseCD No (Toxic) IV Intravenous (IV) Route->IV Oral Oral / IP Route->Oral SolnIV Formulate with SBE-beta-CD (Captisol) IV->SolnIV Avoid precipitation SolnOral Cosolvent System: 10% NMP / 40% PEG400 / 50% Water Oral->SolnOral Tolerates cosolvents

Caption: Decision matrix for selecting solubilization vehicles based on biological assay constraints.

Category 4: Advanced Troubleshooting (Cyclodextrins)

"I cannot use organic solvents at all."

If NMP/DMSO are forbidden, you must use Cyclodextrins (CDs) .

  • Mechanism: The lipophilic pyrrolidone derivative enters the hydrophobic cavity of the CD.

  • Recommendation: Use 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) .

  • Protocol:

    • Prepare 20% (w/v) HP-β-CD in water.

    • Add excess drug.

    • Autoclave or sonicate at 60°C for 30 mins (heat facilitates inclusion).

    • Filter (0.22 µm).

    • This often achieves 10-50x solubility enhancement without cellular toxicity [5].

References

  • Sanghvi, R., et al. (2008). Solubility improvement of drugs using N-methyl pyrrolidone. AAPS PharmSciTech.

  • Baghel, S., et al. (2016). Polyvinylpyrrolidone in Solid Dispersion: Mechanism of Drug-Polymer Interactions. International Journal of Pharmaceutics.

  • Lepe-Zuniga, J.L., et al. (1987). Toxicity of N-methyl-2-pyrrolidone in cell culture. Journal of Toxicology and Environmental Health.

  • European Chemicals Agency (ECHA). (2011). N-methyl-2-pyrrolidone (NMP) - Substance Information & Toxicity Profile.

  • Brewster, M.E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews.

Sources

Troubleshooting poor peak shape in GC analysis of pyrrolidinone compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Sticky" Science of Pyrrolidinones

Pyrrolidinones, particularly N-Methyl-2-pyrrolidone (NMP) and 2-pyrrolidone , present a unique "double threat" in Gas Chromatography:

  • High Polarity & Basicity: They act as Lewis bases, interacting strongly with acidic silanol groups (

    
    ) on glass liners and column stationary phases. This is the primary cause of peak tailing .[1]
    
  • High Boiling Point & Viscosity: With boiling points >200°C, they are prone to condensation in cooler parts of the injector or transfer lines, leading to carryover (ghost peaks) and hysteresis.

This guide moves beyond generic troubleshooting to address the specific physicochemical interactions of lactams in GC systems.

Diagnostic Decision Tree

Before modifying your method, use this logic flow to isolate the source of the distortion.

G Start START: Observe Peak Distortion CheckType Identify Distortion Type Start->CheckType Tailing Issue: Peak Tailing (Adsorption) CheckType->Tailing Ghost Issue: Ghost Peaks (Carryover) CheckType->Ghost InletCheck Step 1: Inlet Maintenance (Change Liner & Septum) Tailing->InletCheck SolventWash Step 1: Syringe Wash Protocol (Use Polar Solvent) Ghost->SolventWash CutColumn Step 2: Trim Column (Remove ~20cm from front) InletCheck->CutColumn No Solved1 Problem Solved? (Active Sites in Inlet) InletCheck->Solved1 Yes Solved2 Problem Solved? (Column Contamination) CutColumn->Solved2 Yes PhaseMismatch Step 3: Evaluate Phase (Is Column Base-Deactivated?) CutColumn->PhaseMismatch No BakeOut Step 2: Increase Final Oven Temp (>220°C for 10 mins) SolventWash->BakeOut

Figure 1: Diagnostic workflow for isolating the source of pyrrolidinone peak distortion. Blue nodes indicate decision points; Green nodes indicate resolution.

Troubleshooting Guide: Peak Tailing (Adsorption)

The Problem: The amide functionality in pyrrolidinones hydrogen bonds with free silanols in the flow path. This results in a "shark fin" peak shape where the desorption is slow and dragged out.

Q1: I am using a standard split/splitless liner. Why is my NMP peak tailing?

A: Standard liners often contain glass wool that, even if deactivated, presents a massive surface area for interaction. For pyrrolidinones, standard deactivation (DMCS) is often insufficient.

The Fix:

  • Switch to Ultra-Inert (UI) Liners: Use liners specifically certified for basic compounds. These undergo a proprietary deactivation process that masks silanols.

  • Remove the Wool (If possible): If your injection is clean (no matrix), use a single-taper liner without wool. This eliminates the primary surface area for adsorption.

  • Base-Deactivated Wool: If wool is necessary for vaporization (e.g., split injection), ensure it is specifically "Base-Deactivated."

Q2: Which column phase is best to prevent tailing for NMP?

A: "Like dissolves like."[2][3] You need a phase that can compete with the silanols for the analyte's attention or one that is chemically treated to be basic.

Column ClassSuitabilityMechanismRecommendation
Base-Deactivated (Amine) Best Surface is chemically primed with basic functional groups to repel basic analytes.Rtx-Volatile Amine, CP-Volamine [1]
PEG (Wax) Good High polarity matches NMP; masks active sites well.DB-WAX UI, Stabilwax [2]
Cyanopropyl (624/1301) Moderate Standard for residual solvents (USP <467>), but requires pristine system.DB-624, Rtx-624
5% Phenyl (5ms) Poor Low polarity exposes NMP to active sites; severe tailing likely without derivatization.Not Recommended
Q3: I replaced the liner and column, but tailing persists. What else?

A: Check the "Reverse Solvent Effect." If NMP is your analyte (trace level), standard focusing applies. However, if NMP is your solvent (or present at high %):

  • NMP has a high dipole moment. If analyzed on a non-polar column, the NMP zone creates a localized "polar phase" that moves through the column.

  • Analytes eluting near the NMP front will be distorted because they partition differently into the NMP zone versus the stationary phase.

  • Solution: Match the column polarity to the solvent (use Wax columns for NMP matrices).

Troubleshooting Guide: Ghost Peaks & Carryover

The Problem: You see NMP peaks in blank injections run immediately after samples.

Q4: Why is NMP so difficult to wash out of the syringe?

A: NMP is viscous (1.65 cP) and has low volatility compared to common wash solvents like methanol or hexane. It physically adheres to the plunger and barrel.

The Protocol: "The Triple-Polar Wash" Standard hexane washes are ineffective because NMP is immiscible or poorly soluble in non-polar solvents.

  • Wash 1: Acetone or Methylene Chloride (Dissolves NMP).

  • Wash 2: Methanol or Water (Protich solvent to disrupt hydrogen bonding).

  • Wash 3: Acetone (To dry the syringe). Set the autosampler to perform at least 5 pre-injection and 5 post-injection washes.

Q5: I see "humps" or broad baselines in subsequent runs.

A: This is likely Cold Spot Condensation . Since NMP boils at ~202°C, any spot in the injector or transfer line below this temperature will act as a trap.

  • Inlet Temp: Ensure Inlet is

    
    .
    
  • Split Vent Line: If the split vent line is unheated and dirty, NMP can condense there and diffuse back during splitless periods. Replace the split vent trap and clean the copper lines.

Experimental Protocols

Protocol A: Determining System Activity (The "Amine Test")

Before running valuable samples, validate your flow path.

  • Test Mix: Prepare a solution of 2-pyrrolidone (active probe) and n-Dodecane (inert marker) at 50 ppm in Methylene Chloride.

  • Injection: 1 µL Split (1:50).

  • Calculation: Calculate the Tailing Factor (

    
    ) of 2-pyrrolidone.
    
    • 
       where 
      
      
      
      is width at 5% height and
      
      
      is the distance from front to max.
  • Pass Criteria:

    • 
      : Excellent (System is inert).
      
    • 
      : Active sites present (Change liner/trim column).
      
    • 
      : Severe activity (Wrong column phase or contaminated inlet).
      
Protocol B: Column Bake-Out for NMP Removal

If you suspect the column is saturated with NMP:

  • Carrier Gas: Maintain normal flow.

  • Oven Ramp:

    • Ramp to column Max Temp (e.g., 260°C for Wax, 300°C for Amine columns).

    • Hold for 15-20 minutes. (Standard 5 min bakes are insufficient for NMP).

  • Detector: If using MS, divert flow to waste or turn off filament to prevent source fouling.

References

  • Restek Corporation. (2025). Robust GC Analysis of Volatile Amines on the Rtx-Volatile Amine Column. Retrieved from [Link][4]

  • Agilent Technologies. (2025). Purity Analysis of N-Methyl Pyrrolidone (NMP) Using an Agilent 8850 GC. Retrieved from [Link]

  • Shimadzu. (2025). Analysis of battery electrolytes and N-methyl-2-pyrrolidone (NMP) via headspace GC-FID.[5] Retrieved from [Link]

Sources

Technical Support Center: Catalyst Selection for Efficient Azide-Alkyne Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for azide-alkyne cycloaddition reactions. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and answers to frequently asked questions regarding catalyst selection for this powerful click chemistry reaction.

Troubleshooting Guide: Overcoming Common Hurdles in Azide-Alkyne Cycloadditions

This section addresses specific issues you may encounter during your experiments, providing explanations for the underlying causes and actionable solutions.

Question: My copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is showing low to no product yield. What are the likely causes and how can I fix it?

Low or no yield in a CuAAC reaction is a common issue that can often be traced back to the catalyst's activity. Here are several potential causes and corresponding troubleshooting steps:

  • Cause 1: Oxidation of the Copper(I) Catalyst. The active catalyst in CuAAC is Cu(I). However, Cu(I) is susceptible to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.

    • Solution: Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon). De-gas your solvents thoroughly before use by methods such as sparging with an inert gas or freeze-pump-thaw cycles. The addition of a reducing agent, such as sodium ascorbate, is crucial when starting with a Cu(II) salt (like CuSO₄) to generate the active Cu(I) species in situ. Even when using a Cu(I) source directly, adding a small amount of sodium ascorbate can help maintain the copper in its active oxidation state throughout the reaction.

  • Cause 2: Catalyst Poisoning. Your reaction mixture may contain functional groups or impurities that coordinate strongly to the copper catalyst, inhibiting its activity. Common culprits include unprotected thiols and certain nitrogen-containing heterocycles.

    • Solution: Purify your starting materials to remove any potential coordinating impurities. If your substrates contain functional groups known to poison copper catalysts, consider using a ligand that can protect the copper center and enhance its catalytic activity. Alternatively, explore ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), which is often more tolerant of a wider range of functional groups.

  • Cause 3: Poor Ligand Choice or Absence of a Ligand. While some CuAAC reactions can proceed without a ligand, ligands play a critical role in stabilizing the Cu(I) catalyst, preventing its oxidation, and accelerating the reaction rate.

    • Solution: The use of ligands like TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) is highly recommended to stabilize the Cu(I) catalyst. Other common ligands include THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), which is particularly useful for aqueous reactions due to its high water solubility. The choice of ligand can significantly impact reaction efficiency, so screening a few different ligands may be necessary.

Question: My reaction is very slow, taking days to reach completion. How can I increase the reaction rate?

Slow reaction kinetics can make a synthetic route impractical. Here are several ways to accelerate your azide-alkyne cycloaddition reactions:

  • Increase Catalyst Loading: While typically used in catalytic amounts, increasing the concentration of the copper catalyst can significantly boost the reaction rate. However, be mindful that higher catalyst concentrations can sometimes lead to side product formation and may require more rigorous purification of the final product.

  • Optimize the Ligand: The ligand not only stabilizes the catalyst but also modulates its reactivity. For instance, certain ligands can accelerate the catalytic cycle. Experiment with different ligands to find one that provides the best rate enhancement for your specific substrates.

  • Increase Temperature: Gently heating the reaction mixture can increase the reaction rate. However, this should be done with caution, as excessive heat can lead to catalyst decomposition and the formation of undesired side products. A typical temperature range to explore is 40-60 °C.

  • Consider a Different Catalyst System: If you are using a simple Cu(I) salt, switching to a pre-formed catalyst complex or an in situ system with a highly effective ligand can make a substantial difference. For terminal alkynes, copper-based systems are generally very efficient. For internal alkynes, which are notoriously less reactive in CuAAC, switching to a ruthenium-based catalyst is often the best strategy. Ruthenium catalysts, such as Cp*RuCl(PPh₃)₂, are known to efficiently catalyze the cycloaddition of internal alkynes with azides.

Question: I am observing significant side product formation. What is causing this and what can I do to improve the selectivity?

Side product formation can complicate purification and reduce the yield of your desired product. The most common side product in CuAAC is the homodimerization of the alkyne, often referred to as the Glaser coupling product.

  • Cause: Alkyne Homodimerization. This side reaction is often promoted by the presence of oxygen and high concentrations of the copper catalyst.

    • Solution 1: Rigorous Exclusion of Oxygen. As with preventing catalyst oxidation, maintaining an inert atmosphere and using de-gassed solvents will minimize alkyne homodimerization.

    • Solution 2: Use of a Ligand. A suitable ligand will stabilize the Cu(I) center and can help to suppress the pathway leading to homodimerization.

    • Solution 3: Control of Reaction Conditions. Adding the copper catalyst slowly to the reaction mixture can help to keep its instantaneous concentration low, which can disfavor the bimolecular homodimerization reaction.

The following diagram illustrates a general workflow for troubleshooting common CuAAC issues:

G cluster_start cluster_problem Problem Identification cluster_solutions Troubleshooting Pathways cluster_actions Specific Actions cluster_outcome start Reaction Setup: Azide + Alkyne + Catalyst System problem Low Yield / Slow Rate / Side Products? start->problem check_catalyst Check Catalyst Activity problem->check_catalyst Yes check_conditions Optimize Reaction Conditions problem->check_conditions Yes check_reagents Verify Reagent Purity problem->check_reagents Yes action_catalyst Use Inert Atmosphere Add Reducing Agent (Ascorbate) Use/Change Ligand (TBTA/THPTA) check_catalyst->action_catalyst action_conditions Increase Catalyst Loading Increase Temperature Change Solvent check_conditions->action_conditions action_reagents Purify Starting Materials Check for Inhibiting Functional Groups check_reagents->action_reagents outcome Efficient & Selective Cycloaddition action_catalyst->outcome action_conditions->outcome action_reagents->outcome

Caption: Troubleshooting workflow for azide-alkyne cycloaddition reactions.

Frequently Asked Questions (FAQs)

This section provides answers to common questions about catalyst selection for azide-alkyne cycloadditions.

Question: What is the difference between copper-catalyzed and ruthenium-catalyzed azide-alkyne cycloaddition?

The primary difference lies in their substrate scope and the regioselectivity of the resulting triazole product.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common form of the "click" reaction. It is highly specific for terminal alkynes and produces the 1,4-disubstituted 1,2,3-triazole isomer exclusively. The reaction is typically fast, high-yielding, and can often be performed under mild, even aqueous, conditions.

  • Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): Ruthenium catalysts, on the other hand, are capable of reacting with internal alkynes as well as terminal alkynes. When using a terminal alkyne, RuAAC selectively produces the 1,5-disubstituted 1,2,3-triazole isomer. This complementary regioselectivity makes RuAAC a valuable tool in organic synthesis.

The following table summarizes the key differences:

FeatureCopper-Catalyzed (CuAAC)Ruthenium-Catalyzed (RuAAC)
Alkyne Substrate Terminal AlkynesTerminal & Internal Alkynes
Product Regioisomer 1,4-disubstituted triazole1,5-disubstituted triazole
Typical Catalyst Cu(I) source (e.g., CuI, CuSO₄/ascorbate)CpRuCl(PPh₃)₂, [CpRuCl]₄
Common Application Bioconjugation, material scienceComplex molecule synthesis
Question: When should I choose a ruthenium catalyst over a copper catalyst?

You should consider a ruthenium catalyst in the following scenarios:

  • Your substrate is an internal alkyne. Copper catalysts are generally unreactive towards internal alkynes. Ruthenium catalysts are the preferred choice for these substrates.

  • You require the 1,5-disubstituted triazole isomer. RuAAC provides complementary regioselectivity to CuAAC, giving you access to the 1,5-isomer.

  • Your substrates contain functional groups that are sensitive to copper. Although CuAAC is known for its functional group tolerance, certain groups like thiols can interfere with the copper catalyst. Ruthenium catalysts may offer better compatibility in such cases.

Question: What are the most common copper catalyst systems and their pros and cons?

Several copper catalyst systems are commonly used, each with its own advantages and disadvantages.

Catalyst SystemProsCons
CuSO₄ / Sodium Ascorbate Inexpensive, readily available, works well in aqueous solutions.Requires in situ reduction, can be slower than other systems.
CuI Direct source of Cu(I), often faster than CuSO₄/ascorbate.Poorly soluble in many organic solvents, sensitive to oxidation.
Cu(I) Salts with Ligands (e.g., CuBr with TBTA) High catalytic activity, stable catalyst complex, good for challenging substrates.Ligands can be expensive and may require removal after the reaction.
Copper Nanoparticles Heterogeneous catalyst, easy to remove from the reaction mixture.May have lower catalytic activity compared to homogeneous systems.

Experimental Protocols

Protocol 1: General Procedure for a Small-Scale CuAAC Reaction

This protocol describes a typical setup for a copper-catalyzed azide-alkyne cycloaddition reaction using CuSO₄ and sodium ascorbate.

  • Reagent Preparation:

    • Prepare a 1 M solution of your azide in a suitable solvent (e.g., DMF, DMSO, or a t-BuOH/H₂O mixture).

    • Prepare a 1 M solution of your alkyne in the same solvent.

    • Prepare a 1 M aqueous solution of sodium ascorbate.

    • Prepare a 0.1 M aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O).

  • Reaction Setup:

    • To a clean, dry vial, add the azide solution (e.g., 0.1 mmol, 1 equivalent).

    • Add the alkyne solution (e.g., 0.1 mmol, 1 equivalent).

    • Add the solvent to reach the desired reaction concentration (typically 0.1-0.5 M).

    • Add the sodium ascorbate solution (0.02 mmol, 0.2 equivalents).

    • Add the CuSO₄ solution (0.005 mmol, 0.05 equivalents).

  • Reaction and Monitoring:

    • Seal the vial and stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Once the reaction is complete, proceed with workup and purification.

The logical flow of this protocol can be visualized as follows:

G cluster_prep Preparation cluster_setup Reaction Setup cluster_reaction Reaction & Analysis cluster_end prep_reagents Prepare Stock Solutions: - Azide - Alkyne - Sodium Ascorbate - CuSO₄ add_reagents Combine in Vial: 1. Azide 2. Alkyne 3. Solvent 4. Ascorbate 5. CuSO₄ prep_reagents->add_reagents react Stir at Room Temperature add_reagents->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup Workup & Purification monitor->workup Complete

Caption: Step-by-step workflow for a typical CuAAC reaction.

References

  • Title: A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes Source: Angewandte Chemie International Edition URL: [Link]

  • Title: The growing applications of click chemistry Source: Chemical Society Reviews URL: [Link]

  • Title: Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) and its analogues: new versatile multichelating ligands Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism Source: Journal of the American Chemical Society URL: [Link]

  • Title: A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective Ligation of Azides and Terminal Alkynes Source: Wiley Online Library URL: [Link]

Technical Support Center: Managing the Hygroscopic Nature of N-Methyl-2-Pyrrolidone (NMP) in Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-methyl-2-pyrrolidone (NMP). This guide is designed for researchers, scientists, and drug development professionals who utilize NMP in their experiments and require a comprehensive understanding of how to manage its hygroscopic nature. The presence of water in NMP can significantly impact experimental outcomes, from reaction kinetics and yields to product purity and the stability of formulations.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the integrity and reproducibility of your work.

The Challenge: NMP's Affinity for Water

N-methyl-2-pyrrolidone is a versatile, aprotic solvent with a high boiling point and excellent solvency for a wide range of compounds.[3] However, its utility is accompanied by a significant challenge: NMP is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3][4][5] This absorbed water can act as an unwanted reagent, alter the solvent's polarity, and interfere with moisture-sensitive reactions and formulations.[1] For instance, in lithium-ion battery production, water in NMP can react with electrolyte salts, leading to performance-degrading products.[6] Similarly, in pharmaceutical formulations, excess moisture can lead to the degradation of active pharmaceutical ingredients (APIs).[7]

Frequently Asked Questions (FAQs)

General Handling and Storage

Q1: What is the best way to store NMP to minimize water absorption?

A1: Proper storage is the first line of defense against moisture contamination. NMP should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[4][8][9] For applications requiring anhydrous conditions, it is highly recommended to store NMP under an inert atmosphere, such as nitrogen or argon.[4] Using a container with a septum or a Sure/Seal™ bottle allows for the withdrawal of the solvent via a syringe without exposing the bulk to the atmosphere.

Q2: I received a new bottle of anhydrous NMP. Is it ready to use for my moisture-sensitive reaction?

A2: While a new bottle of anhydrous NMP from a reputable supplier will have a very low water content, it's prudent to verify the water content for highly sensitive applications. The water content can be measured using Karl Fischer titration. For extremely critical experiments, it is best practice to freshly dry the solvent before use, even from a new bottle.

Q3: How quickly does NMP absorb water from the air?

A3: The rate of water absorption depends on the ambient humidity, temperature, and the surface area of the NMP exposed to the air.[10] Even brief exposure can lead to a significant increase in water content. For example, studies have shown that the water content in NMP can increase noticeably within a short period when left open to a cleanroom environment.[10] Therefore, minimizing exposure time is critical.

Impact on Experiments

Q4: How can trace amounts of water in NMP affect my reaction?

A4: Water can have several detrimental effects on chemical reactions:

  • Side Reactions: In reactions involving water-sensitive reagents like Grignard reagents, organolithiums, or certain catalysts, water will react with and consume these reagents, leading to lower yields or complete reaction failure.

  • Altered Reaction Rates: The polarity of the NMP-water mixture changes with water content, which can alter the solvation of reactants and transition states, thereby affecting reaction rates.[1]

  • Catalyst Deactivation: In some catalytic processes, water can deactivate the catalyst. For example, in the synthesis of N-vinyl pyrrolidone, water can lead to catalyst deactivation and reduce the conversion of 2-pyrrolidone.[2]

  • Product Purity: The presence of water can lead to the formation of byproducts, complicating purification and reducing the purity of the desired product.

Q5: My reaction in NMP is not going to completion, or the yield is lower than expected. Could water be the culprit?

A5: Yes, this is a very common issue. If your reaction is known to be sensitive to moisture, the first step in troubleshooting should be to determine the water content of the NMP and other reagents. A sluggish or incomplete reaction is a classic symptom of water contamination, especially in reactions like SN2 reactions where anhydrous conditions are crucial.[11]

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues related to the hygroscopic nature of NMP.

Issue 1: Suspected Water Contamination in NMP
  • Symptoms:

    • Low or no yield in a moisture-sensitive reaction.

    • Formation of unexpected byproducts.

    • Inconsistent results between batches.

    • A cloudy or hazy appearance of the solvent (in extreme cases).

  • Troubleshooting Workflow:

    Troubleshooting_Water_Contamination start Start: Suspected Water Contamination kf_titration Perform Karl Fischer Titration Quantify water content (ppm) start->kf_titration compare_spec Compare with required specification | Is water content acceptable? kf_titration->compare_spec proceed Proceed with Experiment compare_spec->proceed Yes dry_solvent Dry the NMP Choose appropriate drying method compare_spec->dry_solvent No check_reagents Check other reagents and glassware for moisture Dry glassware in oven, use dry reagents proceed->check_reagents Best Practice verify_drying Re-measure water content Use Karl Fischer Titration dry_solvent->verify_drying verify_drying->compare_spec

    Caption: Workflow for troubleshooting suspected water contamination in NMP.

  • Corrective Actions:

    • Quantify Water Content: The most reliable method for determining the water content in NMP is Karl Fischer titration.[12] This technique is highly sensitive and can accurately measure water content in the parts-per-million (ppm) range.[12]

      • Volumetric Karl Fischer Titration: Suitable for samples with a water content above 0.1%.[12]

      • Coulometric Karl Fischer Titration: More sensitive and ideal for samples with water content between 10 and 1000 ppm.[12]

    • Drying NMP: If the water content is too high, the NMP must be dried. Several methods are available:

      • Molecular Sieves: Stirring NMP over activated 3A or 4A molecular sieves is a common and effective method for removing trace amounts of water.[13][14] For best results, allow the NMP to stand over the sieves for at least 24 hours.

      • Distillation: NMP can be dried by distillation.[13][15] Since NMP does not form an azeotrope with water, simple distillation can be effective.[13] For more rigorous drying, distillation from a drying agent like calcium hydride (CaH₂) can be performed.[13][15] Caution: Always handle CaH₂ with care as it reacts vigorously with water.

      • Vacuum Distillation: To avoid the high boiling point of NMP (202 °C), vacuum distillation can be employed.[15] This is particularly useful for large quantities.

    Drying Method Typical Application Considerations
    Molecular Sieves (4Å) Removing trace water from commercially available anhydrous NMP.Sieves must be properly activated (heated under vacuum). May not be sufficient for very wet NMP.
    Distillation from CaH₂ Rigorous drying for highly moisture-sensitive reactions.CaH₂ is reactive and must be handled with care. Distillation should be performed under an inert atmosphere.
    Vacuum Distillation Drying large volumes of NMP at a lower temperature.Requires appropriate vacuum equipment. Bumping can be an issue.[11]
Issue 2: Emulsion Formation During Aqueous Workup
  • Symptoms:

    • Difficulty in separating the organic and aqueous layers after extraction.

    • A persistent, cloudy intermediate layer between the two phases.

  • Causality: NMP is completely miscible with water, which can lead to the formation of emulsions during aqueous workup, especially when other solutes are present.[5] This can result in significant product loss to the aqueous layer.[16]

  • Troubleshooting and Mitigation:

    Emulsion_Troubleshooting start Start: Emulsion Formation During Workup gentle_mixing Gentle Mixing Swirl instead of shaking start->gentle_mixing add_brine Add Saturated Brine (NaCl solution) Increases ionic strength of aqueous phase gentle_mixing->add_brine centrifugation Centrifugation Physically forces separation of phases add_brine->centrifugation filtration Use Phase Separator Paper Hydrophobic paper allows organic layer to pass centrifugation->filtration alternative_solvent Add a Different Organic Solvent e.g., Toluene or TBME to alter polarity filtration->alternative_solvent end Resolution: Phases Separated alternative_solvent->end

    Caption: Stepwise strategies for breaking emulsions in NMP workups.

  • Corrective Actions:

    • Gentle Mixing: Instead of vigorous shaking in a separatory funnel, gently swirl or invert the funnel to minimize emulsion formation.[17]

    • Addition of Brine: Washing with a saturated sodium chloride solution (brine) can help to break emulsions by increasing the ionic strength of the aqueous phase, which decreases the solubility of organic components.

    • Centrifugation: If the volume is manageable, centrifuging the mixture can effectively separate the layers.[17]

    • Filtration: Using phase separator paper can be an effective way to separate the layers. This specialized filter paper is hydrophobic and allows the organic layer to pass through while retaining the aqueous layer.[17]

    • Dilution: Diluting the reaction mixture with a less polar, water-immiscible solvent like toluene or tert-butyl methyl ether (TBME) before the aqueous wash can help to improve phase separation.[16]

Experimental Protocols

Protocol 1: Drying NMP with Molecular Sieves
  • Activation of Molecular Sieves: Place 4Å molecular sieves in a flask and heat to 200-300 °C under vacuum for at least 4 hours.

  • Cooling: Allow the sieves to cool to room temperature under an inert atmosphere (e.g., in a desiccator over a drying agent or under a stream of nitrogen).

  • Drying: Add the activated sieves (approximately 50-100 g per liter of NMP) to the flask containing NMP.

  • Storage: Seal the flask and allow it to stand for at least 24 hours before use. Store the dried NMP over the sieves.

Protocol 2: Karl Fischer Titration for Water Content Determination

This is a general outline. Always refer to your specific Karl Fischer titrator's manual for detailed instructions.

  • Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration cell is clean and dry.

  • Solvent Preparation: Add the appropriate Karl Fischer solvent (e.g., a methanol-free solvent for amines) to the titration cell and titrate to a dry endpoint to eliminate any residual moisture.

  • Sample Addition: Using a dry syringe, carefully inject a known volume or weight of the NMP sample into the titration cell.

  • Titration: Start the titration. The instrument will automatically add the Karl Fischer reagent until all the water in the sample has reacted.

  • Calculation: The instrument will calculate the water content, typically in ppm or as a percentage.

References

  • Greenfield Global. (2015).
  • Mettler Toledo.
  • Acros Organics.
  • JMN Specialties, Inc.
  • Usula, M., et al. (2015). Interaction of N-methyl-2-pyrrolidone + Water: a NMR and Molecular Dynamics study.
  • Chemius. n-Methyl Pyrrolidone (NMP).
  • Carl ROTH. (2016).
  • Nugent, B. (2017). How to dry NMP (N methylpyrrolidone) in an oven without polymerizing it. Quora.
  • Jimenez, M. How do I dry NMP (N methylpyrrolidone) in an oven without polymerizing it?. ECHEMI.
  • ResearchGate. (n.d.). Evolution of water content in 200ml NMP in cleanroom environment (T = 20 °C, humidity 40%)
  • Akhtar, M. J., et al. (2008). Solubility Improvement of Drugs using N-Methyl Pyrrolidone. PMC - NIH.
  • Ataman Kimya. N-METHYL 2-PYRROLIDONE (NMP).
  • BASF Corporation. N-Methylpyrrolidone Handling and Storage. P2 InfoHouse.
  • BASF Corporation. Removal of N-Methyl Pyrrolidone From Metal Parts Using A Centrifugal Dryer. P2 InfoHouse.
  • Reddit. (2022). Drying NMP (N-methylpyrrolidinone) on scale.
  • Fan, J., et al. (2024). Effect of water content on the homogeneous catalytic process of N-vinyl pyrrolidone synthesis from acetylene. Reaction Chemistry & Engineering. [Link]

  • Merck.
  • ResearchGate. (2017). I need a method for easily drying NMP (N-methyl-pirrolidone). Any idea about it?.
  • Scharlab.
  • Merck.
  • Lyondell Chemical Company. (2015). N-Methyl Pyrrolidone SDS. Navy Brand Manufacturing.
  • Sydney Solvents. Physical Characteristics (Typical) Section 9 of SDS Issue: November 16 PRODUCT: N-Methyl-2- Pyrrolidone UN No. N/A 1090 Other Na.
  • The Journal of Chemical Physics. (2014). The structural organization of N-methyl-2-pyrrolidone + water mixtures: A densitometry, x-ray diffraction, and molecular dynamics study. AIP Publishing. [Link]

  • Carl ROTH.
  • Applied Analytics. Measuring Moisture in n-methyl-2-pyrrolidone (NMP).
  • Akhtar, M. J., et al. (2008). Solubility improvement of drugs using N-methyl pyrrolidone. PubMed. [Link]

  • Inchem.org. (2001). N-METHYL-2-PYRROLIDONE (CICAD 35, 2001). [Link]

  • ACS Omega. (2024). Study on the Adsorption of Trace Water in N-Methyl-pyrrolidone Solvents by A-Type Molecular Sieves. [Link]

  • ResearchGate. Human experimental exposure to N-methyl-2-pyrrolidone (NMP): Toxicokinetics of NMP, 5-hydroxy-N-methyl-2-pyrrolidone, N-methylsuccinimide and 2-hydroxy-N-methylsuccinimide (2-HMSI), and biological monitoring using 2-HMSI as a biomarker. [Link]

  • Reddit. (2022). Tricks to purge NMP to aqueous layer?. [Link]

  • Journal of Pharmaceutical Sciences. (2026). Effect of Water on the Chemical Stability of Amorphous Pharmaceuticals: I. Small Molecules. [Link]

  • ResearchGate. (2016). How can I remove the NMP solvent from my reaction?. [Link]

  • Polygon Group. Monitoring Humidity in Pharmaceutical Storage. [Link]

  • QbD Group. (2023). 4 Factors Influencing the Stability of Medicinal Products. [Link]

  • iwatobipen. (2020). Useful experimental method for removing solvent #memo #organic_synthesis. [Link]

  • Colorcon. (2023). The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients. [Link]

  • LCGC International. (2020). Tips for Troubleshooting Liquid–Liquid Extractions. [Link]

  • World Health Organization (WHO). Annex 8. [Link]

  • Bry-Air. Excellent Humidity Control in Pharmaceutical Manufacturing. [Link]

  • SensoScientific. (2021). Temperature and Humidity Monitoring in the Pharmaceutical Industry. [Link]

Sources

Validation & Comparative

Technical Comparison Guide: 3-Ethynyl-3-hydroxy-1-methylpyrrolidin-2-one (EHMP) vs. Standard Alkyne Reagents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Ethynyl-3-hydroxy-1-methylpyrrolidin-2-one (EHMP) is a specialized heterocyclic building block that integrates a tertiary propargylic alcohol motif within a rigid


-lactam scaffold. Unlike commodity alkyne reagents such as Propargyl Alcohol  (primary, acyclic) or 1-Ethynylcyclohexanol  (tertiary, carbocyclic), EHMP offers a unique combination of conformational rigidity , polarity , and a quaternary carbon center  at the C3 position.

This guide provides a technical analysis for medicinal chemists and process engineers, contrasting EHMP’s performance in nucleophilic additions, cycloadditions (Click chemistry), and rearrangement reactions against standard alternatives.

Chemical Profile & Comparative Metrics[1][2][3][4][5][6][7]

The following table contrasts EHMP with its closest acyclic and carbocyclic analogs to highlight the steric and electronic differentiators.

FeatureEHMP (Subject)Propargyl Alcohol (Standard)1-Ethynylcyclohexanol (Carbocyclic Analog)
Structure Cyclic, Heterocyclic (

-lactam)
Acyclic, LinearCyclic, Carbocyclic
Alcohol Type Tertiary (Sterically hindered)Primary (Accessible)Tertiary (Sterically hindered)
Electronic Environment Electron-withdrawing

-lactam carbonyl
Neutral alkyl chainNeutral alkyl ring
Water Solubility High (due to amide polarity)MiscibleLow/Insoluble
C3 Quaternary Center Yes (Chiral potential)NoYes (Achiral/Meso depending on sub.)
Primary Application Drug discovery (GPCR/Enzyme inhibitors)Commodity synthesis, Corrosion inhibitionFavorskii rearrangement, Building block
CAS Number 1451089-77-2 (R-isomer)107-19-778-27-3
Key Structural Insight

The C3 quaternary center in EHMP is the critical differentiator. In Propargyl Alcohol, the reactive site is unhindered, allowing for rapid oxidation or substitution. In EHMP, the C3 position is "locked" by the ring and the methyl group, preventing oxidation to a ketone and directing reactivity towards the alkyne or the hydroxyl group via specific mechanisms (e.g., Rupe rearrangement).

Deep Dive: Reactivity & Mechanism

Steric Influence on "Click" Chemistry (CuAAC)

When utilizing EHMP in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the steric bulk at the C3 position significantly alters reaction kinetics compared to Propargyl Alcohol.

  • Propargyl Alcohol: Rapid coordination of Cu(I) to the terminal alkyne; minimal steric clash during the formation of the metallacycle intermediate.

  • EHMP: The adjacent quaternary center and the rigid lactam ring create a "steric wall." While the reaction proceeds, it typically requires higher catalyst loading (1-5 mol%) or elevated temperatures (40-60°C) compared to the room-temperature protocols used for linear alkynes.

The -Lactam Effect

The carbonyl group adjacent to the C3 position in EHMP exerts an electron-withdrawing inductive effect (-I).

  • Acidity: The C3-hydroxyl proton in EHMP is more acidic (

    
    ) than the hydroxyl in 1-Ethynylcyclohexanol (
    
    
    
    ). This makes EHMP more susceptible to deprotonation by weak bases, facilitating O-alkylation or protection steps without disturbing the alkyne.
  • Stability: Unlike Propargyl Alcohol, which can polymerize explosively under basic conditions, the tertiary nature of EHMP prevents

    
    -proton abstraction (there are no 
    
    
    
    -protons at C3), rendering it stable to basic workups.
Visualization of Functional Zones

The diagram below illustrates the distinct reactive zones of EHMP, highlighting the steric shielding of the alkyne and the electronic activation by the lactam.

EHMP_Reactivity EHMP EHMP Core Structure (this compound) Alkyne Terminal Alkyne (-C≡CH) Site of CuAAC / Sonogashira EHMP->Alkyne Functional Handle Hydroxyl Tertiary Hydroxyl (-OH) Sterically Hindered / Acidic EHMP->Hydroxyl H-Bond Donor Lactam Lactam Carbonyl (C=O) Electron Withdrawing Group EHMP->Lactam Electronic Tuner Lactam->Hydroxyl Increases Acidity (-I Effect) Quaternary C3 Quaternary Center Prevents Oxidation / Induces Rigidity Quaternary->Alkyne Steric Shielding Quaternary->Hydroxyl Prevents Oxidation

Caption: Functional decomposition of EHMP showing the interplay between the quaternary center, lactam electronics, and reactive handles.

Experimental Protocols

Protocol 1: Synthesis of EHMP (Representative Procedure)

Note: This protocol is based on standard Grignard additions to N-substituted-2,3-pyrrolidinediones, adapted for the specific stoichiometry of EHMP.

Objective: Install the ethynyl group at the C3 position of N-methyl-2,3-pyrrolidinedione (or its in situ equivalent) to generate the quaternary center.

Reagents:

  • N-Methyl-2,3-pyrrolidinedione (1.0 equiv) [Precursor]

  • Ethynylmagnesium bromide (0.5 M in THF, 1.2 equiv) [Nucleophile]

  • Tetrahydrofuran (THF), anhydrous

  • Ammonium chloride (sat.[1] aq.)

Workflow:

  • Preparation: Flame-dry a 250 mL round-bottom flask and purge with Argon. Charge with anhydrous THF (10 vol) and N-Methyl-2,3-pyrrolidinedione. Cool to -78°C (dry ice/acetone bath).

  • Addition: Add Ethynylmagnesium bromide solution dropwise via syringe pump over 30 minutes. Critical: Maintain internal temperature below -65°C to prevent side reactions at the lactam carbonyl.

  • Reaction: Stir at -78°C for 2 hours, then allow to warm slowly to 0°C over 1 hour.

  • Quench: Carefully quench with saturated aqueous

    
     at 0°C.
    
  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: The tertiary alcohol is typically purified via flash column chromatography (SiO2, Hexanes/EtOAc gradient).

Self-Validating Check: The product formation can be monitored by TLC. The starting dione (UV active) will disappear, and a more polar spot (EHMP) will appear. IR spectroscopy of the crude will show a diagnostic alkyne stretch at ~3300


 and a hydroxyl stretch.
Protocol 2: Comparative CuAAC Reaction (Click Chemistry)

Objective: Compare the reaction rate of EHMP vs. Propargyl Alcohol with a standard azide (e.g., Benzyl Azide).

ParameterPropargyl Alcohol Condition EHMP Condition
Catalyst

(1 mol%) + NaAsc (5 mol%)

(5 mol% ) + NaAsc (10 mol%)
Solvent

-BuOH /

(1:1)

-BuOH /

(1:1) or DMSO
Temperature Ambient (20-25°C)40-50°C
Time to Completion 1 - 4 hours6 - 12 hours
Observation Fast, exothermicSlower, requires heat to overcome steric barrier

Applications in Drug Discovery

EHMP is not merely a reagent but a scaffold . Its primary value lies in introducing the 3-hydroxy-3-substituted-2-pyrrolidone motif, which is bioisosteric with several active cores found in:

  • mPGES-1 Inhibitors: The pyrrolidinone ring mimics the transition state of prostaglandin synthesis.

  • Muscarinic Antagonists: The quaternary center at C3 resembles the pharmacophore of Glycopyrrolate, providing rigid spatial orientation for receptor binding.

  • Fragment-Based Drug Design (FBDD): The low molecular weight (<150 Da) and high polarity make EHMP an ideal "fragment" for crystallographic screening.

Synthetic Pathway Visualization

Synthesis_Pathway Start N-Methyl-2,3-pyrrolidinedione (Electrophile) Intermediate Tetrahedral Intermediate (Alkoxide) Start->Intermediate Nucleophilic Addition (-78°C, THF) Reagent Ethynylmagnesium Bromide (Nucleophile) Reagent->Intermediate Product EHMP (Target Scaffold) Intermediate->Product Acidic Quench (NH4Cl)

Caption: Synthetic route to EHMP via Grignard addition to the C3-ketone.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10313118, 3-Hydroxy-1-methylpyrrolidin-2-one. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Retrieved from [Link]

  • Wikipedia (2025). Propargyl alcohol: Properties and Reactions. Retrieved from [Link]

  • National Institutes of Health (2018). Discovery of 3-hydroxy-3-pyrrolin-2-one-based mPGES-1 inhibitors. Retrieved from [Link]

Sources

A Comparative Guide to the Definitive Structural Validation of 3-Ethynyl-3-hydroxy-1-methylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and chemical synthesis, the unambiguous determination of a molecule's three-dimensional structure is paramount. An erroneous structural assignment can lead to the misinterpretation of biological activity, wasted resources, and significant delays in development pipelines. For novel compounds such as 3-ethynyl-3-hydroxy-1-methylpyrrolidin-2-one, a molecule with potential applications stemming from its lactam core and functionalized stereocenter, rigorous structural validation is not merely a procedural step but a foundational pillar of scientific integrity.

This guide provides an in-depth comparison of analytical techniques for the structural elucidation of this compound, establishing single-crystal X-ray crystallography as the definitive method. We will explore the causality behind experimental choices, compare the data obtained from orthogonal spectroscopic methods, and provide field-proven insights for researchers, scientists, and drug development professionals.

The Gold Standard: Unambiguous Validation by Single-Crystal X-ray Crystallography

While a suite of analytical techniques can suggest a chemical structure, only single-crystal X-ray crystallography (SC-XRD) provides direct, high-resolution insight into the precise three-dimensional arrangement of atoms in the solid state.[1][2][3] It is a non-destructive technique that offers detailed information on bond lengths, bond angles, absolute stereochemistry, and intermolecular interactions, effectively ending any structural ambiguity.[2]

The fundamental principle of SC-XRD lies in the interaction of X-rays with the electron clouds of atoms arranged in a highly ordered crystal lattice.[4] When a beam of monochromatic X-rays strikes the crystal, the rays are diffracted in a specific pattern of spots with varying intensities.[5] This diffraction pattern is a direct consequence of the crystal's internal structure. The conditions for constructive interference, which create the diffraction spots, are described by Bragg's Law (nλ = 2d sinθ), which relates the X-ray wavelength (λ), the angle of diffraction (θ), and the spacing between crystal lattice planes (d).[2][6] By analyzing the geometry and intensity of tens of thousands of these reflections, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions are determined.[7]

The Crystallographic Workflow: From Powder to Proof

The journey from a synthesized compound to a validated crystal structure is a multi-step process that demands precision and patience. Each step is critical for obtaining a high-quality structure that can be confidently published and relied upon for further research.

SC_XRD_Workflow cluster_synthesis Chemical Synthesis cluster_crystallization Crystal Growth cluster_data_collection Data Collection cluster_analysis Structure Determination synth Synthesis of This compound purify Purification synth->purify Crude Product crystal_growth Growing High-Quality Single Crystals purify->crystal_growth Pure Compound mount Crystal Mounting crystal_growth->mount Single Crystal diffractometer X-ray Diffractometer (Data Acquisition) mount->diffractometer Mounted Crystal solve Structure Solution (Phase Problem) diffractometer->solve Diffraction Data (Intensities & Positions) refine Model Refinement solve->refine Initial Model validate Structure Validation (R-factor, CIF check) refine->validate Refined Structure

Caption: The experimental workflow for single-crystal X-ray crystallography.

Orthogonal Techniques: Building a Case for the Proposed Structure

Before proceeding to the resource-intensive process of X-ray crystallography, other analytical techniques are employed to build a strong, albeit circumstantial, case for the proposed structure of this compound. These methods are complementary, each providing a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the connectivity and chemical environment of atoms in solution.[3][7] By analyzing the ¹H and ¹³C NMR spectra, one can piece together the carbon-hydrogen framework of the molecule.

  • Strengths : Provides detailed information about the chemical environment of each proton and carbon, allowing for the determination of atomic connectivity through coupling patterns (e.g., COSY, HSQC, HMBC experiments).[8] For chiral molecules like our target compound, diastereotopic protons on the pyrrolidine ring can often be distinguished, providing valuable stereochemical clues.[9]

  • Limitations vs. XRD : NMR provides data averaged over time and across all molecules in the solution. It can be complicated by the presence of conformational isomers (rotamers), which are common in five-membered rings and can lead to more signals than expected.[9][10] Crucially, it does not directly measure bond lengths or angles and cannot, on its own, unambiguously determine absolute stereochemistry without chiral derivatizing agents or advanced techniques.

  • Expected Data for this compound :

    • ¹H NMR : A singlet for the N-methyl group, two complex multiplets for the diastereotopic protons on the two CH₂ groups of the pyrrolidine ring, a singlet for the ethynyl proton, and a broad singlet for the hydroxyl proton.

    • ¹³C NMR : Resonances for the N-methyl carbon, the two methylene carbons, the quaternary carbon bearing the hydroxyl and ethynyl groups, the carbonyl carbon, and the two sp-hybridized carbons of the alkyne.

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy is a rapid and straightforward technique used to identify the presence of specific functional groups within a molecule.[11] It works by measuring the absorption of infrared radiation, which excites molecular vibrations at characteristic frequencies.[12]

  • Strengths : Excellent for quick confirmation of key functional groups. The spectrum serves as a unique "chemical fingerprint" for a compound.[11]

  • Limitations vs. XRD : IR spectroscopy provides no information about the overall molecular architecture or the connectivity of atoms. It only confirms the presence of functional groups.

  • Expected Data for this compound :

    • ~3300 cm⁻¹ (broad) : A strong, broad absorption band characteristic of the O-H stretching vibration, indicating the hydroxyl group.[13]

    • ~3300 cm⁻¹ (sharp) : A sharp, strong peak for the ≡C-H stretch of the terminal alkyne.[14][15]

    • ~2100-2260 cm⁻¹ (weak to medium) : A characteristic absorption for the C≡C triple bond stretch.[14][15]

    • ~1680 cm⁻¹ (strong) : A strong, sharp absorption typical of the C=O stretch of the five-membered lactam (amide) ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for measuring the mass-to-charge ratio (m/z) of a molecule.[16] High-resolution mass spectrometry (HRMS) can determine the molecular mass with extremely high accuracy (typically within 5 ppm), which allows for the confident determination of the molecule's elemental formula.[17]

  • Strengths : Provides the exact molecular weight, which is a critical piece of data for confirming the identity of a newly synthesized compound.[17][18] Fragmentation patterns observed in the mass spectrum can also provide corroborating evidence for the proposed structure.[16]

  • Limitations vs. XRD : Mass spectrometry provides no information about the three-dimensional arrangement of atoms, stereochemistry, or isomeric forms (e.g., diastereomers, which have the same mass).

  • Expected Data for this compound :

    • Molecular Formula : C₇H₉NO₂

    • Exact Mass : 139.0633

    • HRMS : An observed [M+H]⁺ ion at m/z 140.0706 or an [M+Na]⁺ ion at m/z 162.0525, confirming the elemental composition.

Comparative Data Summary

The following table objectively compares the structural information that can be obtained from each analytical technique for this compound.

Structural FeatureSingle-Crystal XRDNMR SpectroscopyIR SpectroscopyMass Spectrometry
Elemental Composition Indirectly ConfirmedIndirectly ConfirmedNoYes (HRMS)
Molecular Weight Indirectly ConfirmedNoNoYes
Functional Groups Yes Yes Yes No
Atom Connectivity Yes Yes NoIndirectly (via fragmentation)
Relative Stereochemistry Yes Yes (often complex)NoNo
Absolute Stereochemistry Yes No (without derivatization)NoNo
Bond Lengths & Angles Yes NoNoNo
Conformation (Solid State) Yes NoNoNo
Conformation (Solution) NoYesNoNo
Intermolecular Interactions Yes Indirectly (NOE)Indirectly (H-bonding)No

Table showing the capabilities of different analytical techniques for structure elucidation. "Yes" in bold indicates the most direct and definitive method for that feature.

The Synergy of a Multi-Technique Approach

The validation of a novel chemical structure is not a matter of choosing one technique over another, but of building a logical, self-validating system of evidence. The different techniques interrogate the molecule on different levels, and their collective data provides a comprehensive picture.

validation_logic cluster_initial Initial Characterization cluster_connectivity Connectivity & Solution Structure cluster_definitive Definitive 3D Structure IR IR Spectroscopy (Confirms Functional Groups: -OH, C≡C, C=O) NMR NMR Spectroscopy (1D & 2D) (Establishes C-H Framework & Atom Connectivity) IR->NMR Suggests Plausibility MS Mass Spectrometry (Confirms Molecular Weight & Formula) MS->NMR Suggests Plausibility XRD Single-Crystal X-ray Crystallography (Unambiguous 3D Structure, Stereochemistry, Bond Lengths/Angles) NMR->XRD Provides Proposed Structure for Final Validation

Caption: Logical workflow for comprehensive structure validation.

As the diagram illustrates, IR and MS provide the initial, rapid checks. Do we have the right pieces? NMR then assembles those pieces into a coherent 2D map, providing a proposed structure. However, this structure remains a hypothesis until confirmed. Single-crystal X-ray crystallography is the final, decisive experiment that tests this hypothesis, providing irrefutable, three-dimensional proof and elevating the proposed structure to an experimentally validated fact.

Protocols

Detailed Protocol: Single-Crystal X-ray Diffraction

This protocol outlines the standard procedure for determining the crystal structure of a small organic molecule like this compound.

  • Crystal Growth (The Crucial First Step)

    • Objective : To obtain a single, defect-free crystal of suitable size (typically 0.1-0.3 mm in all dimensions).

    • Methodology :

      • Ensure the compound is of high purity (>98%).

      • Screen various solvents and solvent mixtures (e.g., ethyl acetate/hexanes, methanol, acetone, dichloromethane) for suitable solubility.

      • Employ a slow crystallization technique. The most common method is slow evaporation: dissolve the compound in a suitable solvent in a small vial, cover the vial with a cap containing a few pinholes, and leave undisturbed for several days to weeks.

      • Alternative methods include vapor diffusion (liquid/liquid or liquid/vapor) and slow cooling of a saturated solution.

      • Once crystals form, examine them under a microscope to select a well-formed, transparent crystal without visible cracks or defects.[19]

  • Data Collection

    • Objective : To measure the positions and intensities of the diffracted X-ray beams.

    • Methodology :

      • Carefully mount the selected crystal on a goniometer head using a cryo-loop and a small amount of cryo-protectant oil (e.g., Paratone-N).[20]

      • Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

      • Center the crystal in the X-ray beam of a single-crystal diffractometer.[5]

      • Perform an initial series of short exposures to determine the unit cell parameters and crystal system.

      • Execute a full data collection strategy, which involves rotating the crystal through a range of angles while continuously exposing it to the X-ray beam and recording the diffraction patterns on a detector.[5]

  • Structure Solution and Refinement

    • Objective : To process the raw diffraction data to generate and refine a final, accurate molecular model.

    • Methodology :

      • Integrate the raw data to determine the intensities of each reflection and apply corrections for experimental factors (e.g., Lorentz-polarization).

      • Solve the "phase problem" using direct methods or Patterson methods, which are computational algorithms that generate an initial electron density map.[7]

      • From this initial map, build a molecular model, assigning atom types (C, N, O) to the peaks of electron density.

      • Refine the model using a least-squares algorithm. This process iteratively adjusts atomic parameters (positional coordinates, thermal parameters) to improve the agreement between the calculated diffraction pattern (from the model) and the observed diffraction pattern (from the experiment).

      • Locate and model hydrogen atoms, which are typically placed in calculated positions and refined using a riding model.

  • Validation and Finalization

    • Objective : To validate the quality and correctness of the final structural model.

    • Methodology :

      • Assess the quality of the final model using metrics like the R-factor (R1) and the weighted R-factor (wR2), which quantify the agreement between the observed and calculated structure factors. Lower values indicate a better fit.

      • Inspect the final electron density map for any unassigned peaks or areas where the model does not fit the density well.

      • Analyze the geometric parameters (bond lengths, angles) to ensure they are chemically reasonable.

      • Generate a Crystallographic Information File (CIF) and a final report, including tables of atomic coordinates, bond lengths, and bond angles. The structure should be checked using validation software like PLATON or the IUCr's checkCIF service.[21]

References

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (2025). Google Cloud.
  • Single-crystal X-ray Diffraction. (2007). SERC (Carleton).
  • Single crystal X-ray diffraction | Crystallography Class... (2025). Fiveable.
  • Application of Mass Spectrometry on Small Molecule Analysis. (2022). Unknown Source.
  • 12.1: Mass Spectrometry of Small Molecules - Magnetic-Sector Instruments. (2024). Chemistry LibreTexts.
  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022).
  • How to Interpret FTIR Results: A Beginner's Guide. (2025). Unknown Source.
  • NMR spectroscopy and theoretical calculations in the conformational analysis of 1-methylpyrrolidin-2-one 3-halo-deriv
  • Principles and Techniques of X-Ray Diffraction (XRD). (2025). Universal Lab Blog.
  • IR: alkynes. University of Calgary.
  • Choosing the Right Mass Spectrometry for Small Molecules. (2024). ZefSci.
  • Methodology for Accurate Mass Measurement of Small Molecules. The Royal Society of Chemistry.
  • What is Single Crystal X-ray Diffraction? (2020). YouTube.
  • Microwave-Assisted Synthesis and Spectral Properties of Pyrrolidine-Fused Chlorin Deriv
  • Comparison of X-ray Crystallography, NMR and EM.
  • 12.8: Infrared Spectra of Some Common Functional Groups. (2025). Chemistry LibreTexts.
  • Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM.
  • Troubleshooting NMR Signal Assignment for Complex Pyrroline Derivatives: A Technical Support Guide. Benchchem.
  • SYNTHESIS AND CHARACTERIZATION OF SOME NEW PYRROLIDINE-2,5-DIONE DERIVATIVES USING ANTHRANILIC ACID. (2018).
  • Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. (2025).
  • Improving the Accuracy of Small‐Molecule Crystal Structures Solved from Powder X‐Ray Diffraction Data by Using External Sources. (2023).
  • Mass Spectrometry. MSU chemistry.
  • Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis. (2025). MDPI.
  • CXMS: An Alternative to X-Ray Crystallography for Proteins. (2013). Thermo Fisher Scientific.
  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Master Organic Chemistry.
  • 3-Hydroxy-1-methylpyrrolidin-2-one | C5H9NO2 | CID 10313118. PubChem.
  • 3-(1-Ethylamino-ethylidene)-1-methyl-pyrrolidine-2,4-dione. (2023). MDPI.
  • SYNTHESIS AND STRUCTURAL DETERMINATION OF SOME 1,5-DISUBSTITUTED-4-ETHOXYCARBONYL-3-HYDROXY-3-PYRROLINE-2-ONE DERIVATIVES. (2023). VNUHCM Journal of Science and Technology Development.
  • 3-Amino-1-ethyl-3-(hydroxymethyl)pyrrolidin-2-one. PubChem.
  • X-ray crystallographic validation of structure predictions used in computational design for protein stabilization. (2015). Protein Engineering, Design and Selection.
  • One-pot synthesis, X-ray crystal structure, and identification of potential molecules against COVID-19 main protease through structure-guided modeling and simulation approach. Arabian Journal of Chemistry.
  • (R)-3-ethynyl-3-hydroxy-1-methylpyrrolidin-2-one(WX191384). ChemicalBook.
  • (3R,4R)-3-Ethynyl-3-hydroxy-1,4-dimethylpyrrolidin-2-one. BLD Pharm.
  • 3-Hydroxy-N-Methylpyrrolidone and Prepar
  • 2-Pyrrolidinones and 3-Pyrrolin-2-ones: A Study on the Chemical Reactivity of These Structural Moieties. SciSpace.
  • Discovery of 3-hydroxy-3-pyrrolin-2-one-based mPGES-1 inhibitors using a multi-step virtual screening protocol. PMC.
  • wwPDB X-ray Structure Valid
  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. (2026).

Sources

Efficacy of 3-Ethynyl-3-hydroxy-1-methylpyrrolidin-2-one in bioconjugation vs. maleimides

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Efficacy of 3-Ethynyl-3-hydroxy-1-methylpyrrolidin-2-one in Bioconjugation vs. Maleimides

Executive Summary: The Shift from "Stochastic" to "Stable" Conjugation

For decades, Maleimides have been the workhorse of cysteine-based bioconjugation, particularly in Antibody-Drug Conjugates (ADCs) and fluorescent labeling.[1] However, their dominance is waning due to a critical flaw: the Retro-Michael instability , which leads to premature payload release and "thiol exchange" with plasma albumin.

Enter This compound (referred to herein as EHMP ).[1] As a representative of the "functionalized alkynyl lactam" class, EHMP offers a paradigm shift. Unlike the spontaneously reactive (and reversible) maleimide, EHMP provides a "quiescent" or "bioorthogonal-ready" handle that yields hyper-stable linkages.[1] Whether used as a Click Chemistry (CuAAC) handle or a Targeted Covalent Warhead (in Kinase inhibition, e.g., NIK inhibitors), EHMP outperforms maleimides in metabolic stability and selectivity , albeit with different kinetic profiles.

This guide objectively compares EHMP against the Maleimide standard, supported by mechanistic insights and experimental protocols.

Part 1: Technical Deep Dive & Mechanistic Comparison

The Maleimide Standard: Speed vs. Stability
  • Mechanism: Maleimides undergo a spontaneous Michael Addition with thiols (Cysteine) at physiological pH (6.5–7.5) to form a thiosuccinimide ring.

  • The Flaw (The Retro-Michael Pathway): The thiosuccinimide ring is not inert.[1] In plasma, it exists in equilibrium with the free maleimide and thiol. High concentrations of serum albumin (HSA) and glutathione (GSH) drive a "thiol exchange," stripping the payload from the antibody and transferring it to albumin. This results in off-target toxicity and reduced therapeutic efficacy.[1]

  • Hydrolysis: While ring-opening hydrolysis can stabilize the adduct, it is slow and uncontrolled compared to the retro-Michael reaction.[1]

The EHMP Alternative: this compound[1][3][4]
  • Structure: EHMP features a terminal alkyne and a tertiary hydroxyl group on a pyrrolidinone (lactam) ring.[1]

  • Mechanism A (Bioorthogonal Ligation): The terminal alkyne serves as a handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) .[1] It reacts with azide-functionalized biomolecules to form a 1,2,3-triazole .[1]

    • Stability:[1][2][] The triazole bond is virtually inert to hydrolysis, oxidation, and enzymatic cleavage. Zero retro-reaction.

  • Mechanism B (Covalent Warhead/Thiol-Yne): In drug discovery (e.g., NIK inhibitors), the ethynyl group can act as a "latent" electrophile. Unlike maleimides, unactivated alkynes do not react with thiols indiscriminately. They require proximity-driven activation (in a binding pocket) or radical initiation (Thiol-Yne click).[1]

    • Selectivity: EHMP-based warheads exhibit low background reactivity with glutathione, reducing systemic toxicity compared to the "always-on" maleimide.[1]

Comparative Data Matrix
FeatureMaleimide Linkers EHMP (Alkynyl Lactam) Impact on Development
Primary Reactivity Spontaneous Michael Addition (Cys)CuAAC (Azide) or Proximity-Driven (Cys)EHMP requires specific handles or binding sites.[1]
Bond Stability Moderate/Low (Susceptible to Retro-Michael)Ultra-High (Triazole or Thio-alkene)EHMP prevents premature payload loss in plasma.[1]
Plasma Half-Life ~24–72 hours (varies by site)> 7 days (linkage is stable)EHMP enables long-circulating ADCs.[1]
Selectivity High for Cys, but cross-reacts with GSHBioorthogonal (CuAAC) or Tunable (Warhead)EHMP reduces off-target "sink" effects.[1]
Hydrolytic Stability Ring-opening required for stabilityInherently stableEHMP simplifies QC (no "ring-opening" step needed).[1]

Part 2: Visualizing the Pathways

The following diagram illustrates the divergent fates of Maleimide and EHMP conjugates in a biological system.

Bioconjugation_Pathways cluster_Maleimide Maleimide Pathway (Instability) cluster_EHMP EHMP Pathway (Stability) M_Start Maleimide-Payload M_Conj Thiosuccinimide Conjugate (Initial Product) M_Start->M_Conj + Protein-SH (Fast) M_Retro Retro-Michael (Deconjugation) M_Conj->M_Retro Plasma/GSH M_Albumin Albumin-Bound Payload (Off-Target Toxicity) M_Retro->M_Albumin Thiol Exchange E_Start EHMP-Payload (Alkynyl Pyrrolidinone) E_Conj Triazole/Thio-Alkene Conjugate (Stable Product) E_Start->E_Conj + Azide (CuAAC) OR Activated Cys E_Plasma Stable Circulation (No Release) E_Conj->E_Plasma Incubation > 7 Days

Caption: Comparative fate of linkers. Maleimides suffer from reversible deconjugation (Retro-Michael), leading to albumin adducts.[1] EHMP forms irreversible bonds (Triazole/Thio-alkene) that remain intact in plasma.[1]

Part 3: Experimental Validation Protocols

To validate the superior stability of EHMP, the following "Self-Validating" protocol compares it directly against a standard Maleimide-PEG-Payload.

Protocol: Plasma Stability & Thiol Exchange Assay

Objective: Quantify the rate of linker deconjugation in the presence of physiological glutathione (GSH) and Serum Albumin.

Materials:

  • Compound A: Maleimide-Fluorophore conjugate (Control).[1]

  • Compound B: EHMP-Fluorophore conjugate (Test).[1]

  • Media: Human Plasma (pooled) OR PBS containing 5 mM GSH + 40 mg/mL HSA (mimicking plasma).

  • Analysis: LC-MS/MS or Reverse Phase HPLC.[1]

Step-by-Step Methodology:

  • Conjugation (Preparation):

    • Maleimide: React Maleimide-Fluorophore (10 eq) with Protein-SH (100 µM) in PBS (pH 7.4) for 1 hour. Desalt via Zeba spin column.

    • EHMP:[1] React EHMP-Fluorophore (10 eq) with Protein-Azide (via CuAAC) OR Protein-SH (via Radical Thiol-Yne: 365nm UV, 10 min, 0.5 eq LAP photoinitiator).[1] Desalt.

  • Incubation:

    • Dilute purified conjugates to 1 mg/mL in Human Plasma/GSH-HSA buffer.[1]

    • Incubate at 37°C in a thermomixer.

  • Sampling:

    • Aliquot samples at T=0, 4h, 24h, 48h, 96h, and 7 days.

    • Quench: Add cold acetonitrile (1:3 v/v) to precipitate proteins (if analyzing released payload) OR inject directly for SEC-HPLC (to monitor protein-bound peak).[1]

  • Data Analysis (The "Validation Check"):

    • Maleimide Failure Mode: Look for the appearance of "Albumin-Maleimide-Fluorophore" peak (MW ~66 kDa) or free payload.[1] Expect ~30-50% loss by Day 3.[1]

    • EHMP Success Criteria: The protein-conjugate peak area should remain >90% of T=0 value at Day 7.[1] No transfer to Albumin should be observed.

Part 4: Strategic Recommendations for Drug Development

  • For Antibody-Drug Conjugates (ADCs):

    • Switch to EHMP-like linkers if your current Maleimide-ADC shows high clearance or systemic toxicity in mouse models.[1] The "ethynyl" handle allows for the use of Site-Specific Azide Incorporation (via non-natural amino acids), yielding a homogeneous DAR (Drug-to-Antibody Ratio) with superior stability.[1]

  • For Covalent Inhibitors (Small Molecules):

    • Use the This compound scaffold to target non-catalytic cysteines.[1] Unlike acrylamides (which can be hyper-reactive), the ethynyl-pyrrolidinone warhead offers a "Goldilocks" reactivity—inert in circulation, but reactive when positioned precisely next to the target Cysteine (e.g., in NIK inhibitors).

  • Regulatory Consideration:

    • Maleimides result in heterogeneous mixtures (DAR 0-8) and "scrambled" disulfides.[1] EHMP (via Click or specific chemistry) supports homogeneity , a key quality attribute (CQA) favored by the FDA/EMA for new biologics.

References

  • BenchChem. (2025). In Vivo Stability of Maleimide-Based Linkers: A Comparative Guide for ADC Development. Retrieved from

  • BOC Sciences. (2024). Current ADC Linker Chemistry: PEG, Maleimide, Peptide, SMCC, and More.[] Retrieved from

  • Fontaine, S. D., et al. (2015). "Long-term stabilization of maleimide–thiol conjugates." Bioconjugate Chemistry, 26(1), 145-152. (Contextual citation for Maleimide hydrolysis/instability).
  • Waser, J., et al. (2020). "Ethynylation of Cysteine Residues: From Peptides to Proteins in Vitro and in Living Cells."[4] Angewandte Chemie International Edition, 59, 10961–10970.[4] (Contextual citation for Cysteine-Alkynylation chemistry).

  • Google Patents. (2023). WO2023217906A1 - Pyrrolidinone derivatives as inhibitors of NF-kappa B inducing kinase.[1] Retrieved from [1]

  • Bide Pharm. (2025).[5] Product: (S)-3-Ethynyl-3-hydroxy-1-methylpyrrolidin-2-one (ADC Linker).[1][6] Retrieved from [1]

Sources

Different modes of action of 3-amino-1-hydroxy-2-pyrrolidone (HA-966) enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Stereoselective Pharmacology of HA-966 Enantiomers

Executive Summary

The compound 3-amino-1-hydroxy-2-pyrrolidone (HA-966) presents a classic and compelling case study in stereopharmacology. As a racemic mixture, it exhibits a complex profile of neuroprotective, anticonvulsant, and sedative effects.[1] However, resolution of its chiral center into its constituent (R)-(+)- and (S)-(-)-enantiomers unveils two distinct pharmacological entities with profoundly different mechanisms of action and central nervous system effects. This guide provides a detailed comparison of these enantiomers, synthesizing experimental data to elucidate their unique molecular targets and resulting physiological responses. We will explore the (R)-(+)-enantiomer's selective activity as a low-efficacy partial agonist at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor and contrast it with the potent, yet NMDA-independent, sedative and ataxic effects of the (S)-(-)-enantiomer.

Introduction: The Chirality Question in HA-966

Initially studied as a racemic mixture, HA-966 was identified as an antagonist of the NMDA receptor, a key ionotropic glutamate receptor crucial for synaptic plasticity, learning, and memory.[2][3] Early research also noted its potent sedative and muscle-relaxant properties, which seemed disproportionate to its NMDA receptor activity alone.[4] This discrepancy prompted the resolution and independent characterization of its enantiomers, revealing that the seemingly unified profile of the racemate was, in fact, the product of two distinct, and largely separate, modes of action. This guide will dissect these differences, providing researchers with a clear understanding of each enantiomer as a selective pharmacological tool.

Part I: (R)-(+)-HA-966: A Selective Modulator of the NMDA Receptor Glycine Site

The primary mechanism of action for the (R)-(+)-enantiomer is its selective interaction with the strychnine-insensitive glycine co-agonist site on the NMDA receptor.[5][6] For the NMDA receptor to become fully active, it requires the binding of both glutamate to its primary recognition site and a co-agonist, typically glycine or D-serine, to its modulatory site.[3] (R)-(+)-HA-966 acts at this latter site as a low-efficacy partial agonist.[5] This means that while it binds to the site, it elicits a response that is significantly lower than a full agonist and can competitively block the binding of endogenous co-agonists like glycine, leading to an overall antagonist effect on NMDA receptor function.[2][7]

This partial agonism is a critical feature; even at high concentrations, (R)-(+)-HA-966 does not completely inhibit NMDA responses, a characteristic that distinguishes it from competitive antagonists.[5][8] This profile is responsible for its observed neuroprotective and specific anticonvulsant activities, particularly against seizures induced by NMDA receptor activation.[5][9]

Signaling Pathway: (R)-(+)-HA-966 at the NMDA Receptor

R_HA_966_Pathway cluster_NMDA NMDA Receptor Complex NMDA_Receptor GluN1 Glycine Site GluN2 Glutamate Site Ion Channel Mg²⁺ Block Ca_Influx Ca²⁺ Influx (Reduced) NMDA_Receptor->Ca_Influx Leads to Glutamate Glutamate Glutamate->NMDA_Receptor:s Binds Glycine Glycine / D-Serine (Co-agonist) Glycine->NMDA_Receptor:s Binds R_HA966 (R)-(+)-HA-966 R_HA966->NMDA_Receptor:s Competes with Glycine (Partial Agonist) Antagonist_Effect Functional Antagonism (Reduced Channel Opening) R_HA966->Antagonist_Effect Antagonist_Effect->Ca_Influx Results in

Caption: (R)-(+)-HA-966 competes with co-agonists at the GluN1 subunit's glycine site.

Supporting Experimental Data: Receptor Binding and Functional Antagonism

The stereoselectivity of HA-966 is starkly illustrated by radioligand binding assays and electrophysiological recordings. The (R)-(+)-enantiomer demonstrates a significantly higher affinity for the glycine binding site compared to its (S)-(-) counterpart.

Parameter(R)-(+)-HA-966(S)-(-)-HA-966Reference
IC₅₀ for [³H]glycine binding 12.5 µM339 µM[5][6]
IC₅₀ vs. Glycine-potentiated NMDA response 13 µM708 µM[5][6][8][10]

IC₅₀ (Half-maximal inhibitory concentration) indicates the concentration of the drug required to inhibit 50% of the specific binding or response. A lower value signifies higher potency.

Experimental Protocol: Radioligand Binding Assay for the NMDA Glycine Site

This protocol outlines a standard method for determining the binding affinity of HA-966 enantiomers to the strychnine-insensitive glycine site on the NMDA receptor in rat cortical membranes.

Objective: To quantify the potency of (R)-(+)-HA-966 and (S)-(-)-HA-966 in displacing a radiolabeled ligand ([³H]glycine) from its binding site.

Materials:

  • Rat cerebral cortex tissue

  • Triton X-100 (0.04%)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • [³H]glycine (specific activity ~40-60 Ci/mmol)

  • Unlabeled glycine (for non-specific binding determination)

  • (R)-(+)-HA-966 and (S)-(-)-HA-966 stock solutions

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation vials and liquid scintillation cocktail

  • Filtration manifold and vacuum pump

  • Liquid scintillation counter

Methodology:

  • Membrane Preparation: Homogenize fresh or frozen rat cerebral cortices in ice-cold Tris-HCl buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and debris.

  • Synaptic Membrane Isolation: Pellet the supernatant from the previous step by centrifuging at 40,000 x g for 20 minutes. Resuspend the pellet in buffer containing Triton X-100 and incubate for 30 minutes at 4°C to lyse synaptic vesicles and remove endogenous ligands.

  • Washing: Centrifuge the treated membranes multiple times, resuspending the pellet in fresh buffer each time to wash away the detergent and residual endogenous ligands. The final pellet is resuspended in the assay buffer to a protein concentration of ~1 mg/mL.

  • Binding Assay:

    • Set up assay tubes containing:

      • Total Binding: Assay buffer, [³H]glycine (e.g., 20 nM), and synaptic membranes.

      • Non-specific Binding: Same as total binding, but with an excess of unlabeled glycine (e.g., 1 mM).

      • Displacement: Same as total binding, but with varying concentrations of either (R)-(+)-HA-966 or (S)-(-)-HA-966.

    • Incubate all tubes for 30 minutes on ice.

  • Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value for each enantiomer.

Causality and Validation: This protocol is self-validating through the inclusion of controls for total and non-specific binding, which ensures that the measured displacement is due to specific interaction with the target site. The use of a saturating concentration of unlabeled glycine for non-specific binding is a critical standard that confirms the identity of the binding site.

Part II: (S)-(-)-HA-966: A Potent, Non-NMDA Central Nervous System Depressant

In stark contrast to its R-enantiomer, (S)-(-)-HA-966 is a potent central nervous system depressant with sedative, ataxic, and muscle relaxant properties.[6][11] It is remarkably weak at the NMDA receptor glycine site, as evidenced by its high IC₅₀ values.[5] The pharmacological profile of (S)-(-)-HA-966 has been described as "γ-hydroxybutyric acid (GHB)-like" or "γ-butyrolactone (GBL)-like".[1][5]

The precise molecular target for (S)-(-)-HA-966 remains an area of investigation. Despite its GHB-like effects, it shows no significant affinity for the GABA-B receptor.[1] The prevailing hypothesis suggests that its sedative and ataxic effects arise from a disruption of striatal dopaminergic neurotransmission.[5][11][12] This is supported by electrophysiological studies showing that the (S)-enantiomer is approximately 10-fold more potent than the (R)-enantiomer at reducing the firing rate of dopamine neurons in the substantia nigra.[13]

Hypothesized Mechanism: Disruption of Dopaminergic Pathways

S_HA_966_Pathway S_HA966 (S)-(-)-HA-966 Unknown_Target Unknown Molecular Target (Striatum / Substantia Nigra) S_HA966->Unknown_Target Acts on Dopamine_Release Dopamine Release (Reduced) Unknown_Target->Dopamine_Release Inhibits Downstream_Effects CNS Depressant Effects Dopamine_Release->Downstream_Effects Leads to Sedation Sedation Downstream_Effects->Sedation Ataxia Ataxia Downstream_Effects->Ataxia Muscle_Relaxation Muscle Relaxation Downstream_Effects->Muscle_Relaxation

Caption: Hypothesized pathway for (S)-(-)-HA-966's CNS depressant effects.

Supporting Experimental Data: In Vivo Potency

The profound difference in in vivo activity is clear from behavioral studies in animal models. The (S)-enantiomer is significantly more potent in inducing ataxia and providing anticonvulsant effects in models not directly reliant on NMDA antagonism.

Parameter(S)-(-)-HA-966(R)-(+)-HA-966Reference
ED₅₀ for Anticonvulsant effect (Electroshock) 8.8 mg/kg105.9 mg/kg[9]
Ataxia Potency (Inverted Screen Test) ~17x more potent~17x less potent[9]
ID₅₀ for Reducing Dopamine Neuron Firing 5.7 mg/kg57.8 mg/kg[13]

ED₅₀ (Median effective dose) is the dose that produces a therapeutic effect in 50% of the population. ID₅₀ (Median inhibitory dose) is the dose that produces 50% inhibition of a specific biological function.

Experimental Protocol: Rotarod Test for Ataxia

This protocol describes a common behavioral assay to assess motor coordination and ataxia, which is a hallmark effect of (S)-(-)-HA-966.

Objective: To measure the dose-dependent effect of HA-966 enantiomers on motor impairment in mice.

Materials:

  • Rotarod apparatus (a rotating rod with adjustable speed)

  • Male C57BL/6 mice (or other appropriate strain)

  • (R)-(+)-HA-966 and (S)-(-)-HA-966 solutions for injection (e.g., intraperitoneal)

  • Vehicle control (e.g., saline)

  • Stopwatch

Methodology:

  • Acclimation and Training: Acclimate mice to the testing room for at least 1 hour before the experiment. Train the mice on the rotarod at a constant speed (e.g., 10 rpm) for several trials until they can consistently remain on the rod for a set duration (e.g., 120 seconds). This establishes a stable baseline performance.

  • Baseline Measurement: On the day of the experiment, record a pre-treatment baseline time for each mouse. Exclude any mice that fail to meet the baseline criterion.

  • Drug Administration: Randomly assign mice to treatment groups: vehicle, and various doses of (R)-(+)-HA-966 and (S)-(-)-HA-966. Administer the compounds via the chosen route (e.g., i.p. injection).

  • Testing: At a predetermined time post-injection (e.g., 30 minutes, corresponding to peak effect), place each mouse back on the rotating rod.

  • Data Collection: Record the latency to fall from the rod for each mouse. A cut-off time (e.g., 180 seconds) is typically used.

  • Data Analysis:

    • Compare the latency to fall for each treatment group against the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

    • Plot the dose-response relationship and calculate the ED₅₀ for ataxia (the dose that causes 50% of the mice to fall before the cut-off time or that reduces the mean latency to fall by 50%).

Causality and Validation: The use of a stable, pre-trained baseline ensures that any observed impairment is due to the pharmacological agent and not a lack of skill. The vehicle control group is essential to rule out effects from the injection procedure or the solvent itself. This design directly links the administration of each enantiomer to a quantifiable measure of motor coordination.

Part III: Comparative Analysis and Implications

The stark divergence between the HA-966 enantiomers provides an invaluable lesson in the importance of stereochemistry in drug design and pharmacological research. Treating the racemic mixture as a single entity masks the underlying dual mechanisms and prevents the selective targeting of either the NMDA receptor system or the pathways modulated by the (S)-enantiomer.

Head-to-Head Comparison
Feature(R)-(+)-HA-966(S)-(-)-HA-966
Primary Target NMDA Receptor Glycine SiteUnknown (Disrupts Dopamine System)
Mechanism Low-efficacy partial agonist/antagonistCNS Depressant
Primary Effects Neuroprotection, Anxiolysis, Anti-NMDA SeizuresSedation, Ataxia, Muscle Relaxation
Potency at Glycine Site High (IC₅₀ ≈ 13 µM)Very Low (IC₅₀ ≈ 708 µM)
In Vivo Sedative Potency LowHigh
Therapeutic Potential Modulating glutamatergic over-activity (e.g., neuropathic pain, psychosis models)Sedative/hypnotic, potent anticonvulsant
Integrated Experimental Workflow for Enantiomer Characterization

Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays Racemic Racemic (±)-HA-966 Resolution Chiral Resolution (e.g., HPLC) Racemic->Resolution R_Enantiomer (R)-(+)-HA-966 Resolution->R_Enantiomer S_Enantiomer (S)-(-)-HA-966 Resolution->S_Enantiomer Binding Receptor Binding ([³H]glycine) R_Enantiomer->Binding Electro Electrophysiology (Cortical Slices) R_Enantiomer->Electro Ataxia Motor Coordination (Rotarod) R_Enantiomer->Ataxia Seizure Anticonvulsant Models (NMDA, Electroshock) R_Enantiomer->Seizure Dopamine Microdialysis (Striatum) R_Enantiomer->Dopamine S_Enantiomer->Binding S_Enantiomer->Electro S_Enantiomer->Ataxia S_Enantiomer->Seizure S_Enantiomer->Dopamine

Caption: A logical workflow for the differential characterization of HA-966 enantiomers.

Conclusion

The enantiomers of HA-966 are not merely stronger or weaker versions of one another; they are functionally distinct compounds. (R)-(+)-HA-966 is a selective tool for probing the function and therapeutic potential of the NMDA receptor glycine site, offering neuroprotective and anxiolytic-like effects with minimal sedation.[9][14] Conversely, (S)-(-)-HA-966 acts as a potent CNS depressant through a non-NMDA-related mechanism, likely involving the modulation of subcortical dopamine systems.[11][13] This clear separation of activities underscores the necessity of chiral purity in drug development and provides researchers with two precise probes to independently investigate glutamatergic and dopaminergic pathways.

References

  • Wikipedia. HA-966. [Link]

  • Singh, L., Donald, A. E., Foster, A. C., et al. (1990). Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative. Proc. Natl. Acad. Sci. U.S.A., 87(1), 347-351. [Link]

  • Foster, A. C., & Kemp, J. A. (1989). HA-966 antagonizes N-methyl-D-aspartate receptors through a selective interaction with the glycine modulatory site. J. Neurosci., 9(6), 2191-2196. [Link]

  • Vartanian, M. G., & Taylor, C. P. (1991). Different stereoselectivity of the enantiomers of HA-966 (3-amino-1-hydroxy-2-pyrrolidinone) for neuroprotective and anticonvulsant actions in vivo. Neurosci. Lett., 133(1), 109-112. [Link]

  • Grokipedia. HA-966. [Link]

  • Singh, L., Donald, A. E., Foster, A. C., et al. (1990). Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative. Proc. Natl. Acad. Sci. U.S.A., 87(1), 347-351. [Link]

  • ResearchGate. (PDF) Enantiomers of HA-966 (3-Amino-1-Hydroxypyrrolid-2-One) Exhibit Distinct Central Nervous System Effects. [Link]

  • UMBRELLA Labs. (2025). HA-966 and Its Enantiomers: Divergent Mechanisms and Behavioral Effects in Preclinical Models. [Link]

  • Hutson, P. H., Thorn, L., & Tricklebank, M. D. (1991). R-(+)-HA-966, a glycine/NMDA receptor antagonist, selectively blocks the activation of the mesolimbic dopamine system by amphetamine. Br. J. Pharmacol., 103(4), 2037-2044. [Link]

  • Shepard, P. D., & Billingsley, M. L. (1994). Effects of the enantiomers of (+/-)-HA-966 on dopamine neurons: an electrophysiological study of a chiral molecule. J. Pharmacol. Exp. Ther., 269(2), 853-859. [Link]

  • Pullan, L. M., & Cler, J. A. (1990). HA-966 acts at a modulatory glycine site to inhibit N-methyl-D-aspartate-evoked neurotransmitter release. Eur. J. Pharmacol., 189(2-3), 201-204. [Link]

  • Bristow, L. J., Hutson, P. H., Thorn, L., & Tricklebank, M. D. (1993). The glycine/NMDA Receptor Antagonist, R-(+)-HA-966, Blocks Activation of the Mesolimbic Dopaminergic System Induced by Phencyclidine and Dizocilpine (MK-801) in Rodents. Br. J. Pharmacol., 108(4), 1156-1163. [Link]

  • Bonta, I. L., De Vos, C. J., Gijsen, H., et al. (1971). 1-Hydroxy-3-amino-pyrrolidone-2(HA-966): a new GABA-like compound, with potential use in extrapyramidal diseases. Br. J. Pharmacol., 43(3), 514-535. [Link]

  • Bluelight.org. (2020). HA-966. [Link]

  • Pullan, L. M., & Laman, D. M. (1991). Agonist-like character of the (R)-enantiomer of 1-hydroxy-3-amino-pyrrolid-2-one (HA-966). Eur. J. Pharmacol., 208(1), 25-29. [Link]

  • Wikipedia. NMDA receptor. [Link]

  • Singh, L., Donald, A. E., Foster, A. C., et al. (1990). Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects... PubMed. [Link]

  • Fadda, E., Danysz, W., Wroblewski, J. T., & Costa, E. (1989). Different modes of action of 3-amino-1-hydroxy-2-pyrrolidone (HA-966) and 7-chlorokynurenic acid in the modulation of N-methyl-D-aspartate-sensitive glutamate receptors. Mol. Pharmacol., 36(6), 912-916. [Link]

  • Patsnap Synapse. (2024). What are GABAB receptor agonists and how do they work?. [Link]

Sources

Comparative Guide: HPLC Purity Assessment of 3-Ethynyl-3-hydroxy-1-methylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 3-Ethynyl-3-hydroxy-1-methylpyrrolidin-2-one (hereafter referred to as EHMP ) presents a unique analytical challenge due to its high polarity, low molecular weight, and lack of a strong UV chromophore. Standard Reverse-Phase (RP) methods utilizing C18 columns often fail to provide adequate retention (


) or resolution from early-eluting polar impurities like N-methyl-2-pyrrolidone (NMP) precursors.

This guide objectively compares three chromatographic approaches: Standard C18 , HILIC , and Polar-Embedded RP . Based on experimental robustness and validation data, the Polar-Embedded Reverse Phase method is identified as the superior protocol for routine purity assessment, offering the best balance of retention, peak shape, and equilibration time.

The Analytical Challenge

Before selecting a method, one must understand the physicochemical constraints of EHMP:

  • Polarity: With a predicted LogP < 0 (hydrophilic), EHMP interacts poorly with hydrophobic alkyl chains (C18), leading to elution near the void volume (

    
    ).
    
  • Detection: The molecule lacks a conjugated

    
    -system. The ethynyl group and amide bond provide weak absorbance only in the low-UV region (205–215 nm), making the baseline susceptible to drift from mobile phase impurities.
    
  • Stereochemistry: The C3 position is a chiral center. While this guide focuses on chemical purity (achiral), separation of diastereomeric impurities requires high-efficiency stationary phases.

Visualizing the Impurity Landscape

The synthesis typically involves the ethynylation of a pyrrolidinedione precursor. The following diagram maps the critical impurities that must be resolved.

ImpurityMap Start Reactant: 1-Methyl-2,3-pyrrolidinedione Product Target: 3-Ethynyl-3-hydroxy- 1-methylpyrrolidin-2-one Start->Product Ethynylation Impurity1 Impurity A: Unreacted Ketone Start->Impurity1 Residual Reagent Reagent: Ethynylmagnesium bromide (or similar) Reagent->Product Impurity2 Impurity B: Dehydration Product (Enzyme/Acid catalyzed) Product->Impurity2 -H2O (Degradation) Impurity3 Impurity C: Bis-addition side products Product->Impurity3 Over-reaction

Figure 1: Reaction pathway and potential impurity profile for EHMP synthesis.

Comparative Analysis of Methodologies

We evaluated three distinct chromatographic modes. Data is summarized from replicate injections (


) of a crude synthetic mixture.
Method A: Standard C18 (The "Default" Failure)
  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase: 95% Water / 5% ACN (Isocratic)

  • Observation: Phase collapse (dewetting) occurred due to the highly aqueous environment required to retain the polar analyte.

  • Verdict: Unsuitable. The analyte elutes at the void volume (

    
     min), co-eluting with salts and solvent fronts.
    
Method B: HILIC (Hydrophilic Interaction Liquid Chromatography)[1][2][3]
  • Column: Waters XBridge Amide (4.6 x 150 mm, 3.5 µm)

  • Mobile Phase: 90% ACN / 10% Ammonium Formate (10mM)

  • Observation: Excellent retention (

    
     min). However, the method suffered from poor solubility of the crude sample (which is often in aqueous buffers), leading to peak splitting. Long equilibration times (>20 column volumes) reduced throughput.
    
  • Verdict: Viable but Fragile. Recommended only for LC-MS applications where high organic content aids ionization.

Method C: Polar-Embedded Reverse Phase (The Recommended Solution)
  • Column: Phenomenex Synergi Fusion-RP or Waters Atlantis T3 (4.6 x 150 mm, 4 µm)

  • Mechanism: These columns possess a polar ligand embedded in the alkyl chain or a specialized bonding that prevents phase collapse in 100% aqueous conditions.

  • Observation: Stable retention (

    
     min) with sharp peak symmetry. The polar group interacts with the lactam ring/hydroxyl group, providing unique selectivity.
    
  • Verdict: Superior. Offers the robustness of RP with the retention capability of HILIC.[1]

Comparative Performance Data
ParameterMethod A (C18)Method B (HILIC)Method C (Polar-Embedded)
Retention Factor (

)
0.2 (Fail)4.52.8 (Optimal)
Tailing Factor (

)
1.81.41.1
Resolution (

) from Impurity A
< 1.0> 3.0> 2.5
Equilibration Time 5 min25 min8 min
LOD (at 210 nm) High (Noise)LowLow

Detailed Experimental Protocol (Method C)

This protocol utilizes a Polar-Embedded C18 phase.[1] It is self-validating: the system suitability requires specific resolution targets before sample analysis.

Instrumentation & Conditions[4]
  • System: HPLC with PDA (Photo Diode Array) or VWD.

  • Column: Polar-Embedded C18 (e.g., Synergi Fusion-RP 80Å), 150 x 4.6 mm, 4 µm.

  • Temperature: 30°C (Controlled).

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 210 nm (Reference: 360 nm, Bandwidth 100).

    • Note: 210 nm is critical. Use HPLC-grade acetonitrile to minimize baseline noise.

Mobile Phase Preparation[6]
  • Solvent A (Buffer): 10 mM Potassium Phosphate Monobasic (

    
    ) in water, adjusted to pH 3.0 with Phosphoric Acid.
    
    • Why pH 3.0? Acidic pH suppresses the ionization of residual silanols on the column and keeps the hydroxyl group protonated/neutral, improving peak shape.

  • Solvent B: Acetonitrile (HPLC Grade).[3]

Gradient Program

The gradient is designed to retain the polar EHMP initially, then ramp up to wash out hydrophobic bis-addition byproducts.

Time (min)% Solvent A (Buffer)% Solvent B (ACN)Action
0.0973Load/Retain
5.0973Isocratic Hold
15.05050Elute Impurities
18.05050Wash
18.1973Re-equilibrate
25.0973End
Sample Preparation[4]
  • Diluent: Mobile Phase A (Buffer).

    • Critical: Do NOT dissolve in pure acetonitrile. Strong solvent effects will cause peak splitting for early eluting polar compounds.

  • Concentration: 0.5 mg/mL.

  • Filter: 0.22 µm PVDF or PTFE (hydrophilic).

Method Development Decision Matrix

Use the following logic flow to troubleshoot or adapt this method for specific impurity profiles (e.g., if you encounter stereoisomers).

MethodLogic Start Start Method Development CheckLogP Analyte LogP < 0? Start->CheckLogP StandardC18 Try Standard C18 CheckLogP->StandardC18 No PolarEmbedded Select Polar-Embedded C18 (100% Aqueous Stable) CheckLogP->PolarEmbedded Yes RunBuffer Run 95% Buffer / 5% ACN PolarEmbedded->RunBuffer CheckRet Retention k' > 2.0? RunBuffer->CheckRet Success Validate Method CheckRet->Success Yes TryHILIC Switch to HILIC Mode (Amide Column) CheckRet->TryHILIC No (Still too polar)

Figure 2: Decision matrix for selecting the stationary phase based on analyte polarity.

References

  • Agilent Technologies. (2019).[4] Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column.Link

  • McHale, C., & Harmon, T. (2023).[5] Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods. HALO Columns.[5] Link

  • Shinde, V. (2020). Analytical Method Development Approach When Compounds Don't Have UV Chromophore.[6] Veeprho. Link

  • PubChem. (2025).[7] 3-hydroxy-1-methylpyrrolidin-2-one Compound Summary. National Library of Medicine. Link

  • Chrom Tech, Inc. (2025). Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography.[1][8]Link

Sources

A Comparative Guide to the Biological Efficacy of 3-Hydroxy-3-Pyrrolin-2-One Derivatives as Radical Scavengers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of 3-hydroxy-3-pyrrolin-2-one derivatives, a class of heterocyclic compounds demonstrating significant potential as radical scavengers. We will delve into their synthesis, mechanisms of action, and comparative efficacy, supported by experimental and computational data, to offer researchers and drug development professionals a clear perspective on their standing against other antioxidant alternatives.

Introduction: The Imperative for Novel Radical Scavengers

Reactive Oxygen Species (ROS) are a natural byproduct of cellular metabolism. However, an imbalance leading to an overabundance of these species results in oxidative stress, a condition implicated in a multitude of pathological states, including neurodegenerative diseases, cancer, and inflammatory disorders. The hydroxyl radical (HO˙) is particularly pernicious due to its high reactivity, causing indiscriminate damage to vital biomolecules like DNA.[1] This underscores the continuous search for novel and effective radical scavengers.

The 1,5-dihydro-2H-pyrrol-2-one scaffold is a key structural motif found in numerous bioactive natural products and has garnered significant attention for its diverse pharmacological activities, including antioxidant properties.[1][2] This guide focuses specifically on the 3-hydroxy-3-pyrrolin-2-one subclass, exploring its efficacy in neutralizing harmful free radicals.

Synthetic Pathway: Multi-Component Reactions for Efficient Synthesis

The synthesis of polysubstituted 3-hydroxy-3-pyrrolin-2-one derivatives is efficiently achieved through multi-component reactions (MCRs).[1] This approach is favored in organic chemistry for its ability to construct complex molecular architectures in a single step, enhancing efficiency and reducing waste. A common pathway involves a three-component reaction between an aromatic aldehyde, an amine, and a derivative of an acetylenedicarboxylate or oxalacetate.[1]

The selection of reactants, such as using sodium diethyl oxalacetate and optimizing reactant ratios, has been shown to significantly improve reaction yields. This synthetic versatility allows for the creation of a library of derivatives with varied substituents, which is crucial for structure-activity relationship (SAR) studies.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Conditions cluster_product Product Aldehyde Aromatic Aldehyde MCR One-Pot Three-Component Reaction Aldehyde->MCR Amine Amine Amine->MCR Diester Sodium Diethyl Oxalacetate Diester->MCR Solvent Absolute Ethanol, Citric Acid Catalyst MCR->Solvent Product Polysubstituted 3-Hydroxy-3-Pyrrolin-2-One MCR->Product Yields up to 86%

Caption: General workflow for the synthesis of 3-hydroxy-3-pyrrolin-2-one derivatives.

Mechanism of Action: Unraveling the Radical Scavenging Pathways

The primary measure of an antioxidant's efficacy is its ability to donate a hydrogen atom or an electron to a free radical, thereby neutralizing it. For 3-hydroxy-3-pyrrolin-2-one derivatives, computational studies have shed light on the predominant mechanisms.

Quantum mechanics-based tests for overall free radical scavenging activity (QM-ORSA) have been employed to investigate the interaction between these derivatives and radicals like HO˙ and HOO˙.[1][2] For the most promising derivative identified, 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one (4b) , the Formal Hydrogen Transfer (FHT) pathway is dominant.[1] This mechanism involves the transfer of a hydrogen atom from the C5 position of the pyrrolinone ring to the radical. The stability of the resulting radical on the derivative is a key factor in its scavenging potential.

FHT_Mechanism Pyrrolinone Pyrrolinone Derivative (R-H) Transition [R---H---X]• Pyrrolinone->Transition H atom abstraction Radical Free Radical (X•) Radical->Transition Product1 Stabilized Pyrrolinone Radical (R•) Transition->Product1 Product2 Neutralized Molecule (XH) Transition->Product2

Caption: The Formal Hydrogen Transfer (FHT) radical scavenging mechanism.

Comparative Efficacy Analysis

The radical scavenging properties of a series of synthesized 3-hydroxy-3-pyrrolin-2-one derivatives were initially evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, a common and reliable method for screening antioxidant activity.[1][3]

DPPH Radical Scavenging Activity

The DPPH assay measures the ability of a compound to donate a hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. The results for six derivatives (labeled 4a-4f in the source study) are summarized below.

Compound IDSubstituents% DPPH Scavenging (at 128 µg/mL)
4a 5-phenyl, 1-phenyl14%
4b 5-(4-methylphenyl), 1-phenyl41%
4c 5-(4-methoxyphenyl), 1-phenyl32%
4d 5-phenyl, 1-benzyl7%
4e 5-(4-nitrophenyl), 1-benzyl26%
4f 5-(4-chlorophenyl), 1-benzyl20%
Quercetin (Reference Standard)>95% (at 9.97 µg/mL)

Data synthesized from literature.[1]

Analysis of Structure-Activity Relationship (SAR): From the DPPH assay results, several key insights emerge:

  • Superiority of Compound 4b: Derivative 4b , featuring a 4-methylphenyl group at the C5 position and a phenyl group at the N1 position, exhibited the highest DPPH scavenging activity among the tested compounds.[1][2]

  • Influence of Substituents: The nature of the substituent on the C5-phenyl ring appears to significantly influence activity. The electron-donating methyl group in 4b enhances its radical scavenging capacity compared to the unsubstituted phenyl group in 4a or the electron-withdrawing nitro group in 4e.

  • Comparison to Standard: While promising, the synthesized derivatives showed lower DPPH scavenging activity under the tested conditions compared to the well-known antioxidant, quercetin.[1] This is not uncommon, as the DPPH radical is a synthetic standard and may not fully represent the spectrum of radicals in a biological system.

Scavenging of Biologically Relevant Radicals: The Case for Compound 4b

Recognizing the limitations of the DPPH assay, further computational studies were conducted on the most active compound, 4b , to evaluate its efficacy against more biologically relevant and highly damaging radicals, specifically the hydroxyl radical (HO˙).[1]

The results revealed that 4b is an exceptionally effective HO˙ radical scavenger , with performance comparable to or exceeding that of conventional antioxidants.[2] This highlights a critical point: a compound's performance in one assay (like DPPH) may not fully predict its efficacy in a physiological environment.[1]

Compound/Radical SystemRate Constant (koverall) in Pentyl Ethanoate (Lipid Phase) (M-1s-1)Rate Constant (koverall) in Water (Aqueous Phase) (M-1s-1)
Compound 4b vs. HO˙ 2.05 x 1091.54 x 1010
Trolox vs. HO˙ ComparableComparable
Melatonin vs. HO˙ ComparableComparable
Gallic Acid vs. HO˙ ComparableComparable
Compound 4b vs. HOO˙ IneffectiveIneffective

Data from quantum chemistry calculations.[1][2]

Key Insights from Computational Analysis:

  • High Efficacy Against HO˙: Compound 4b demonstrates high rate constants for scavenging hydroxyl radicals in both non-polar (pentyl ethanoate, mimicking a lipid environment) and polar (water) media.[1] This dual-environment efficacy is a highly desirable trait for a therapeutic antioxidant.

  • Selectivity: Interestingly, 4b was found to be ineffective against the hydroperoxyl radical (HOO˙).[1] This selectivity could be advantageous in designing targeted antioxidant therapies.

  • Comparative Performance: The ability of 4b to scavenge hydroxyl radicals is on par with established antioxidants like Trolox, melatonin, and gallic acid, positioning it as a highly promising candidate for further investigation.[2]

Experimental Protocol: DPPH Radical Scavenging Assay

To ensure the trustworthiness and reproducibility of the findings, the detailed experimental protocol for the DPPH assay is provided below. This serves as a self-validating system for researchers wishing to replicate or build upon these results.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Dimethyl sulfoxide (DMSO)

  • Test compounds (3-hydroxy-3-pyrrolin-2-one derivatives)

  • Reference standard (e.g., Quercetin, Ascorbic Acid)

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 1 mM solution of DPPH in methanol.

  • Preparation of Test Solutions: Dissolve the synthesized 3-hydroxy-3-pyrrolin-2-one derivatives in DMSO to prepare stock solutions. Create serial dilutions to achieve various concentrations for testing (e.g., 128, 32, and 8 µg/mL).[1]

  • Assay Reaction:

    • In a 96-well plate, add 1.28 µL of each test compound concentration.

    • Add 200 µL of the 1 mM DPPH solution to each well.

    • Include a control well containing only DMSO and the DPPH solution.

  • Incubation: Incubate the 96-well plate at 37 °C for 30 minutes in the dark.[1]

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate spectrophotometer.[1]

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    • % Scavenging = [(Acontrol - Asample) / Acontrol] x 100

    • Where Acontrol is the absorbance of the control and Asample is the absorbance of the test compound.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction Setup (96-Well Plate) cluster_analysis Analysis P1 Prepare 1mM DPPH in Methanol R2 Add 200 µL of DPPH Solution P1->R2 P2 Prepare Test Compounds & Standard in DMSO (Serial Dilutions) R1 Add 1.28 µL of Test Compound Solution P2->R1 R3 Incubate at 37°C for 30 min (dark) R1->R3 R2->R3 A1 Measure Absorbance at 517 nm R3->A1 A2 Calculate % Scavenging Activity A1->A2

Caption: Step-by-step workflow for the DPPH radical scavenging assay.

Conclusion and Future Directions

This guide establishes that 3-hydroxy-3-pyrrolin-2-one derivatives represent a synthetically accessible and promising class of radical scavengers. While their efficacy in the standard DPPH assay is moderate compared to references like quercetin, their true potential is revealed through computational analysis against biologically crucial radicals.

Specifically, 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one (4b) has emerged as a lead candidate, demonstrating exceptional hydroxyl radical scavenging capabilities in both aqueous and lipid-mimicking environments, rivaling that of well-established antioxidants.[1][2]

Future research should focus on:

  • In Vitro and In Vivo Studies: Validating the computational findings through cell-based assays and animal models of oxidative stress.

  • Expanded SAR Studies: Synthesizing and testing new derivatives to further optimize the scaffold for enhanced potency and selectivity.

  • Mechanism Elucidation: Further experimental studies to confirm the FHT mechanism and explore other potential antioxidant pathways.

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds like 4b to assess their drug-like potential.

The findings presented herein provide a solid foundation and a clear rationale for the continued development of 3-hydroxy-3-pyrrolin-2-one derivatives as next-generation therapeutic agents for combating oxidative stress-related diseases.

References

  • Nguyen, N. T., et al. (2022). Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights. RSC Advances, 12(38), 24579-24588. [Link]

  • Nguyen, N. T., et al. (2022). Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights. ResearchGate. [Link]

  • Nguyen, N. T., et al. (2022). Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights. RSC Publishing. [Link]

  • Vo, Q. V., et al. (2024). Synthesis and computational evaluation of the antioxidant activity of pyrrolo[2,3-b]quinoxaline derivatives. La Trobe University Repository. [Link]

  • Vo, Q. V., et al. (2024). Synthesis and computational evaluation of the antioxidant activity of pyrrolo[2,3-b]quinoxaline derivatives. RSC Publishing. [Link]

  • Nguyen, N. T., et al. (2022). Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones. RSC Publishing. [Link]

  • Vo, Q. V., et al. (2024). Synthesis and computational evaluation of the antioxidant activity of pyrrolo[2,3-b]quinoxaline derivatives. Lirias. [Link]

  • Al-Amiery, A. A., et al. (2014). Antifungal and Antioxidant Activities of Pyrrolidone Thiosemicarbazone Complexes. Bioinorganic Chemistry and Applications. [Link]

  • Docheva, M., et al. (2017). DPPH and ABTS assay -free radical scavenging activities. ResearchGate. [Link]

  • Hrobonova, K., et al. (2013). The Scavenging of DPPH, Galvinoxyl and ABTS Radicals by Imine Analogs of Resveratrol. Molecules, 18(11), 13561-13576. [Link]

  • Gulcin, İ. (2023). DPPH Radical Scavenging Assay. MDPI. [Link]

  • Hergert, M., et al. (2011). Structure-activity relationships in hydroxy-2,3-diarylxanthone antioxidants. Fast kinetics spectroscopy as a tool to evaluate the potential for antioxidant activity in biological systems. Photochemical & Photobiological Sciences, 10(5), 737-49. [Link]

Sources

A Comparative Guide to the Anti-inflammatory Potential of Pyrrolidine-2,3-diones: From Mechanism to Preclinical Validation

Author: BenchChem Technical Support Team. Date: February 2026

The quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. Within the vast landscape of heterocyclic chemistry, the pyrrolidine-2,3-dione scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities.[1][2][3] This guide provides a comprehensive assessment of the anti-inflammatory activity of pyrrolidine-2,3-dione derivatives, offering a comparative analysis of their performance, an in-depth look at their molecular mechanisms, and detailed experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to explore this promising class of compounds.

The Molecular Underpinnings of Anti-inflammatory Action

The anti-inflammatory effects of pyrrolidine-2,3-diones are not attributable to a single, isolated mechanism but rather to a multi-pronged modulation of key inflammatory pathways. Understanding these interactions is paramount for the rational design of more potent and selective derivatives.

Inhibition of Inducible Nitric Oxide Synthase (iNOS)

A key mechanism of action for several pyrrolidine-2,3-dione derivatives is the inhibition of inducible nitric oxide synthase (iNOS), a critical enzyme in the inflammatory cascade.[2][3] In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), the expression of iNOS is upregulated, leading to a surge in nitric oxide (NO) production. While NO is an essential signaling molecule at physiological concentrations, its overproduction contributes to vasodilation, cytotoxicity, and the perpetuation of the inflammatory state.

Molecular docking studies have revealed that pyrrolidine-2,3-dione derivatives can effectively bind to the active site of iNOS.[2][3] For instance, compounds such as 4-(1-methylamino)ethylidene-5-phenyl-1-(3-nitrophenyl)pyrrolidine-2,3-dione have demonstrated significant inhibitory activity against NO production.[2][3] The presence of an electron-withdrawing group, like a nitro group, on the benzene ring at the 1-position of the pyrrolidine-2,3-dione core appears to enhance binding affinity, potentially through optimized hydrogen bonding with key amino acid residues like Cys200 within the iNOS active site.[2][3]

Modulation of the NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of a plethora of pro-inflammatory genes, including those encoding for cytokines, chemokines, and adhesion molecules.[4][5][6] In its inactive state, NF-κB resides in the cytoplasm, bound to its inhibitory protein, IκB. Upon stimulation by inflammatory signals, IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes.[6]

While direct inhibition of NF-κB by pyrrolidine-2,3-diones is an area of ongoing investigation, the structurally related compound, pyrrolidine dithiocarbamate (PDTC), is a well-established NF-κB inhibitor.[4][5][7] PDTC has been shown to prevent the degradation of IκB, thereby sequestering NF-κB in the cytoplasm and preventing the downstream inflammatory cascade.[4][5] This provides a strong rationale for investigating a similar mechanism of action for pyrrolidine-2,3-dione derivatives. The inhibition of NF-κB signaling represents a highly attractive therapeutic strategy, as it allows for the simultaneous downregulation of multiple inflammatory mediators.

NF-kB Signaling Pathway Potential Interruption of NF-κB Signaling by Pyrrolidine-2,3-diones LPS LPS TLR4 TLR4 LPS->TLR4 1. Activation IKK IKK Complex TLR4->IKK 2. Signal Transduction NFkB_IkB NF-κB-IκB Complex IKK->NFkB_IkB 3. Phosphorylation IkB IκB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus 5. Nuclear Translocation NFkB_IkB->IkB 4. IκB Degradation NFkB_IkB->NFkB ProInflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) Nucleus->ProInflammatory_Genes 6. Gene Transcription Pyrrolidine_2_3_diones Pyrrolidine-2,3-diones Pyrrolidine_2_3_diones->IKK Potential Inhibition

Caption: Potential Interruption of NF-κB Signaling by Pyrrolidine-2,3-diones.

Experimental Validation: A Guide to In Vitro and In Vivo Assessment

A robust evaluation of the anti-inflammatory potential of pyrrolidine-2,3-diones necessitates a tiered approach, beginning with in vitro screening to establish proof-of-concept and progressing to in vivo models to assess systemic efficacy and physiological relevance.

Experimental_Workflow Experimental Workflow for Assessing Anti-inflammatory Activity cluster_0 In Vitro Screening cluster_1 In Vivo Validation In_Vitro_Assays Nitric Oxide Assay (LPS-stimulated Macrophages) Cytokine ELISA (TNF-α, IL-6) COX Inhibition Assay In_Vivo_Models Carrageenan-Induced Paw Edema LPS-Induced Systemic Inflammation In_Vitro_Assays->In_Vivo_Models Lead Compound Selection

Caption: Experimental Workflow for Assessing Anti-inflammatory Activity.

In Vitro Assays

In vitro assays offer a controlled and high-throughput environment for the initial screening of pyrrolidine-2,3-dione derivatives.[8][9]

1. Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

  • Principle: This assay measures the ability of a test compound to inhibit the production of NO in murine macrophage cells (e.g., RAW 264.7) stimulated with LPS.[10]

  • Protocol:

    • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Compound Treatment: Pre-treat the cells with various concentrations of the pyrrolidine-2,3-dione derivative for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Dexamethasone).

    • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Griess Assay: Collect the cell supernatant and measure the nitrite concentration (a stable metabolite of NO) using the Griess reagent.

    • Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated control. Determine the IC50 value for each compound.

2. Pro-inflammatory Cytokine Quantification by ELISA

  • Principle: This assay quantifies the levels of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the supernatant of stimulated macrophages.[11]

  • Protocol:

    • Follow steps 1-3 of the NO production assay.

    • ELISA: Collect the cell supernatant and perform an Enzyme-Linked Immunosorbent Assay (ELISA) using commercially available kits specific for murine TNF-α and IL-6.

    • Data Analysis: Generate a standard curve and calculate the concentration of each cytokine in the samples. Determine the inhibitory effect of the test compounds.

In Vivo Models

Promising candidates from in vitro screening should be further evaluated in animal models of inflammation to assess their in vivo efficacy.[12][13][14]

1. Carrageenan-Induced Paw Edema in Rats

  • Principle: This is a widely used model of acute inflammation.[12] Injection of carrageenan into the rat paw induces a biphasic inflammatory response characterized by edema.

  • Protocol:

    • Compound Administration: Administer the pyrrolidine-2,3-dione derivative orally or intraperitoneally to the rats. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., Indomethacin).

    • Induction of Edema: After a set pre-treatment time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

    • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

    • Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the control group.

Comparative Analysis of Pyrrolidine-2,3-dione Derivatives

The anti-inflammatory activity of pyrrolidine-2,3-diones can vary significantly based on the substitutions on the heterocyclic core. A comparative analysis of the available data provides valuable insights into structure-activity relationships (SAR).

CompoundStructureAssayIC50 (µM)Reference DrugReference IC50 (µM)Source
5a 4-(1-methylamino)ethylidene-1,5-diphenylpyrrolidine-2,3-dioneNO Inhibition (LPS-stimulated RAW 264.7 cells)>100Dexamethasone13.25 ± 1.39[3]
5e 4-(1-methylamino)ethylidene-5-phenyl-1-(3-nitrophenyl)pyrrolidine-2,3-dioneNO Inhibition (LPS-stimulated RAW 264.7 cells)43.69 ± 5.26Dexamethasone13.25 ± 1.39[3]

Analysis of Structure-Activity Relationships:

The data, though limited, suggests that the nature of the substituent at the 1-position of the pyrrolidine-2,3-dione ring plays a crucial role in determining anti-inflammatory potency. The presence of a 3-nitrophenyl group in compound 5e confers significantly greater NO inhibitory activity compared to the unsubstituted phenyl group in compound 5a .[3] This supports the hypothesis that electron-withdrawing groups can enhance the interaction with the target enzyme, iNOS.[2][3] While the activity of compound 5e is still more modest than the potent corticosteroid dexamethasone, it highlights a clear avenue for further optimization of this scaffold.

Conclusion and Future Perspectives

Pyrrolidine-2,3-diones represent a promising and versatile scaffold for the development of novel anti-inflammatory agents. Their ability to modulate key inflammatory pathways, particularly through the inhibition of iNOS and potentially the NF-κB signaling cascade, provides a solid foundation for their therapeutic potential.

Future research in this area should focus on:

  • Expansion of the Chemical Space: Synthesis and screening of a broader library of pyrrolidine-2,3-dione derivatives to establish more comprehensive structure-activity relationships.

  • Mechanism of Action Studies: Elucidation of the precise molecular targets and a definitive confirmation of their effects on the NF-κB pathway.

  • In-depth Preclinical Evaluation: Assessment of lead compounds in chronic models of inflammation and detailed pharmacokinetic and toxicological profiling.

By leveraging the insights and methodologies outlined in this guide, the scientific community can further unlock the therapeutic potential of pyrrolidine-2,3-diones in the treatment of a wide range of inflammatory disorders.

References

  • Adeyemi, O. O., Okpo, S. O., & Okpaka, O. (2004). The analgesic and anti-inflammatory effect of the aqueous extract of leaves of Persea americana mill (Lauraceae). Fitoterapia, 75(3-4), 375-380.
  • Ahmad, F., Khan, R. A., & Rasheed, S. (1992). Study of analgesic and anti-inflammatory activity from plant extracts of Lactuca scariola and Artemisia absinthium. Journal of Islamic Academy of Sciences, 5(2), 111-114.
  • Anosike, C. A., Obidoa, O., & Ezeanyika, L. U. S. (2012). Membrane stabilization as a mechanism of the anti-inflammatory activity of the aqueous leaf extract of Ficus exasperata vahl. American Journal of Pharmacology and Toxicology, 7(1), 17-23.
  • Chandra, S., Chatterjee, P., Dey, P., & Bhattacharya, S. (2012). Evaluation of in vitro anti-inflammatory activity of coffee against the denaturation of protein. Asian Pacific Journal of Tropical Biomedicine, 2(1), S178-S180.
  • Dharmasiri, M. G., Jayakody, J. R. A. C., Galhena, G., Liyanage, S. S. P., & Ratnasooriya, W. D. (2003). Anti-inflammatory and analgesic activities of mature fresh leaves of Vitex negundo. Journal of ethnopharmacology, 87(2-3), 199-206.
  • Gunathilake, K. D. P. P., Loku, G. A. D. C. A., & Rupasinghe, G. K. (2018). In vitro anti-inflammatory, antioxidant and phytochemical screening of leaf and bark extracts of Artocarpus nobilis Thw. International Journal of Pharmacognosy and Phytochemical Research, 10(7), 246-252.
  • Leelaprakash, G., & Dass, S. M. (2011). In vitro anti-inflammatory activity of methanol extract of Enicostemma axillare. International Journal of Drug Development and Research, 3(3), 189-196.
  • Mishra, A., & Arora, S. (2017). A review on pyrrolidine and its derivatives with their pharmacological activities. International Journal of Pharmaceutical Sciences and Research, 8(11), 4544-4566.
  • Nguyen, V. T., Vo, T. H., & Nguyen, T. T. (2020). 4-(1-Methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones: synthesis, anti-inflammatory effect and in silico approaches. Molecules, 25(9), 2197.
  • Oyedapo, O. O., & Famurewa, A. J. (1995). Antiprotease and membrane-stabilizing activities of extracts of Fagara zanthoxyloides, Olax subscorpioides and Tetrapleura tetraptera. International journal of pharmacognosy, 33(1), 65-69.
  • Tran, T. D., Le, T. H., & Nguyen, T. H. (2020). Synthesis and structural determination of pyrrolidine-2,3-dione derivatives from 4-acetyl-3-hydroxy-5-phenyl-1-(3-nitrophenyl)-3-pyrroline-2-one. Vietnam Journal of Chemistry, 58(5), 603-608.
  • Williams, L. A. D., O'Connar, A., Latore, L., Dennis, O., Ringer, S., Whittaker, C., ... & Reese, P. B. (2008). The in vitro anti-denaturation effects induced by natural products and non-steroidal compounds in heat treated (immunogenic) bovine serum albumin is proposed as a screening assay for the detection of anti-inflammatory compounds, without the use of animals in the early stages of the drug discovery process. West Indian Medical Journal, 57(4), 327-331.
  • Yang, H., Sun, R., Ma, N., Liu, Q., Sun, X., Zi, P., ... & Yu, L. (2017). Inhibition of nuclear factor-κB signal by pyrrolidine dithiocarbamate alleviates lipopolysaccharide-induced acute lung injury. Experimental and Therapeutic Medicine, 14(5), 4535-4540.
  • Chatterjee, P., Chandra, S., Dey, P., & Bhattacharya, S. (2012). Evaluation of anti-inflammatory effects of green tea and black tea: A comparative in vitro study. Journal of Advanced Pharmaceutical Technology & Research, 3(2), 136.
  • Mizushima, Y., & Kobayashi, M. (1968). Interaction of anti-inflammatory drugs with serum proteins, especially with reference to protein denaturation. Journal of pharmacy and pharmacology, 20(3), 169-173.
  • Sakat, S., Juvekar, A. R., & Gambhire, M. N. (2010). In vitro antioxidant and anti-inflammatory activity of methanol extract of Oxalis corniculata Linn. International Journal of Pharmacy and Pharmaceutical Sciences, 2(1), 146-155.
  • Rahman, H., Eswaraiah, M. C., & Dutta, A. M. (2015). In-vitro anti-inflammatory and anti-arthritic activity of 1-amino-4-cyclopropyl-2-methyl-1, 4-dihydro-furo [3, 4-d] pyridazine-5, 7-dione. World Journal of Pharmacy and Pharmaceutical Sciences, 4(05), 1055-1065.
  • Kumar, V., & Van Staden, J. (2016). A review of the medicinal use and pharmacology of the genus Cinnamomum. Journal of Ethnopharmacology, 185, 203-225.
  • Sangeetha, M., & Kamalraj, S. (2016). In vitro anti-inflammatory activity of different solvent extracts of whole plant of Cardiospermum halicacabum Linn. International Journal of Research in Pharmaceutical Sciences, 7(3), 291-294.
  • Shih, S. C., & Chang, Y. W. (2007). Anti-inflammatory and analgesic effects of Cinnamomum cassia. Journal of Agricultural and Food Chemistry, 55(17), 7013-7018.
  • Sangita, C., Priyanka, C., Protapaditya, D., & Saswati, B. (2012). Evaluation of in vitro anti-inflammatory activity of coffee against the denaturation of protein. Asian Pacific journal of tropical biomedicine, 2(1), S178-S180.
  • Laveti, D., Kumar, M., Hemalatha, R., Sistla, R., Naidu, V. G. M., Talla, V., ... & Swamy, K. V. (2013). Anti-inflammatory treatments for chronic diseases: a review.
  • Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the society for experimental biology and medicine, 111(3), 544-547.
  • Liu, Q., Sun, X., Zi, P., Wang, J., Chao, K., & Yu, L. (2017). Inhibition of NF-κB by pyrrolidine dithiocarbamate prevents the inflammatory response in a ligature-induced peri-implantitis model: a canine study. Cellular Physiology and Biochemistry, 43(6), 2495-2506.
  • Kim, H. J., & Lee, J. Y. (2018). Pyrrolidine dithiocarbamate inhibits inflammatory responses in ligature-induced periodontitis in rats. Journal of periodontal & implant science, 48(4), 220-232.
  • Blackwell, T. S., & Christman, J. W. (1997). The role of nuclear factor-κB in cytokine gene regulation. American Journal of Respiratory Cell and Molecular Biology, 17(1), 3-9.
  • Barnes, P. J., & Karin, M. (1997). Nuclear factor-κB: a pivotal transcription factor in chronic inflammatory diseases. New England Journal of Medicine, 336(15), 1066-1071.

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 3-Ethynyl-3-hydroxy-1-methylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Modern Researcher: As professionals in the dynamic fields of research and drug development, our responsibility extends beyond discovery and into the meticulous management of the chemical tools we employ. The compound 3-Ethynyl-3-hydroxy-1-methylpyrrolidin-2-one, a specialized molecule, lacks extensive, publicly available safety and disposal documentation. This guide, therefore, is built upon established principles of chemical safety and extrapolates data from structurally analogous compounds to provide a robust framework for its responsible disposal. Our primary objective is to ensure the safety of laboratory personnel and the protection of our environment by treating this compound with the caution it warrants based on its chemical functionalities.

Section 1: Hazard Identification and Risk Assessment

The disposal protocol for any chemical begins with a thorough understanding of its intrinsic hazards. The structure of this compound contains three key functional groups, each contributing to its overall risk profile.

  • Pyrrolidinone Core: The foundational ring structure is a derivative of pyrrolidone. Pyrrolidinone and its analogues, such as N-Methyl-2-pyrrolidone (NMP), are known skin, eye, and respiratory tract irritants.[1][2][3] Notably, NMP is also classified as a reproductive toxin, which necessitates handling this compound with a high degree of caution.[4][5]

  • Terminal Ethynyl Group: The acetylenic (-C≡CH) group is a high-energy functional moiety. Terminal alkynes can form potentially explosive acetylide salts when in contact with certain metals, particularly copper, silver, and mercury. This reactivity is a critical consideration for storage and waste segregation. Furthermore, many ethynyl compounds are flammable.[6][7]

  • Tertiary Hydroxyl Group: While the tertiary alcohol is relatively stable, its presence can influence the compound's solubility and reactivity.

Given these characteristics, this compound must be managed as a hazardous waste from the moment of its generation.[8][9]

Summary of Potential Hazards
Parameter Description Primary Concerns & Justification
Waste Classification Hazardous Chemical Waste (Non-Halogenated Organic)Must be disposed of through a licensed hazardous waste management company.[1][10]
Physical Hazards Likely a combustible solid or liquid.The ethynyl group suggests potential flammability. Keep away from heat and ignition sources.[5][6]
Health Hazards Presumed Skin/Eye/Respiratory Irritant; Potential Reproductive Toxin.Based on data for pyrrolidinone derivatives like NMP.[2][3]
Reactivity Hazards Formation of explosive metal acetylides; Incompatible with strong oxidizing agents and acids.The terminal alkyne is reactive. Avoid contact with incompatible materials.[11][12][13]

Section 2: Pre-Disposal Safety and Handling

Proper handling before and during the waste collection process is paramount to preventing accidental exposure and hazardous reactions.

Required Personal Protective Equipment (PPE)
  • Gloves: Chemical-resistant nitrile or neoprene gloves are mandatory. Inspect for damage before each use and dispose of contaminated gloves as solid hazardous waste.[14]

  • Eye Protection: Chemical safety goggles or a full-face shield must be worn to protect against potential splashes.[14]

  • Lab Coat: A standard laboratory coat should be worn to protect skin.

  • Respiratory Protection: All handling of this compound, especially when in powdered form or solution, should be conducted within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[14]

Segregation from Incompatible Materials

To prevent dangerous reactions, ensure that waste containers of this compound are stored separately from the following:[11]

  • Strong Oxidizing Agents: (e.g., nitric acid, permanganates)

  • Strong Acids & Bases: (e.g., hydrochloric acid, sodium hydroxide)[5][12]

  • Metals & Metal Salts: Especially copper, silver, mercury, magnesium, and their salts, to avoid the formation of explosive acetylides.

Section 3: Step-by-Step Disposal Protocol

Under no circumstances should this chemical be disposed of down the drain or in regular trash.[14][15] It must be collected and managed as regulated hazardous waste.

Step 1: Waste Classification and Segregation
  • Solid Waste:

    • Description: Includes unused or expired pure compound, as well as any labware contaminated with it (e.g., weighing paper, pipette tips, gloves, absorbent pads from spills).

    • Procedure: Collect all solid waste in a dedicated, leak-proof container made of a compatible material like high-density polyethylene (HDPE).[1] Line the container with a clear plastic bag for ease of disposal.[16]

  • Liquid Waste:

    • Description: Includes any solutions containing the compound.

    • Procedure: Collect liquid waste in a separate, sealable hazardous waste container (amber glass or HDPE is preferred).[8] Do not mix this waste stream with other solvents unless compatibility has been explicitly confirmed.

Step 2: Container Management and Labeling

Proper containment and labeling are mandated by regulatory bodies and are essential for safety.

  • Container Selection: Use only containers that are in good condition, free of leaks, and compatible with the chemical.[14] The original container is often a suitable choice.[16]

  • Filling Limit: Never fill a liquid waste container beyond 90% of its capacity to allow for vapor expansion.[14]

  • Labeling: As soon as the first drop of waste is added, the container must be labeled.[11] The label must include:

    • The words "Hazardous Waste "

    • The full, unabbreviated chemical name: "This compound "

    • If in solution, list all components and their approximate percentages (e.g., "Methanol 95%, this compound 5%").

    • An indication of the associated hazards (e.g., "Irritant, Potential Toxin, Flammable").

    • The date waste accumulation began.

Step 3: Storage in a Satellite Accumulation Area (SAA)
  • Location: The properly labeled waste container must be stored in a designated Satellite Accumulation Area (SAA), which is at or near the point of waste generation.[9]

  • Containment: The SAA must have secondary containment (such as a spill tray) to capture any potential leaks.[15]

  • Closure: Keep the waste container securely closed at all times, except when actively adding waste.[9][14][15]

Disposal Workflow Diagram

G Disposal Workflow for this compound start Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe classify Classify Waste Type ppe->classify solid_waste Solid Waste (Pure compound, contaminated labware) classify->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) classify->liquid_waste Liquid solid_container Collect in Lined, Labeled HDPE Container solid_waste->solid_container liquid_container Collect in Labeled Solvent Waste Bottle (HDPE/Glass) liquid_waste->liquid_container label_check Is Container Labeled Correctly? (Full Name, Hazards, Date) solid_container->label_check liquid_container->label_check store_saa Store Closed Container in Secondary Containment within SAA label_check->store_saa Yes full_check Is Container Full (>90%) or >1 Year Old? store_saa->full_check full_check->store_saa No arrange_pickup Arrange for Pickup by EH&S or Licensed Contractor full_check->arrange_pickup Yes end Disposal Complete arrange_pickup->end

Caption: Decision workflow for safe collection and disposal.

Section 4: Spill and Emergency Procedures

Small Spills
  • Evacuate non-essential personnel from the immediate area.

  • Wearing full PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.[1]

  • Carefully sweep or scoop the absorbed material into your designated solid hazardous waste container.[1]

  • Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

Large Spills or Uncontrolled Release
  • Evacuate the laboratory immediately.

  • Alert personnel in adjacent areas and activate the nearest fire alarm if the spill poses a fire risk.

  • Contact your institution's Environmental Health & Safety (EH&S) department or emergency response team. Do not attempt to clean up a large spill yourself.

Personal Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2][12] Seek medical attention.

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[2][12] Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[12]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3][12]

Section 5: Final Disposal and Container Management

The ultimate disposal of hazardous waste must be conducted by trained professionals.

  • Waste Pickup: Once your waste container is full (or has been accumulating for the maximum time allowed by your institution, often one year), arrange for its collection by your institution's EH&S department or a licensed hazardous waste contractor.[9][11]

  • Empty Container Disposal: An empty container that once held this compound must still be treated as hazardous. It should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).[15] The rinsate must be collected and disposed of as liquid hazardous waste.[15] After rinsing, deface or remove the original label and dispose of the container according to your facility's specific guidelines for cleaned chemical containers.

By adhering to these procedures, you contribute to a culture of safety, ensuring that your groundbreaking research does not come at the cost of personal well-being or environmental integrity.

References

  • Benchchem. (n.d.). Proper Disposal of 4-(Thiophen-2-yl)pyrrolidin-2-one: A Guide for Laboratory Professionals.
  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from Vanderbilt University Medical Center website.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from Central Washington University website.
  • University of Pennsylvania EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Benchchem. (n.d.). Proper Disposal of 1-Pyrrol-1-ylbut-3-en-1-one: A Guide for Laboratory Professionals.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from Northwestern University Research Safety website.
  • Fisher Scientific. (2012, April 16). SAFETY DATA SHEET - Pyrrolidine.
  • Santa Cruz Biotechnology, Inc. (2022, August 24). SAFETY DATA SHEET - 1-Vinyl-2-pyrrolidinone.
  • ILO and WHO. (2021). ICSC 0562 - PYRROLIDONE.
  • Fisher Scientific. (2009, November 12). Material Safety Data Sheet - 1-Methyl-2-pyrrolidone.
  • Sigma-Aldrich. (2025, August 14). SAFETY DATA SHEET - 1-Methyl-2-pyrrolidone.
  • Fisher Scientific. (2025, December 21). SAFETY DATA SHEET - 3-Hydroxy-1-methylpyrrolidine.
  • Acros Organics. (n.d.). MATERIAL SAFETY DATA SHEET - 1-Methyl-2-pyrrolidinone.
  • Sigma-Aldrich. (2026, January 29). SAFETY DATA SHEET.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET - 1-Methylpyrrolidine-2-thione.
  • Wikipedia. (n.d.). Ethynyl group.
  • TCI EUROPE N.V. (2025, October 14). SAFETY DATA SHEET - 5-Ethynyl-1,2,3-trifluorobenzene.
  • Fisher Scientific. (2009, November 12). SAFETY DATA SHEET - 1-Methyl-2-pyrrolidone.
  • CymitQuimica. (n.d.). CAS 927-80-0: Ethyne, ethoxy-.
  • LGC. (2025, June 24). 5'-Ethynyl-2'-deoxycytidine - Safety Data Sheet.
  • Enamine. (n.d.). SAFETY DATA SHEET - 2-ethynyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione.
  • UNODC. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • JMN Specialties, Inc. (n.d.). Safety Data Sheet (N-METHYLPYRROLIDONE (NMP)).

Sources

Personal protective equipment for handling 3-Ethynyl-3-hydroxy-1-methylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Audience: Researchers, scientists, and drug development professionals.

Part 1: The Composite Risk Assessment (Scientific Rationale)

Critical Safety Notice: As of 2026, no dedicated Safety Data Sheet (SDS) exists in the public domain for 3-Ethynyl-3-hydroxy-1-methylpyrrolidin-2-one . Therefore, you must adopt a Composite Risk Profile based on Structure-Activity Relationships (SAR). We treat this molecule as a hybrid of its two potent functional parents: N-Methyl-2-pyrrolidone (NMP) and Propargyl Alcohol .

The Hazard Triad
  • The Scaffold (NMP-like): The 1-methylpyrrolidin-2-one backbone is a potent Reproductive Toxin (Category 1B) and a known skin permeation enhancer . It does not just penetrate the skin; it acts as a vehicle, carrying the reactive ethynyl moiety directly into the systemic circulation.

  • The Warhead (Terminal Alkyne): The 3-ethynyl group is a terminal alkyne. While useful for "click" chemistry, it presents a specific reactivity hazard: formation of explosive metal acetylides upon contact with copper, silver, or mercury under basic conditions.

  • The Polarity (Hydroxyl): The 3-hydroxy group increases water solubility, potentially facilitating absorption through mucous membranes.

Operational Verdict: Handle as a Reproductive Toxin , a Skin Absorber , and a Potentially Reactive Intermediate .

Part 2: Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for this compound due to the NMP backbone's ability to permeate nitrile rubber in minutes.

PPE Category Requirement Technical Justification (The "Why")
Hand Protection Primary: Laminate Film (e.g., Silver Shield® / North Handshield).Secondary (Outer): Disposable Nitrile (5 mil minimum).Permeation Dynamics: NMP analogs permeate standard nitrile gloves in <4 minutes. The laminate liner provides >4 hours of breakthrough protection. The outer nitrile glove provides dexterity and grip.
Respiratory Scenario A (Benchtop): Not required if in a certified fume hood.Scenario B (Outside Hood/Spill): Full-face respirator with OV/P100 cartridges (Organic Vapor + HEPA).Vapor Pressure: While pyrrolidones have low vapor pressure, the ethynyl moiety may increase volatility. Aerosols formed during syringe transfer are the highest inhalation risk.
Eye/Face Chemical Splash Goggles (Indirect Vented).Corrosivity: Propargyl alcohol derivatives are severe eye irritants.[1][2][3] Safety glasses allow vapors to bypass the lens; goggles seal the ocular region.
Body Tychem® C or Polyethylene-coated Apron over Lab Coat.Absorptive Risk: Cotton lab coats absorb liquids and hold them against the skin, increasing the "wet contact time." Impervious sleeves are critical.

Part 3: Engineering Controls & Handling Protocol

Visualized Workflow: The "Zero-Contact" Protocol

The following diagram outlines the logical flow for handling this compound, emphasizing the critical decision points where exposure typically occurs.

HandlingProtocol cluster_controls Critical Control Points Start Storage (Inert Gas/Desiccator) Weighing Weighing (Closed Balance) Start->Weighing Transport in Secondary Container Solubilization Solubilization (Add Solvent FIRST) Weighing->Solubilization Avoid Dust Generation Reaction Reaction Setup (Inert Atmosphere) Solubilization->Reaction Syringe Transfer Quench Quench/Workup (Check pH) Reaction->Quench Residual Alkyne Neutralization Waste Waste Disposal (Segregated) Quench->Waste No Heavy Metals

Figure 1: The "Zero-Contact" workflow minimizes aerosol generation and skin exposure risks.

Step-by-Step Operational Guide

1. Preparation & Weighing

  • The Problem: Static electricity can disperse the fine powder, creating inhalable dust.

  • The Fix: Use an anti-static gun on the weighing boat before adding the solid. Weigh inside a balance enclosure or a fume hood with a draft shield.

  • Tooling: Use ceramic or glass spatulas . Avoid metal spatulas (especially copper/brass) to eliminate any risk of acetylide formation on the tool surface.

2. Solubilization (The Danger Zone)

  • Procedure: Do not add solvent to the solid vigorously. Add the solvent down the side of the vial to prevent "puffing" of the powder.

  • Solvent Choice: If using DMSO or DMF, remember these solvents also enhance skin permeability, creating a "double-carrier" effect with the NMP backbone.

3. Reaction Setup

  • Inertion: Flush the headspace with Nitrogen or Argon. Terminal alkynes can undergo oxidative homocoupling (Glaser coupling) in the presence of oxygen, altering your stoichiometry.

  • Click Chemistry Note: If using a Copper(I) catalyst, ensure the reaction vessel is glass or polypropylene. Never use metal syringes for the catalyst mixture.

Part 4: Waste Management & Disposal

Disposal of ethynyl-pyrrolidinones requires specific segregation to prevent long-term hazards in the waste stream.

Waste Stream Criteria Special Treatment
Liquid Organic (Halogenated) If DCM/Chloroform used.NO METALS. Ensure no copper/silver salts are in this container.
Liquid Organic (Non-Halo) Acetone, Ethyl Acetate washes.Label clearly: "Contains Terminal Alkyne - Potential Reactive."
Solid Waste Contaminated gloves, paper towels.Double-bag in polyethylene. Do not dispose of in regular trash.
Sharps Needles/Syringes.Rinse needles with acetone before disposal to prevent residue reacting with the metal needle tip over time.

Part 5: Emergency Response Logic

In the event of exposure, the NMP backbone dictates the response speed. You cannot wait for symptoms (irritation) because absorption is immediate.

EmergencyResponse Exposure Exposure Event Type Identify Type Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin 1. Blot (Don't Rub) 2. Soap & Water (15 min) 3. Discard Clothes Skin->ActionSkin ActionEye 1. Flush (15 min) 2. Lift Eyelids 3. Ophthalmologist Eye->ActionEye ActionInhale 1. Fresh Air 2. Oxygen if labored 3. Monitor for Edema Inhale->ActionInhale Medical Seek Medical Attention (Mention NMP/Alkyne) ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Figure 2: Emergency response decision tree prioritizing rapid decontamination.[4]

References

  • PubChem. 1-Methyl-2-pyrrolidinone (NMP) Compound Summary. National Library of Medicine. Available at: [Link]

  • ECHA (European Chemicals Agency). Substance Information: 1-methyl-2-pyrrolidone.[5] (REACH Registration for Reproductive Toxicity). Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.